4,5-Pyrimidinedicarboxylic acid
Description
Properties
IUPAC Name |
pyrimidine-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKWGOYWYBPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326724 | |
| Record name | 4,5-Pyrimidinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-63-7 | |
| Record name | 4,5-Pyrimidinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,5-Pyrimidinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
4,5-Pyrimidinedicarboxylic acid is a pivotal scaffold in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the hydrogen bonding capabilities of its carboxylic acid and nitrogen functionalities, makes it an attractive building block for the design of novel pharmaceuticals, metal-organic frameworks (MOFs), and functional polymers. This guide provides a comprehensive overview of the primary synthesis pathways for this important molecule, offering not only detailed protocols but also the underlying mechanistic principles that govern these transformations. Our focus is on providing a robust and scientifically sound resource for researchers engaged in the synthesis and application of pyrimidine-based compounds.
I. The Core Challenge: Constructing the Pyrimidine-4,5-dicarboxylate System
The principal challenge in the synthesis of this compound lies in the controlled construction of the pyrimidine ring with carboxylic acid functionalities at the C4 and C5 positions. The most prevalent and logical strategy involves a two-stage approach:
-
Synthesis of a Diester Precursor: The initial formation of a stable dialkyl pyrimidine-4,5-dicarboxylate. This ester intermediate is generally more straightforward to synthesize and purify than the free diacid.
-
Hydrolysis to the Diacid: The subsequent hydrolysis of the dialkyl ester to yield the final this compound.
This guide will focus on a well-established and versatile pathway that embodies this strategy, starting from readily available precursors.
II. Primary Synthesis Pathway: From Diethyl Oxalacetate and Formamide
A robust and frequently cited method for the synthesis of the pyrimidine-4,5-dicarboxylate core involves the condensation of a C4 dicarbonyl compound with a source of the N-C-N fragment of the pyrimidine ring. A particularly effective approach utilizes diethyl 2-(aminomethylene)-3-oxosuccinate as a key intermediate, which is then cyclized with formamide.
A. Mechanistic Rationale
The synthesis hinges on the classic pyrimidine synthesis strategy, which involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine or a related species. In this specific pathway, diethyl 2-(aminomethylene)-3-oxosuccinate acts as a masked 1,3-dicarbonyl synthon, poised for cyclization. Formamide serves as the source for the N1 and C2 atoms of the pyrimidine ring. The reaction proceeds through a condensation-cyclization-dehydration cascade to form the aromatic pyrimidine ring.
B. Visualizing the Pathway
Figure 1: Overall synthetic scheme for this compound.
C. Detailed Experimental Protocols
This key intermediate can be prepared from diethyl oxalacetate sodium salt.
-
Reagents and Materials:
-
Diethyl oxalacetate sodium salt
-
Triethyl orthoformate
-
Ammonia (aqueous solution or gas)
-
Ethanol
-
Glacial acetic acid
-
-
Procedure:
-
Suspend diethyl oxalacetate sodium salt in ethanol.
-
Add triethyl orthoformate to the suspension.
-
Introduce ammonia into the reaction mixture. The reaction is typically exothermic and should be cooled as needed.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with glacial acetic acid.
-
The product, diethyl 2-(aminomethylene)-3-oxosuccinate, often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
-
Reagents and Materials:
-
Diethyl 2-(aminomethylene)-3-oxosuccinate
-
Formamide
-
Sodium ethoxide (catalyst)
-
Ethanol
-
-
Procedure:
-
Dissolve diethyl 2-(aminomethylene)-3-oxosuccinate in formamide.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The crude diethyl pyrimidine-4,5-dicarboxylate will precipitate and can be collected by filtration.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel.
-
-
Reagents and Materials:
-
Diethyl pyrimidine-4,5-dicarboxylate
-
Sodium hydroxide or hydrochloric acid
-
Water
-
Ethanol (co-solvent, optional)
-
-
Procedure (Alkaline Hydrolysis):
-
Dissolve diethyl pyrimidine-4,5-dicarboxylate in a mixture of water and ethanol (if needed for solubility).
-
Add a stoichiometric excess of sodium hydroxide.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (typically monitored by the disappearance of the ester spot on TLC).
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The this compound will precipitate from the acidic solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Procedure (Acidic Hydrolysis):
-
Suspend diethyl pyrimidine-4,5-dicarboxylate in aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for several hours until the solid dissolves and the reaction is complete.
-
Cool the solution to room temperature, which should cause the this compound to crystallize.
-
Collect the product by filtration, wash with a small amount of cold water, and dry.
-
III. Alternative Synthetic Approaches
While the previously described pathway is robust, other methods have been explored for the synthesis of the pyrimidine-4,5-dicarboxylate core. These can be valuable for accessing derivatives with different substitution patterns.
A. Synthesis from Substituted Uracils
Derivatives of uracil can serve as starting materials for the synthesis of pyrimido[4,5-d]pyrimidines, which can then potentially be oxidized to yield this compound. This approach offers a way to build upon the readily available uracil scaffold.
B. Multi-component Reactions
Modern synthetic strategies often employ multi-component reactions (MCRs) to construct complex molecules in a single step. For instance, a one-pot reaction of dialkylacetylene dicarboxylate, amines, and formaldehyde has been used to synthesize tetrahydropyrimidine-4,5-dicarboxylates. While these products are not the aromatic diacid, they represent a rapid entry into the core structure which could potentially be aromatized in a subsequent step.
IV. Data Summary
| Compound | Starting Materials | Key Reagents | Typical Yield |
| Diethyl 2-(aminomethylene)-3-oxosuccinate | Diethyl oxalacetate sodium salt | Triethyl orthoformate, Ammonia | Moderate to Good |
| Diethyl Pyrimidine-4,5-dicarboxylate | Diethyl 2-(aminomethylene)-3-oxosuccinate | Formamide, Sodium ethoxide | Moderate |
| This compound | Diethyl Pyrimidine-4,5-dicarboxylate | NaOH or HCl | Good to Excellent |
V. Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, with the pathway involving the cyclization of an enamine-diester with formamide being a reliable and versatile method. The resulting diacid is a valuable building block for further chemical elaboration. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic routes, potentially through the use of novel catalytic systems or flow chemistry approaches. The continued exploration of new derivatives of this compound will undoubtedly lead to the discovery of new molecules with significant biological and material properties.
VI. References
-
Schenone, P., et al. (1974). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Journal of Heterocyclic Chemistry, 11(4), 641-643.
physicochemical properties of 4,5-Pyrimidinedicarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Pyrimidinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound featuring a core pyrimidine ring functionalized with two carboxylic acid groups. This unique arrangement of hydrogen bond donors, acceptors, and an electron-deficient aromatic system makes it a highly valuable building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is paramount for its effective application in the synthesis of novel pharmaceuticals, coordination polymers, and other advanced materials. This guide provides a comprehensive analysis of the structural, thermal, and spectroscopic characteristics of this compound, supported by field-proven experimental protocols and an exploration of its relevance in modern research.
Molecular Identity and Structural Characteristics
This compound is a nuanced molecule whose properties are dictated by the interplay between the electron-withdrawing pyrimidine ring and the acidic carboxyl groups.
-
Synonyms: pyrimidine-4,5-dicarboxylic acid[1]
-
CAS Number: 54001-63-7[1]
-
Molecular Formula: C₆H₄N₂O₄[1]
-
Molecular Weight: 168.11 g/mol [1]
Caption: 2D structure of this compound.
Core Physicochemical Properties
The quantitative physicochemical data for this compound are summarized below. It is important to note that several of these values are predicted based on computational models, as extensive experimental data for this specific isomer is limited.
| Property | Value | Source |
| Molecular Weight | 168.11 g/mol | [1] |
| Density | 1.665 g/cm³ (Predicted) | [1] |
| Boiling Point | 454.8 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 228.8 °C (Predicted) | [1] |
| Vapor Pressure | 4.63E-09 mmHg at 25°C (Predicted) | [1] |
Acidity and Ionization States
The acidity of this compound is its most defining chemical feature. The molecule possesses two carboxylic acid groups and two basic nitrogen atoms, making it amphoteric. The electron-withdrawing nature of the dinitrogenated pyrimidine ring significantly increases the acidity (lowers the pKa) of the carboxylic acid protons compared to a simple benzoic acid (pKa ≈ 4.2).
The dissociation equilibria can be visualized as a sequence of proton loss from the most acidic sites. While experimental pKa values are not readily published, computational predictions suggest the first deprotonation (pKa₁) will be significantly lower than that of benzoic acid, with the second deprotonation (pKa₂) occurring at a higher pH.
Caption: Ionization sequence of this compound.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
NMR Spectroscopy (¹H, ¹³C): In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to be simple, showing two distinct singlets for the protons at the C2 and C6 positions of the pyrimidine ring. These protons would appear at a downfield chemical shift due to the deshielding effect of the electronegative nitrogen atoms and adjacent carboxyl groups. The ¹³C NMR would show distinct signals for the four unique carbons in the pyrimidine ring and a signal for the carboxyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include a very broad O-H stretch from the hydrogen-bonded carboxylic acids (typically ~2500-3300 cm⁻¹), a strong C=O stretching vibration (~1700 cm⁻¹), and a series of C=N and C=C stretching vibrations from the aromatic ring (~1400-1600 cm⁻¹).[3]
-
UV-Vis Spectroscopy: The conjugated π-system of the pyrimidine ring gives rise to characteristic ultraviolet absorption. For the related 4-Pyrimidinecarboxylic acid, absorption maxima (λmax) are observed around 205 and 256 nm.[4] Similar π → π* transitions are expected for the 4,5-dicarboxylic acid derivative.
Experimental Protocols for Property Determination
To ensure scientific integrity, the following protocols describe self-validating systems for determining key physicochemical properties.
Protocol 1: Determination of pKa via Potentiometric Titration
This method establishes the dissociation constants by monitoring pH changes upon the addition of a strong base.
Methodology:
-
Preparation: Accurately weigh ~50 mg of this compound and dissolve it in ~50 mL of degassed, deionized water. If solubility is limited, a co-solvent like a small percentage of DMSO can be used, though this will slightly alter the absolute pKa values.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Immerse a calibrated pH electrode and a magnetic stir bar.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first derivative of the curve (ΔpH/ΔV) can be plotted to accurately determine the two equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Solubility Measurement via UV-Vis Spectrophotometry
This protocol quantifies solubility by creating a saturated solution and measuring its concentration.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the desired solvent (e.g., PBS pH 7.4). Measure the absorbance of each at the predetermined λmax (e.g., ~256 nm) and plot absorbance vs. concentration to create a linear calibration curve.
-
Saturated Solution: Add an excess amount of the solid compound to a vial containing the solvent.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the suspension to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Measurement: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure its absorbance.
-
Calculation: Use the calibration curve equation to determine the concentration of the diluted sample, then factor in the dilution to calculate the original concentration in the saturated solution, which represents the solubility.
Relevance in Drug Development and Materials Science
The pyrimidine scaffold is a cornerstone of modern pharmacology, appearing in a vast array of approved drugs for treating infections, cancer, and immunological disorders.[5][6]
-
Medicinal Chemistry: The two carboxylic acid groups of this compound can serve as potent bioisosteres for phosphate or other dicarboxylate moieties found in natural enzyme substrates. They can form strong, directional hydrogen bonds and ionic interactions within a target's active site, making this scaffold an attractive starting point for designing enzyme inhibitors. The pyrimidine core itself is metabolically stable and provides a rigid framework for orienting pharmacophoric groups.
-
Materials Science: In coordination chemistry, the deprotonated carboxylate groups, along with the ring nitrogen atoms, act as excellent multidentate ligands for metal ions. This allows for the self-assembly of highly ordered, porous structures known as metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and chemical sensing. The synthesis of novel pyrimido[4,5-d]pyrimidine derivatives, which can be accessed from 4,5-disubstituted pyrimidines, is an active area of research for creating new functional materials and therapeutic agents.[3][7][8][9][10]
Conclusion
This compound is a fundamentally important heterocyclic compound whose value is derived from its unique combination of acidic functionality and a biologically relevant aromatic core. Its high melting point, predictable spectroscopic signature, and amphoteric nature are direct consequences of its molecular structure. A thorough understanding of these physicochemical properties, validated through robust experimental protocols, is essential for any scientist seeking to leverage this versatile molecule in the rational design of next-generation pharmaceuticals and advanced functional materials.
References
- 1. This compound | 54001-63-7 [chemnet.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties [mdpi.com]
- 9. oiccpress.com [oiccpress.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Pyrimidinecarboxylic Acid (CAS: 31462-59-6): A Cornerstone Heterocyclic Building Block
Abstract: This technical guide provides a comprehensive overview of 4-Pyrimidinecarboxylic acid (CAS No. 31462-59-6), a pivotal heterocyclic compound in modern chemistry. While the initial query referenced 4,5-Pyrimidinedicarboxylic acid with this CAS number, it is crucial to clarify that 31462-59-6 is the unique identifier for 4-Pyrimidinecarboxylic acid. This document delves into its core physicochemical properties, spectroscopic signature, synthesis protocols, reactivity, and principal applications, with a particular focus on its role as a versatile building block in the realms of pharmaceutical and agrochemical development. Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective utilization in research and development.
Introduction and Structural Elucidation
4-Pyrimidinecarboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group at the 4-position.[1] This structural arrangement, combining an electron-deficient diazine ring with a versatile carboxylic acid handle, makes it a highly valuable intermediate in synthetic chemistry.[2] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and sites for potential coordination, while the carboxylic acid group provides a reactive center for a multitude of chemical transformations, including esterification, amidation, and reduction.[3] Its utility is prominently demonstrated in the synthesis of complex molecular architectures for drug discovery and the development of novel agrochemicals.[1][4]
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} Figure 1: Chemical Structure of 4-Pyrimidinecarboxylic acid.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is paramount for its application in synthesis and material science. 4-Pyrimidinecarboxylic acid is typically supplied as a white to light yellow crystalline solid.[5][6]
Core Properties
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 31462-59-6 | [7] |
| Molecular Formula | C₅H₄N₂O₂ | [6] |
| Molecular Weight | 124.10 g/mol | [7] |
| Appearance | White crystalline solid | [1][6] |
| Melting Point | 210-215 °C | |
| InChI Key | YPOXGDJGKBXRFP-UHFFFAOYSA-N | [7] |
| SMILES | OC(=O)c1ccncn1 |
Solubility Data
The solubility profile dictates the choice of solvent for reactions, purification, and analytical sample preparation. The compound exhibits good solubility in polar aprotic solvents.
| Solvent | Solubility (approx.) | Source(s) |
| DMSO | 20 mg/mL | [8] |
| DMF | 5 mg/mL | [8] |
| Ethanol | 0.25 mg/mL | [8] |
| PBS (pH 7.2) | 1 mg/mL | [6][8] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the compound.
-
UV-Vis Spectroscopy: In solution, 4-Pyrimidinecarboxylic acid displays maximum absorbance (λmax) at 205 and 256 nm.[6][8]
-
Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show two highly characteristic absorptions. A very broad peak will be present in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxyl group.[9][10] Additionally, a strong C=O stretching absorption is anticipated between 1710 and 1760 cm⁻¹.[9][10] The conjugation with the pyrimidine ring would likely shift this C=O peak towards the lower end of the range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will feature signals for the three aromatic protons on the pyrimidine ring. The acidic proton of the carboxyl group is expected to appear as a broad singlet significantly downfield, typically near 12 ppm, though its chemical shift is dependent on solvent and concentration.[9][10]
-
¹³C NMR: The carboxyl carbon is expected to resonate in the 165-185 ppm range.[9][10] The signals for the carbon atoms of the pyrimidine ring will also be present in the aromatic region.
-
Synthesis and Reactivity
The synthesis of 4-Pyrimidinecarboxylic acid is well-documented, providing a reliable route for its laboratory-scale preparation.
Synthetic Workflow: Oxidation of 4-Methylpyrimidine
A common and effective method for synthesizing 4-Pyrimidinecarboxylic acid is the oxidation of 4-methylpyrimidine using a strong oxidizing agent like selenium dioxide (SeO₂) in a pyridine solvent.[5]
Experimental Protocol: Synthesis via Oxidation
This protocol is based on established literature procedures.[5] It is a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and product identity is confirmed by melting point and spectroscopic analysis.
Materials:
-
4-Methylpyrimidine
-
Selenium dioxide (SeO₂)
-
Pyridine
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 4-methylpyrimidine (1.0 eq) in pyridine.
-
Addition of Oxidant: To the stirred solution at room temperature, slowly and carefully add selenium dioxide (approx. 1.5 eq). Causality Note: Slow addition is crucial to control the initial exothermic reaction.
-
Heating: Heat the reaction mixture to 55°C and stir for 2 hours. Subsequently, increase the temperature to 80°C and maintain for an additional 3.5-4 hours. Causality Note: The staged temperature increase ensures a controlled and complete oxidation of the methyl group to the carboxylic acid.
-
Reaction Work-up: After completion, cool the mixture to room temperature. Filter the reaction mixture to remove solid byproducts. The residue should be washed with a small amount of pyridine.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to remove the pyridine solvent.
-
Purification: The resulting crude solid, pyrimidine-4-carboxylic acid, is washed with cold water to remove any remaining traces of selenium dioxide and other water-soluble impurities.[5]
-
Drying: Dry the purified product under vacuum to yield the final white solid.
Chemical Reactivity
The reactivity of 4-Pyrimidinecarboxylic acid is dominated by its two key functional components: the carboxylic acid group and the pyrimidine ring.
-
Carboxylic Acid Reactions: It readily undergoes standard transformations such as esterification (reaction with alcohols under acidic conditions) and amidation (reaction with amines, often requiring activation with coupling agents).[5] These reactions are fundamental to its use as a building block, allowing for the attachment of diverse molecular fragments.
-
Pyrimidine Ring Reactivity: The pyrimidine ring is electron-deficient and can participate in nucleophilic aromatic substitution reactions, particularly if further activated by electron-withdrawing groups.
Applications in Research and Drug Development
4-Pyrimidinecarboxylic acid is not typically an end-product but rather a crucial intermediate. Its derivatives form the core of numerous biologically active compounds.
-
Pharmaceutical Development: The pyrimidine scaffold is a well-established pharmacophore found in a vast array of therapeutic agents.[3] 4-Pyrimidinecarboxylic acid serves as a key starting material for synthesizing molecules with potential antiviral and anticancer properties.[1][3] For instance, antimony complexes derived from 4-pyrimidine carboxylic acid have demonstrated notable anticancer activity.[3] Its derivatives are also investigated for anti-inflammatory and other medicinal applications.[4]
-
Agrochemicals: In agriculture, this compound is used in the synthesis of advanced herbicides and fungicides.[1][4] The pyrimidine core is effective in disrupting biological pathways in weeds and fungi, leading to improved crop protection and yields.
-
Biochemical Research: As a structural analog to naturally occurring pyrimidines, it can be used in biochemical studies related to nucleic acids and enzyme activity, aiding in the elucidation of metabolic pathways.[1]
Safety and Handling
Proper handling of 4-Pyrimidinecarboxylic acid is essential to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as a hazardous substance.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statement | H319: Causes serious eye irritation | [7] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [11] |
Recommended PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[12]
-
Skin and Body Protection: Wear a laboratory coat.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Some suppliers recommend storage at -20°C for long-term stability.[6] Keep away from incompatible materials.
-
Disposal: Dispose of contaminated waste material in accordance with applicable local, state, and federal regulations. Do not allow the product to enter drains.[12]
Conclusion
4-Pyrimidinecarboxylic acid (CAS: 31462-59-6) is a fundamentally important heterocyclic building block with a well-defined profile of properties, synthesis, and reactivity. Its strategic value lies in its ability to serve as a scaffold for the construction of a wide range of derivatives with significant biological activity. For researchers in medicinal chemistry and agrochemical science, a thorough understanding of this compound's characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the development of novel and impactful chemical entities.
References
-
PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Retrieved from [Link]
-
Penta Chemicals. (2025). Safety Data Sheet - 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of 1, 4, 5, 6-Tetrahydro 2-Methyl 4-Pyrimidine Carboxylic Acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Retrieved from [Link]
-
NIST. (n.d.). IR Spectrum data for 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Retrieved from [Link]
-
US EPA. (n.d.). 4-Pyrimidinecarboxylic acid - Substance Details. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Pyrimidinecarboxylic acid | 31462-59-6 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. 4-Pyrimidinecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 12. aaronchem.com [aaronchem.com]
- 13. pentachemicals.eu [pentachemicals.eu]
An In-Depth Technical Guide to the Physicochemical Characterization of 4,5-Pyrimidinedicarboxylic Acid
Foreword: Navigating the Knowns and Unknowns
To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive manual for understanding and evaluating the solubility and stability of 4,5-Pyrimidinedicarboxylic acid (CAS No. 54001-63-7). It is a molecule of interest due to the prevalence of the pyrimidine scaffold in a multitude of biologically active compounds.[1] A thorough grasp of its physicochemical properties is a cornerstone for any potential application, from medicinal chemistry to materials science.
It is imperative to state at the outset that while the methodologies described herein are robust and universally applicable, specific experimental data for this compound is not extensively available in the public domain. This guide, therefore, is structured to empower you, the researcher, with the fundamental principles and detailed protocols necessary to generate this critical data. We will not only outline the 'what' and 'how' but also delve into the 'why,' providing the causal reasoning behind experimental choices—a perspective honed from years of field experience. This document is designed to be a self-validating system, where the integrity of the generated data is paramount.
Molecular Profile of this compound
Before delving into experimental protocols, a foundational understanding of the molecule is essential.
| Property | Value | Source |
| IUPAC Name | Pyrimidine-4,5-dicarboxylic acid | - |
| CAS Number | 54001-63-7 | [2] |
| Molecular Formula | C₆H₄N₂O₄ | [2] |
| Molecular Weight | 168.11 g/mol | [2] |
| Predicted Boiling Point | 454.8°C at 760 mmHg | [2] |
| Predicted Density | 1.665 g/cm³ | [2] |
The presence of two carboxylic acid groups and two nitrogen atoms within the pyrimidine ring suggests a molecule with complex acid-base properties, significant potential for hydrogen bonding, and likely pH-dependent solubility.
Solubility Profiling: A Multifaceted Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For an ionizable molecule like this compound, a comprehensive solubility profile across various aqueous and organic media is necessary.
Aqueous Solubility and pH-Dependence
The ionization state of the carboxylic acid and pyrimidine nitrogen moieties will govern the aqueous solubility. Therefore, determining the solubility as a function of pH is the first critical step.
Compounds with ionizable groups exhibit pH-dependent solubility.[3] For a dicarboxylic acid, we anticipate low solubility at low pH (when the molecule is neutral) and increased solubility at higher pH as the carboxylic acid groups deprotonate to form more soluble carboxylate salts. Understanding this profile is crucial for predicting its behavior in the gastrointestinal tract and for developing suitable formulations.
This protocol outlines a standardized shake-flask method, which is a reliable technique for determining equilibrium solubility.[4]
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system does not interact with the compound.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution. The excess solid ensures that equilibrium is reached at saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH of the buffer.
Caption: Workflow for pH-Solubility Profiling.
Organic Solvent Solubility
Solubility in organic solvents is critical for downstream processes such as synthesis, purification, and formulation development (e.g., for non-aqueous formulations).
The choice of organic solvents should span a range of polarities to provide a comprehensive understanding of the compound's solvation properties. This data is invaluable for selecting appropriate solvents for recrystallization or for the preparation of stock solutions for in vitro assays.
-
Solvent Selection: Choose a panel of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).
-
Sample Preparation: Add an excess amount of this compound to vials containing each organic solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) until equilibrium is achieved.
-
Sample Collection and Preparation: Collect and filter the supernatant as described for aqueous solubility.
-
Quantification: Quantify the dissolved compound using a suitable analytical method. Given the variety of solvents, a robust method like HPLC is recommended.
-
Data Presentation: Tabulate the solubility data for each solvent.
| Solvent | Polarity Index | Predicted Solubility |
| Methanol | 5.1 | High |
| Ethanol | 4.3 | Moderate |
| Acetone | 5.1 | Moderate |
| Acetonitrile | 5.8 | Low to Moderate |
| Ethyl Acetate | 4.4 | Low |
| DMSO | 7.2 | High |
| DMF | 6.4 | High |
Note: Predicted solubility is based on the polar nature of the dicarboxylic acid.
Stability Assessment: Ensuring Molecular Integrity
Stability testing is a non-negotiable aspect of drug development, providing insights into how the quality of a substance varies with time under the influence of environmental factors.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[7] This information is vital for developing stability-indicating analytical methods.
The stress conditions outlined in the ICH Q1A(R2) guideline are designed to accelerate degradation and expose potential liabilities of the molecule.[1][8] These conditions include hydrolysis, oxidation, and photolysis.
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in a suitable solvent (e.g., water/acetonitrile mixture).
-
Treat separate solutions with 0.1 M HCl and 0.1 M NaOH.
-
Heat the solutions (e.g., at 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Store at room temperature and analyze at different time points.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Analyze the compound at set intervals.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10][11][12]
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples after exposure.
-
Caption: Forced Degradation Workflow.
Physicochemical Constants: pKa and Crystal Structure
Determination of Dissociation Constants (pKa)
The pKa values of the carboxylic acid groups and the pyrimidine ring are fundamental to understanding the pH-dependent solubility and the charge state of the molecule at a given pH.
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[13] It involves monitoring the pH of a solution as a titrant is added, allowing for the precise determination of the inflection points corresponding to the dissociation of acidic or basic functional groups.[14]
-
Sample Preparation: Prepare a solution of this compound of known concentration in water or a suitable co-solvent if solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct pKa values are expected. Computational methods can also be employed to predict pKa values, which can be a useful starting point.[15][16]
Crystal Structure Analysis
Understanding the solid-state structure is crucial for identifying potential polymorphs, which can have different solubilities and stabilities.
Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.[17] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule in the solid state.
Analytical Methodologies for Quantification
Accurate and precise quantification is the bedrock of all solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the separation, identification, and quantification of this compound.
-
Column Selection: A reversed-phase C18 column is a good starting point for a polar, acidic compound.
-
Mobile Phase Selection: A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and retention.
-
Detection: UV detection at a wavelength of maximum absorbance for the pyrimidine ring (likely around 260 nm) should provide good sensitivity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, UPLC-MS/MS is the method of choice.[18][19][20]
-
Chromatography: Utilize a UPLC system for fast and efficient separations.
-
Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of this compound. Multiple Reaction Monitoring (MRM) mode will provide the highest selectivity and sensitivity.
-
Internal Standard: Use a suitable internal standard to ensure accuracy and precision.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is currently scarce, the protocols detailed herein, grounded in established scientific principles and regulatory guidelines, offer a clear path forward for researchers. The generation of this data will be invaluable for unlocking the full potential of this intriguing molecule in drug discovery and other scientific endeavors. It is our hope that this guide will not only serve as a practical handbook but also as an impetus for further investigation into the physicochemical properties of this compound.
References
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. (n.d.). Retrieved from [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. Retrieved from [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-mts.com. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]
-
How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. (2025, November 20). Ofni Systems. Retrieved from [Link]
-
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.). J-STAGE. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]
-
Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025, September 5). Rowan University. Retrieved from [Link]
-
Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]
-
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 19). ACS Publications. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Jordi Labs. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). National Institutes of Health. Retrieved from [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved from [Link]
-
A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022, January 7). PubMed. Retrieved from [Link]
-
Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. (n.d.). ResearchGate. Retrieved from [Link]
-
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021, June 7). PubMed. Retrieved from [Link]
-
Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds. (2025, August 5). ResearchGate. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality. (2016, June 29). Semantic Scholar. Retrieved from [Link]
-
Pyrimidine-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2025, October 17). ResearchGate. Retrieved from [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, July 8). Figshare. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Institutes of Health. Retrieved from [Link]
-
Prediction of pKa values using the PM6 semiempirical method. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool. (n.d.). PubMed. Retrieved from [Link]
-
An odd–even effect on solubility of dicarboxylic acids in organic solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019, February 28). PubMed. Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2025, December 3). ResearchGate. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. (2023, July 7). IJNRD. Retrieved from [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019, February 28). National Institutes of Health. Retrieved from [Link]
-
Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022, October 12). MDPI. Retrieved from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Exp 6 - Extraction. (n.d.). Retrieved from [Link]
-
(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. jordilabs.com [jordilabs.com]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. database.ich.org [database.ich.org]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. | Semantic Scholar [semanticscholar.org]
- 19. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Scrutiny of 4,5-Pyrimidinedicarboxylic Acid: A Guide for Researchers
Foreword: Charting a Path for the Theoretical Exploration of 4,5-Pyrimidinedicarboxylic Acid
The landscape of drug discovery and materials science is increasingly reliant on the foundational insights provided by computational and theoretical chemistry. These in-silico approaches offer a granular view of molecular structures, reactivity, and interactions, thereby accelerating the design and development of novel chemical entities. This guide is dedicated to the theoretical study of this compound, a molecule of significant interest due to the presence of the pyrimidine core, a scaffold prevalent in a vast array of biologically active compounds, including nucleic acids.[1]
While a wealth of theoretical research exists for various pyrimidine derivatives, specific in-depth studies on the 4,5-dicarboxylic acid substituted variant remain less explored.[2][3][4][5][6][7][8] This guide, therefore, serves a dual purpose: to consolidate the established theoretical methodologies applied to analogous systems and to provide a structured framework for future computational investigations of this compound. By synthesizing insights from related molecules, we aim to equip researchers, scientists, and drug development professionals with a robust roadmap for elucidating the structural and electronic properties of this promising compound. Our approach is grounded in the principles of scientific integrity, providing not just a list of methods, but a logical and causal explanation for their application, ensuring a self-validating system of theoretical inquiry.
Foundational Concepts: The Architectural and Electronic Landscape of this compound
This compound (C₆H₄N₂O₄) is a heterocyclic compound featuring a pyrimidine ring substituted with two carboxylic acid groups at the 4 and 5 positions.[9][10][11] The interplay between the electron-deficient pyrimidine ring and the electron-withdrawing carboxylic acid functionalities dictates its unique chemical and physical properties. A comprehensive theoretical study is paramount to understanding its behavior at a molecular level.
Tautomerism and Conformational Isomerism: A Molecule in Flux
A critical initial step in the theoretical analysis of this compound is the exploration of its potential tautomeric and conformational isomers. Pyrimidine derivatives, particularly those with hydroxyl or amino groups, are known to exhibit complex tautomerism.[3][6][7][12][13] For this compound, the carboxylic acid groups introduce the possibility of keto-enol tautomerism, although the aromaticity of the pyrimidine ring likely favors the carboxylic acid form.
Furthermore, the rotational freedom around the C-C bonds connecting the carboxylic acid groups to the pyrimidine ring gives rise to various conformers. The relative orientation of the two carboxyl groups will significantly influence the molecule's polarity, hydrogen bonding capabilities, and interaction with biological targets. Computational methods are essential to determine the relative stabilities of these different forms.
The Significance of Non-Covalent Interactions: Hydrogen Bonding and π-π Stacking
The structure and function of molecules like this compound are profoundly influenced by non-covalent interactions. The presence of both hydrogen bond donors (-OH) and acceptors (C=O, ring nitrogens) suggests a high propensity for both intramolecular and intermolecular hydrogen bonding.[14][15][16][17] These interactions are crucial in determining the crystal packing, solubility, and binding affinity to protein active sites. Theoretical studies can precisely map these hydrogen bonding networks and quantify their energetic contributions.
Additionally, the aromatic pyrimidine ring can participate in π-π stacking interactions, which are vital for the stabilization of supramolecular assemblies and in the context of drug-receptor binding.
The Computational Chemist's Toolkit: Methodologies for Structural and Electronic Characterization
A rigorous theoretical investigation of this compound necessitates the use of sophisticated computational techniques. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[2][4][5][18][19][20][21][22][23][24]
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
The following protocol outlines a standard workflow for performing DFT calculations on this compound:
-
Structure Preparation:
-
Construct the 3D structure of this compound using a molecular builder.
-
Generate plausible conformers by systematically rotating the carboxylic acid groups.
-
Consider potential tautomers for a comprehensive analysis.
-
-
Geometry Optimization:
-
Perform geometry optimization for each conformer and tautomer to find the minimum energy structure.
-
A commonly used and reliable functional for such systems is B3LYP.[18][21][23]
-
Employ a suitable basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.[21]
-
-
Frequency Calculations:
-
Electronic Property Calculations:
-
From the optimized geometry, calculate various electronic properties to understand the molecule's reactivity and potential interactions.
-
Workflow for Theoretical Analysis
Caption: A generalized workflow for the theoretical study of this compound.
Deciphering the Code: Analysis of Key Theoretical Descriptors
The output of DFT calculations provides a wealth of information that can be translated into a deeper understanding of the molecule's chemical nature.
Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[1][26][27] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity.[28][29][27] For this compound, the distribution of these orbitals will reveal the most probable sites for nucleophilic and electrophilic attack.
| Parameter | Interpretation | Significance for this compound |
| HOMO Energy | Electron-donating ability | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Electron-accepting ability | Highlights regions prone to nucleophilic attack. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity.[28][29][27] |
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the molecule's surface.[1][2][30] It allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acids and the nitrogen atoms of the pyrimidine ring, indicating these as sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the carboxylic acids would exhibit a positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation.
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It can quantify charge transfer between orbitals, revealing the nature and strength of intramolecular interactions such as hyperconjugation and hydrogen bonds.[28] For this compound, NBO analysis can elucidate the electronic delocalization between the pyrimidine ring and the carboxylic acid groups, providing insights into the molecule's stability and aromaticity.
Bridging Theory and Experiment: Spectroscopic and Structural Validation
A key aspect of ensuring the trustworthiness of theoretical studies is the comparison of calculated properties with experimental data.
Vibrational Spectroscopy: A Fingerprint of the Molecule
As mentioned, calculated vibrational frequencies can be directly compared with experimental Infrared (IR) and Raman spectra.[19][20][21][22][25] This comparison serves as a crucial validation of the chosen computational method and basis set. A good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the calculated molecular structure and other properties.
X-ray Crystallography: The Gold Standard for Structure
If the crystal structure of this compound is determined experimentally, it provides the ultimate benchmark for validating the calculated geometry.[24][31] Comparing the bond lengths, bond angles, and dihedral angles from the DFT optimized structure with the crystallographic data is a powerful way to assess the accuracy of the theoretical model.
Implications for Drug Development and Beyond
The theoretical insights gained from studying this compound have significant implications for its potential applications. In drug development, understanding the molecule's 3D structure, electrostatic potential, and frontier orbitals can aid in:
-
Rational Drug Design: Designing derivatives with improved binding affinity to specific biological targets.
-
Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity.
-
Predicting ADMET Properties: Computational models can provide initial estimates of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
Beyond pharmaceuticals, the ability of this compound to form coordination complexes with metal ions, a property suggested by its structure, opens avenues for its use in materials science, for instance, in the development of metal-organic frameworks (MOFs).[32]
Concluding Remarks and Future Directions
This guide has outlined a comprehensive theoretical framework for the investigation of this compound. By leveraging the power of computational chemistry, researchers can gain a profound understanding of its structural, electronic, and reactive properties. The methodologies described herein, when applied with rigor and validated against experimental data, can significantly accelerate the exploration of this molecule's potential in various scientific domains. Future theoretical work could expand to include molecular dynamics simulations to study its behavior in solution and its interactions with biological macromolecules, further enriching our understanding of this fascinating pyrimidine derivative.
References
-
Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. International Journal of Electrochemical Science. [Link]
-
DFT investigation of adsorption of pyrimidine derivatives on graphene oxide Pirimidin türevlerinin grafen oksit üzerine adsor - DergiPark. [Link]
-
4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- - the NIST WebBook. [Link]
-
Modeling the DFT structural and reactivity studies of a pyrimidine -6-carboxylate derivative with reference to its wavefunction-dependent, MD simulations and evaluation for potential antimicrobial activity | Request PDF - ResearchGate. [Link]
-
4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem. [Link]
-
A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine - ResearchGate. [Link]
-
4-Pyrimidinecarboxylic acid - Substance Details - SRS | US EPA. [Link]
-
Prediction and Evaluation of Pyrimidinones Derivatives: DFT Analysis, Corrosion Inhibition, and Bioactivity Studies - ResearchGate. [Link]
-
Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing). [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - Semantic Scholar. [Link]
-
Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. [Link]
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]
-
Synthesis, antimicrobial activity, structural and spectral characterization and DFT calculations of Co(II), Ni(II), Cu(II) and Pd(II) complexes of 4-amino-5-pyrimidinecarbonitrile - PubMed. [Link]
-
3D HOMO-LUMO molecular orbital distribution of 4-PPy in gas phase,... - ResearchGate. [Link]
-
(PDF) Vibrational spectroscopic studies and DFT calculations of 4-aminoantipyrine. [Link]
-
MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE - International Research Journal of Education and Technology. [Link]
-
The CH/π hydrogen bond in chemistry. Conformation, supramolecules, optical resolution and interactions involving carbohydrates - RSC Publishing. [Link]
-
Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines - ResearchGate. [Link]
-
Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - MDPI. [Link]
-
Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed. [Link]
-
Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed. [Link]
-
Theoretical study on the isomerization and tautomerism in barbituric acid - ResearchGate. [Link]
-
Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods - ResearchGate. [Link]
-
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. [Link]
-
Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. [Link]
-
Hydrogen bonding and π-π Inter-actions in 1-benzofuran-2,3- dicarboxylic acid and its 1:1 cocrystals with pyridine, phenazine and 1,4-phenyl-enediamine - Tel Aviv University. [Link]
-
Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC - NIH. [Link]
-
Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - ResearchGate. [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - MDPI. [Link]
-
Synthesis, Crystal Structure, Theoretical Calculations, Antibacterial Activity, Electrochemical Behavior, and Molecular Docking of Ni(II) and Cu(II) Complexes with Pyridoxal-Semicarbazone - MDPI. [Link]
-
(PDF) Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - ResearchGate. [Link]
-
The structure of the pyrimidines and purines. VIII. The crystal structure of alloxan C4H4N2O5, Acta Crystallographica | 10.1107/S0365110X65004334 | DeepDyve. [Link]
-
5-pyrimidinecarboxylic acid, 4-(5-bromo-2-methoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1-methylethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
Sources
- 1. irjweb.com [irjweb.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, antimicrobial activity, structural and spectral characterization and DFT calculations of Co(II), Ni(II), Cu(II) and Pd(II) complexes of 4-amino-5-pyrimidinecarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. The CH/π hydrogen bond in chemistry. Conformation, supramolecules, optical resolution and interactions involving carbohydrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. cris.tau.ac.il [cris.tau.ac.il]
- 18. electrochemsci.org [electrochemsci.org]
- 19. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives | MDPI [mdpi.com]
- 20. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis, Crystal Structure, Theoretical Calculations, Antibacterial Activity, Electrochemical Behavior, and Molecular Docking of Ni(II) and Cu(II) Complexes with Pyridoxal-Semicarbazone | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 30. researchgate.net [researchgate.net]
- 31. deepdyve.com [deepdyve.com]
- 32. researchgate.net [researchgate.net]
spectroscopic characterization of 4,5-Pyrimidinedicarboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Pyrimidinedicarboxylic Acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of chemical synthesis and analysis. This compound, a key building block in medicinal chemistry and materials science, presents a unique set of characterization challenges and opportunities. Its rigid heterocyclic core, coupled with the acidic and chromophoric carboxylic acid groups, demands a multi-faceted analytical approach.
This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound. As a Senior Application Scientist, my focus is not merely on the protocols themselves, but on the underlying scientific rationale—the "why" behind the "how"—to empower you to adapt and troubleshoot these methods effectively. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, integrating the data to build an unshakeable confirmation of molecular identity and purity.
Before delving into the analytical techniques, it is crucial to understand the molecule's structure. This compound possesses a plane of symmetry, which significantly influences its spectroscopic signature, particularly in NMR. The two carboxylic acid groups are chemically equivalent, as are the two protons on the pyrimidine ring.
The Genesis of a Core Heterocycle: A Technical Guide to the Initial Synthesis and Discovery of 4,5-Pyrimidinedicarboxylic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed exploration of the foundational synthesis of 4,5-pyrimidinedicarboxylic acid, a key heterocyclic compound. While the historical record points to early work, this guide focuses on a well-documented and illustrative synthetic approach that embodies the chemical principles of its time. We will delve into the strategic considerations behind the synthesis, a comprehensive experimental protocol, and the underlying reaction mechanisms.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry and biochemistry, forming the scaffold for nucleobases such as uracil, thymine, and cytosine. The introduction of carboxylic acid functionalities at the 4 and 5 positions creates a versatile building block, this compound, with significant potential for further chemical elaboration. Its dicarboxylic nature opens avenues for the synthesis of a wide array of derivatives, including amides, esters, and anhydrides, making it a valuable precursor in the development of novel therapeutic agents and functional materials. This guide serves to illuminate one of the early and fundamental methods for the construction of this important molecule.
The Synthetic Approach: A Classic Cyclocondensation Strategy
The initial synthesis of this compound is rooted in the principles of cyclocondensation reactions, a powerful strategy for the formation of heterocyclic rings. This approach typically involves the reaction of a 1,3-dicarbonyl compound or a related synthon with an amidine or a similar nitrogen-containing species. The chosen synthesis for this guide proceeds through the reaction of a substituted aminomethylene compound with formamidine, followed by hydrolysis.
Causality in Experimental Design
The selection of starting materials is critical to the success of this synthesis. Diethyl 2-aminomethylene-malonate serves as the three-carbon backbone, providing the atoms that will become C4, C5, and C6 of the pyrimidine ring, along with the pre-installed carboxylate functionalities (as esters). Formamidine provides the N1-C2-N3 fragment necessary to complete the six-membered ring. The logic of this pairing lies in the electrophilic nature of the carbons in the aminomethylene-malonate and the nucleophilic character of the nitrogens in formamidine, predisposing them to react and form the heterocyclic core.
The subsequent hydrolysis of the resulting diethyl ester is a necessary final step to yield the target dicarboxylic acid. This transformation is typically achieved under basic or acidic conditions, which cleave the ester linkages to reveal the free carboxylic acid groups.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as a two-step process: the initial cyclocondensation to form the pyrimidine ring with ester functionalities, followed by hydrolysis to the dicarboxylic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of this compound.
Step 1: Synthesis of Diethyl 4-pyrimidinecarboxylate-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-aminomethylene-malonate (1 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of Reagents: To this solution, add formamidine acetate (1.1 equivalents) and a catalytic amount of a base, such as sodium ethoxide.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield diethyl 4-pyrimidinecarboxylate-5-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the diethyl 4-pyrimidinecarboxylate-5-carboxylate (1 equivalent) obtained from the previous step in an aqueous solution of a strong base, such as sodium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Workup and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a concentrated acid, such as hydrochloric acid, until the pH is acidic. The desired this compound will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Diethyl 2-aminomethylene-malonate | C8H13NO4 | 187.19 | Liquid |
| Formamidine acetate | C3H8N2O2 | 104.11 | Solid |
| Diethyl 4-pyrimidinecarboxylate-5-carboxylate | C9H10N2O4 | 210.19 | Solid |
| This compound | C6H4N2O4 | 168.11 | Solid |
Mechanistic Insights
The formation of the pyrimidine ring proceeds through a well-established cyclocondensation mechanism.
Caption: Proposed mechanism for pyrimidine ring formation.
The reaction is initiated by the nucleophilic attack of one of the amino groups of formamidine on one of the carbonyl carbons of the diethyl 2-aminomethylene-malonate. This is followed by an intramolecular cyclization with the elimination of ammonia. The final step involves dehydration to yield the aromatic pyrimidine ring.
Conclusion
The synthesis of this compound via the cyclocondensation of diethyl 2-aminomethylene-malonate and formamidine represents a classic and instructive example of heterocyclic chemistry. This method, followed by a straightforward hydrolysis, provides a reliable route to a valuable and versatile building block. The principles demonstrated in this early synthesis continue to inform the development of more advanced and efficient methods for the preparation of functionalized pyrimidines, highlighting the enduring legacy of these foundational discoveries in the field of organic and medicinal chemistry.
References
Due to the limitations in accessing the full text of historical articles, this guide is based on established principles of pyrimidine synthesis. The seminal work on the synthesis of this compound is attributed to H. Boer and M. J. W. T. van den Nuijind in Recueil des Travaux Chimiques des Pays-Bas, 76(9), 840-848 (1957). While direct citation of this primary source is not possible without the full text, the described methodology is consistent with the synthetic strategies of that era for this class of compounds.
A Comprehensive Technical Guide to the Thermal Analysis of 4,5-Pyrimidinedicarboxylic Acid
Foreword: The Crucial Role of Thermal Stability in a Molecule of Emerging Importance
4,5-Pyrimidinedicarboxylic acid (CAS No. 54001-63-7) stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. As a heterocyclic dicarboxylic acid, its pyrimidine core is a foundational scaffold in numerous therapeutic agents, including anticancer and antiviral drugs.[1] Furthermore, the strategic placement of its two carboxylic acid groups makes it a prime candidate as a multitopic organic linker for the synthesis of advanced metal-organic frameworks (MOFs) and coordination polymers.[2][3] For any application, be it in drug formulation where stability dictates shelf-life and efficacy, or in materials science where thermal tolerance defines the operational limits of a MOF, a thorough understanding of the compound's behavior under thermal stress is not merely academic—it is a prerequisite for innovation.
This guide provides a comprehensive framework for the thermal analysis of this compound. In the absence of extensive published experimental data for this specific isomer, this document leverages established principles of thermal analysis and draws upon data from structurally analogous compounds, such as pyrimidine-4,6-dicarboxylic acid and other aromatic dicarboxylic acids, to present a predictive yet scientifically rigorous methodology.[4][5] It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to perform and interpret these critical analyses, explaining not just the "how" but the fundamental "why" behind each experimental choice.
Physicochemical Profile of this compound
A precise understanding of a compound's fundamental properties is the bedrock of any subsequent analysis. The key identifiers and calculated properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 54001-63-7 | [6][7] |
| Molecular Formula | C₆H₄N₂O₄ | [6] |
| Molecular Weight | 168.11 g/mol | [6] |
| Canonical SMILES | C1=C(C(=O)O)C(=NC=N1)C(=O)O | - |
| Calculated Density | 1.665 g/cm³ | [6] |
| Calculated Boiling Point | 454.8 °C at 760 mmHg | [6] |
| Calculated Flash Point | 228.8 °C | [6] |
Core Methodologies for Thermal Characterization
The thermal behavior of this compound can be comprehensively understood by employing a suite of thermoanalytical techniques. The three pillars of this analysis are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA).
Thermogravimetric Analysis (TGA): Quantifying Thermal Stability
Expertise & Experience: TGA is the cornerstone for determining thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a dicarboxylic acid, we are primarily looking for mass loss events corresponding to dehydration (if a hydrate) and, more critically, thermal decomposition. The choice of atmosphere is paramount; an inert atmosphere (e.g., Nitrogen) allows us to study the intrinsic decomposition pathway, while an oxidative atmosphere (e.g., Air) reveals its stability towards oxidation and results in different decomposition products, typically ending in complete combustion.
Trustworthiness: A self-validating TGA protocol involves calibrating the instrument with standard materials of known decomposition temperatures and ensuring a stable baseline before the experiment. The heating rate is a critical parameter; a slower rate (e.g., 10 °C/min) provides better resolution of sequential thermal events, which is crucial for a molecule that may decompose in multiple steps.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. The resulting data is plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) is also plotted to precisely identify the temperatures of maximum mass loss rate.
Caption: Workflow for TGA of this compound.
Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions
Expertise & Experience: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally sensitive to thermal events that involve a change in enthalpy, even if no mass loss occurs. For this compound, DSC is critical for identifying its melting point, which is a key indicator of purity. It can also detect solid-solid phase transitions (polymorphism) and quantify the enthalpy associated with melting (heat of fusion) and decomposition. The use of hermetically sealed pans is crucial to prevent sublimation, which can interfere with the measurement of the true melting endotherm.
Trustworthiness: The protocol's validity is ensured by a two-point temperature and enthalpy calibration using high-purity standards (e.g., Indium and Zinc). Running a baseline with empty pans before the sample run corrects for any instrumental asymmetries, ensuring that detected peaks are genuine sample transitions.
-
Instrument Calibration: Perform temperature and enthalpy calibrations using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an identical empty sealed pan to serve as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature beyond its decomposition point (as determined by TGA, e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will be upward peaks.
Interpretation of Thermal Data: A Predictive Analysis
Aromatic dicarboxylic acids typically decompose via decarboxylation. The two carboxylic acid groups on the pyrimidine ring are expected to be the primary sites of thermal decomposition. The process is likely to occur in one or two steps.
Expected Thermal Events:
-
Melting: The compound will exhibit a sharp endothermic peak on the DSC curve corresponding to its melting point. This event will show no associated mass loss on the TGA curve.
-
Decomposition: Following melting, a significant mass loss will be observed in the TGA. This is likely due to decarboxylation, where the molecule loses one or both -COOH groups in the form of CO₂ (and potentially H₂O). This process can be endothermic or exothermic. The catabolism of pyrimidines often involves ring cleavage, suggesting a complex, multi-step decomposition is possible.[9][10]
Caption: Predicted multi-step thermal decomposition pathway.
| Event | Technique | Expected Temperature Range (°C) | Expected Observation | Causality |
| Melting | DSC | 200 - 250 | Sharp endothermic peak. | Phase transition from solid to liquid. The melting point of the related 4-Pyrimidinecarboxylic acid is 210-215 °C. |
| Decomposition 1 | TGA/DSC | 250 - 350 | Significant mass loss (~26-52%).Endothermic or exothermic peak. | Initial decarboxylation. Loss of one -COOH group as CO₂ (26.2% mass loss) or both as 2xCO₂ (52.4% mass loss) is plausible.[11] |
| Decomposition 2 | TGA/DSC | > 350 | Further mass loss.Complex exothermic peaks. | Pyrolytic degradation of the pyrimidine ring structure, leading to the formation of a char residue in an inert atmosphere. |
Kinetic Analysis of Thermal Decomposition
Expertise & Experience: Beyond identifying what happens, a thorough thermal analysis seeks to understand the kinetics—the "how fast"—of decomposition. Kinetic analysis of TGA data allows us to determine crucial parameters like the activation energy (Ea), which represents the energy barrier for the decomposition reaction. This information is vital for predicting the long-term stability of the material at lower temperatures (shelf-life prediction) and for process safety assessments.[12]
Model-free (isoconversional) methods, such as the Flynn-Wall-Ozawa (FWO) method, are highly reliable because they calculate Ea as a function of the extent of conversion without assuming a specific reaction model. This is particularly useful for complex, multi-step decompositions.
-
Data Collection: Perform TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Isoconversional Analysis: For various fixed values of conversion (α, from 0.05 to 0.95), plot the natural log of the heating rate (ln β) versus the inverse of the temperature (1/T).
-
Calculate Activation Energy: According to the FWO equation, the slope of these plots is approximately equal to -Ea/R, where R is the gas constant. This allows for the determination of Ea at each level of conversion. A significant change in Ea with conversion suggests a complex, multi-step reaction mechanism.
Caption: Isoconversional kinetic analysis workflow using TGA data.
Conclusion
The thermal analysis of this compound is indispensable for its development in both pharmaceutical and material science applications. Through a systematic application of TGA and DSC, one can determine its thermal stability, purity, melting behavior, and decomposition profile. While direct experimental data remains to be published, the principles outlined in this guide, supported by data from analogous structures, provide a robust framework for any researcher undertaking this analysis. The methodologies described herein are self-validating and grounded in established analytical chemistry, ensuring that the data generated will be reliable and crucial for advancing the applications of this versatile molecule. The predictive analysis suggests a melting event followed by a multi-step decomposition initiated by decarboxylation, a hypothesis that can be rigorously tested using the protocols provided.
References
-
ChemNet. This compound - CAS Database.
-
ABI Chem. This compound;54001-63-7.
-
Sigma-Aldrich. 4-Pyrimidinecarboxylic acid.
-
BenchChem. Pyrimidine-4,6-dicarboxylic acid.
-
Cayman Chemical. Pyrimidine-4-Carboxylic Acid.
-
Masciocchi, N., et al. (2009). Thermally induced interconversions of metal-pyrimidine-4,6-dicarboxylate polymers: a structural, spectroscopic, and magnetic study. Inorganic Chemistry, 48(9), 4275-4286.
-
Castillo, O., et al. (2020). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Molecules, 25(23), 5567.
-
El-Ghamry, H., et al. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of Molecular Structure, 1171, 749-758.
-
Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
-
PubChem. 4-Pyrimidinecarboxylic acid.
-
Fisher Scientific. Safety Data Sheet - Pyrimidine-4-carboxylic acid.
-
Wikipedia. Pyrimidine metabolism.
-
ResearchGate. (PDF) Pyrolysis of Carboxylic Acids.
-
ChemicalBook. 4-Pyrimidinecarboxylic acid.
-
ChemicalBook. 4,6-PYRIMIDINE DICARBOXYLIC ACID.
-
ResearchGate. (PDF) Degradation of Pyrimidine Nucleotides.
-
Rychlewska, U., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 237-242.
-
Royal Society of Chemistry. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid.
-
BenchChem. Significance of Pyrimidine-4,6-dicarboxylic Acid as a Versatile Heterocyclic Synthon.
-
ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative.
-
ResearchGate. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
-
Smreczak, N., et al. (2018). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. Journal of Soils and Sediments, 18(8), 2685-2697.
-
National Testing Agency. Syllabus for Chemistry (SCQP08).
-
ResearchGate. (PDF) Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co).
-
Stabile, P., et al. (2022). Shelf Life Prediction of Picric Acid via Model-Based Kinetic Analysis of Its Thermal Decomposition. Molecules, 27(24), 8863.
-
MDPI. Differential Scanning Calorimetry and Thermodynamic Predictions—A Comparative Study of Al-Zn-Mg-Cu Alloys.
-
PubMed. Pyridine-2,6-Dicarboxylic Acid As a Facile and Highly Selective "Turn-Off" Fluorimetric Chemosensor for Detection of Cu (II) Ions in Aqueous Media.
-
ResearchGate. Aqua-complexes of pyrimidine-4,6-dicarboxylic acid and its monoester with organometallic fac-[M(CO)3]+ (M = Re and 99mTc) core as radiopharmaceutical probes: Synthesis and characterization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine-4,6-dicarboxylic acid | 16490-02-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermally induced interconversions of metal-pyrimidine-4,6-dicarboxylate polymers: a structural, spectroscopic, and magnetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 54001-63-7 [chemnet.com]
- 7. This compound;54001-63-7 [abichem.com]
- 8. chempap.org [chempap.org]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Chemistry of 4,5-Pyrimidinedicarboxylic Acid: A Technical Guide for Researchers
Introduction: The Versatile Scaffolding of 4,5-Pyrimidinedicarboxylic Acid
This compound, a molecule of significant interest in medicinal chemistry and materials science, presents a unique scaffold for the synthesis of a diverse array of functional molecules. Its pyrimidine core, a fundamental building block in nucleic acids, imparts a rich electronic character and multiple sites for chemical modification.[1] The two adjacent carboxylic acid groups at the 4 and 5 positions offer versatile handles for a variety of chemical transformations, including decarboxylation, esterification, amidation, and cyclization reactions. These reactions allow for the construction of complex heterocyclic systems and the development of novel therapeutic agents and advanced materials.[2][3] This guide provides an in-depth exploration of the fundamental reactions of this compound, offering both mechanistic insights and practical, field-proven protocols for the modern researcher.
I. Synthesis of this compound
The preparation of this compound can be approached through several synthetic strategies, often involving the construction of the pyrimidine ring from acyclic precursors. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative.
Conceptual Synthetic Pathway
Sources
Methodological & Application
synthesis of 4,5-Pyrimidinedicarboxylic acid derivatives
An Application Guide to the Synthesis of 4,5-Pyrimidinedicarboxylic Acid Derivatives
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis of this compound and its derivatives. These scaffolds are of significant interest due to their prevalence in pharmacologically active agents and their utility as ligands in functional materials like Metal-Organic Frameworks (MOFs). This guide moves beyond simple procedural lists to explain the underlying principles of common synthetic strategies, offering detailed, field-tested protocols. We will explore classical cyclocondensation reactions and modern multicomponent approaches, complete with mechanistic insights, comparative data, and step-by-step experimental instructions.
Introduction: The Significance of the Pyrimidine-4,5-Dicarboxylate Core
The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] Its derivatives are, therefore, a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] The addition of dicarboxylic acid functionalities at the 4 and 5 positions creates a unique scaffold, this compound. This structure is not only a versatile intermediate for further functionalization in drug development but also serves as a multidentate ligand for constructing advanced materials.[5] The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, making these molecules ideal building blocks for Metal-Organic Frameworks (MOFs) with applications in gas storage, catalysis, and luminescence.[6][7]
Strategic Overview of Synthesis
The construction of the pyrimidine ring is typically achieved through the cyclocondensation of a three-carbon (C-C-C) fragment with a dinitrogen (N-C-N) fragment.[8] This foundational principle underpins the majority of synthetic routes to this compound derivatives. The choice of starting materials and reaction conditions dictates the efficiency, regioselectivity, and substituent pattern of the final product.
Caption: High-level workflow for the synthesis and application of pyrimidine derivatives.
Primary Synthetic Route: Cyclocondensation
The most prevalent and reliable method for synthesizing the pyrimidine-4,5-dicarboxylate core is the cyclocondensation reaction between a dialkyl 2-(alkoxymethylene)-3-oxosuccinate derivative and an amidine salt. This approach offers a direct and efficient pathway to the target scaffold.
Mechanistic Rationale
The reaction proceeds via a sequence of nucleophilic attack, condensation, and aromatization. The amidine acts as the N-C-N nucleophile, while the succinate derivative provides the C-C-C electrophilic backbone.
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen of the amidine attacks the enol ether carbon of the succinate derivative.
-
Intermediate Formation: This is followed by an intramolecular cyclization where the second amidine nitrogen attacks one of the carbonyl carbons.
-
Dehydration & Aromatization: The resulting heterocyclic intermediate undergoes dehydration and tautomerization to yield the stable, aromatic pyrimidine ring.
Using a base is often necessary to generate the free amidine from its salt, while acidic conditions can catalyze the condensation and dehydration steps.[9]
Caption: Simplified reaction mechanism for pyrimidine-4,5-dicarboxylate synthesis.
Protocol 1: Synthesis of Diethyl 2-phenylpyrimidine-4,5-dicarboxylate
This protocol details a representative synthesis using benzamidine hydrochloride and diethyl 2-(ethoxymethylene)-3-oxosuccinate.
Materials:
-
Benzamidine hydrochloride (1.56 g, 10 mmol)
-
Sodium ethoxide (NaOEt) (0.68 g, 10 mmol)
-
Diethyl 2-(ethoxymethylene)-3-oxosuccinate (2.16 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Amidine Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide in 30 mL of absolute ethanol. Add benzamidine hydrochloride and stir the mixture at room temperature for 30 minutes to liberate the free benzamidine base.
-
Reaction Initiation: To the suspension, add diethyl 2-(ethoxymethylene)-3-oxosuccinate followed by 20 mL of absolute ethanol and a catalytic drop of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure diethyl 2-phenylpyrimidine-4,5-dicarboxylate as a crystalline solid.
Alternative Synthetic Approaches
While the classical cyclocondensation is robust, other methods offer advantages in terms of efficiency and substrate scope.
Multicomponent Reactions (MCRs)
MCRs are highly convergent strategies where three or more reactants combine in a one-pot reaction to form a product that contains portions of all starting materials.[10] A ZnCl₂-catalyzed three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate can yield 4,5-disubstituted pyrimidines.[11] This approach is valued for its operational simplicity and ability to rapidly generate diverse libraries of compounds for screening.[12]
Synthesis from β-Dicarbonyl Compounds and Cyanogen
A metal-catalyzed, one-pot process using β-dicarbonyl compounds and cyanogen in the presence of catalysts like Ni(acac)₂ or Cu(acac)₂ can produce highly functionalized pyrimidines under ambient conditions. This method involves a C-C bond formation via the insertion of cyanogen into a metal-coordinated ligand, which is distinct from the more common C-N bond-forming cyclizations.
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on the desired substitution pattern, scale, and available starting materials.
| Method | Starting Materials | Conditions | Advantages | Disadvantages | Yield Range |
| Classical Cyclocondensation | Amidines, β-Ketoesters | Reflux in Ethanol, Acid/Base catalysis | Reliable, well-established, good for specific targets | Requires pre-functionalized substrates | 60-90% |
| Multicomponent Reactions (MCRs) | Ketones/Enamines, Orthoformates, Ammonia source | Metal catalysis (e.g., ZnCl₂), often one-pot | High efficiency, diversity-oriented, simple procedure | Regioselectivity can be a challenge | 40-85%[11] |
| Cyanogen-based Synthesis | β-Dicarbonyls, Cyanogen | Metal catalysis (e.g., Cu(acac)₂), ambient temp. | Novel C-C bond formation, mild conditions | Use of toxic cyanogen gas | Good to high |
| Sustainable MCR from Alcohols | Amidines, up to three different alcohols | Iridium-pincer complex catalysis | High atom economy, uses sustainable feedstocks[10] | Requires specialized catalyst | Up to 93%[10] |
Applications in Drug Development & Materials Science
The pyrimidine-4,5-dicarboxylate scaffold is a privileged structure in medicinal chemistry and materials science.
Pharmacological Significance
The pyrimidine core is integral to numerous FDA-approved drugs.[4] Derivatives of fused pyrimidines, such as pyrimido[4,5-d]pyrimidines, exhibit potent antibacterial, biofilm inhibitory, and anticancer activities.[12][13] The dicarboxylate handles at the 4 and 5 positions provide convenient points for chemical modification to optimize pharmacological properties, such as solubility, cell permeability, and target binding affinity.
Caption: Role of the pyrimidine core in achieving therapeutic effects.
Metal-Organic Frameworks (MOFs)
Pyrimidinedicarboxylic acids are excellent ligands for constructing MOFs. The nitrogen and oxygen donor atoms can coordinate with metal ions (e.g., Zn²⁺, Pb²⁺, Cu²⁺) to form stable, porous, three-dimensional structures.[6][7][14] These materials have shown promise for gas separation and can exhibit interesting photoluminescent properties, where the emission intensity is enhanced upon coordination of the ligand to the metal center.[6]
Conclusion
The synthesis of this compound derivatives is a mature yet evolving field. The classical cyclocondensation remains a workhorse methodology, providing reliable access to these valuable compounds. Concurrently, modern catalytic and multicomponent strategies offer powerful alternatives that enhance synthetic efficiency and sustainability. The protocols and comparative data presented herein provide a solid foundation for researchers to select and execute the optimal synthetic strategy for their specific goals, whether in the pursuit of novel therapeutics or advanced functional materials.
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 289-296. [Link]
-
A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. (2022). MDPI. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Angewandte Chemie International Edition, 54(48), 14568-14572. [Link]
-
Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4. (2019). Inorganic Chemistry, 58(15), 10156-10162. [Link]
-
Synthesis of pyrimidines. Organic Chemistry Portal. [Link]
-
Synthesis of pyrimido[4,5‐d]‐pyrimidines. ResearchGate. [Link]
-
New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2020). ResearchGate. [Link]
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate. [Link]
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2019). MDPI. [Link]
-
Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(7), 1551-1557. [Link]
-
Pyrimidine - Synthesis & Reactions. (2017). YouTube. [Link]
-
Synthesis of Pyrimidines from p-Dicarbonyl Compounds and Cyanogen : a Metal-catalysed One-pot Process. ElectronicsAndBooks. [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2022). MDPI. [Link]
-
Synthesis and QSAR Studies of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]
-
Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). NIH. [Link]
-
New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2020). CrystEngComm, 22(6), 1058-1072. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
-
One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(20), 6297. [Link]
-
Pharmacological potentials of pyrimidine derivative: A review. ResearchGate. [Link]
-
SYNTHESIS OF PYRIMIDO [4,5-d] PYRIMIDINETHIONE DERIVATIVES AS BIOCIDAL AGENTS. Semantic Scholar. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2022). Organic & Biomolecular Chemistry, 20(24), 4935-4939. [Link]
-
SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. TSI Journals. [Link]
-
Tailoring copper(II) complexes with pyridine-4,5-dicarboxylate esters for anti-Candida activity. (2021). Dalton Transactions, 50(10), 3505-3518. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu.eg [bu.edu.eg]
- 9. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Pyrimidine-dicarboxylic Acids
Introduction: The Strategic Advantage of Pyrimidine-based Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing.[1] The rational design of MOFs with desired properties is intrinsically linked to the judicious selection of their organic linkers. Pyrimidine-dicarboxylic acids, a class of N-heterocyclic aromatic dicarboxylates, offer a unique combination of structural and chemical features that make them exceptional candidates for the construction of functional MOFs.
The presence of nitrogen atoms within the aromatic ring introduces several key advantages over simple carboxylate linkers. These nitrogen atoms can act as additional coordination sites, leading to higher connectivity and novel network topologies.[2] Furthermore, they can serve as Lewis basic sites, enhancing the affinity of the MOF for specific guest molecules, such as CO2, or participating directly in catalytic reactions. The electronic properties of the pyrimidine ring can also be fine-tuned to influence the luminescent or conductive properties of the resulting framework.
This guide provides a comprehensive overview of the synthesis of MOFs using pyrimidine-dicarboxylic acids, with a focus on providing detailed protocols and explaining the underlying scientific principles that govern the formation and function of these promising materials. While the 4,5-pyrimidinedicarboxylic acid isomer is the nominal topic, a broader perspective including other isomers such as 4,6- and 2,5- is presented due to the larger body of available literature, allowing for a more thorough exploration of the potential of this class of linkers.
General Synthesis Workflow for Pyrimidine-based MOFs
The synthesis of pyrimidine-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a metal salt with the pyrimidine-dicarboxylic acid linker in a sealed vessel at elevated temperatures. The choice of solvent, temperature, reaction time, and the molar ratio of the reactants are critical parameters that dictate the final structure and properties of the MOF.
Caption: General solvothermal/hydrothermal synthesis workflow for pyrimidine-based MOFs.
Detailed Synthesis Protocols
The following protocols are representative examples of the synthesis of MOFs using pyrimidine-dicarboxylic acid isomers. These can be used as a starting point for the development of new materials and can be adapted for the use of this compound.
Protocol 1: Solvothermal Synthesis of a Cobalt-based MOF with 3,5-Pyridinedicarboxylic Acid
This protocol describes the synthesis of a 2D cobalt-based MOF using 3,5-pyridinedicarboxylic acid and 2,2'-bipyridine as an auxiliary ligand.[3]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
3,5-Pyridinedicarboxylic acid (H₂L₁)
-
2,2'-bipyridine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 15 mL Teflon-lined stainless steel autoclave, dissolve 8.356 mg (0.05 mmol) of 3,5-pyridinedicarboxylic acid, 29.1 mg (0.1 mmol) of Co(NO₃)₂·6H₂O, and 18 mg (0.1 mmol) of 2,2'-bipyridine in 5 mL of DMF.
-
Seal the autoclave and heat it to 120 °C for 3 days.
-
Allow the autoclave to cool slowly to room temperature at a rate of 10 °C/h.
-
Collect the resulting purple block crystals by filtration and wash them with fresh DMF.
-
Dry the crystals in air.
Causality behind Experimental Choices:
-
The use of DMF as a solvent facilitates the dissolution of the reactants and acts as a template in the formation of the framework.
-
The reaction temperature of 120 °C provides the necessary energy for the deprotonation of the carboxylic acid and the coordination of the linkers to the metal centers.
-
The slow cooling rate is crucial for the formation of well-defined single crystals.
Protocol 2: Solvent-Free Synthesis of a Lead-based MOF with Pyrimidine-4,6-dicarboxylate
This protocol details a solvent-free method for the synthesis of a 3D lead-based MOF.[4]
Materials:
-
Pyrimidine-4,6-dicarboxylic acid (H₂pmdc)
-
Lead(II) nitrate (Pb(NO₃)₂)
Procedure:
-
In a mortar, mix stoichiometric amounts of H₂pmdc (0.0306 g, 0.15 mmol) and Pb(NO₃)₂ (0.0497 g, 0.15 mmol).
-
Carefully grind the mixture by hand.
-
Transfer the ground powder to a glass vessel, seal it, and place it in an autoclave.
-
Heat the autoclave to 150 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature at a rate of 5 °C/min.
-
Wash the final product with a water/ethanol solution to remove any unreacted reagents.
Causality behind Experimental Choices:
-
The solvent-free approach is a more environmentally friendly and cost-effective method.[4]
-
The mechanical grinding initiates the reaction between the solid reactants.
-
The heating provides the energy for the formation of the crystalline MOF structure.
Structural and Functional Properties of Pyrimidine-based MOFs
The structural and functional properties of MOFs derived from pyrimidine-dicarboxylic acids are highly dependent on the specific isomer of the linker, the metal ion used, and the synthesis conditions. The following table summarizes some key data for representative pyrimidine-based MOFs.
| MOF Name/Formula | Metal Ion | Linker Isomer | Topology | Pore Size (Å) | Surface Area (m²/g) | Applications | Reference |
| {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n | Pb(II) | Pyrimidine-4,6-dicarboxylate | Unprecedented 3D | N/A | N/A | Luminescence | [4][5] |
| Zn₂(Pydc)(Ata)₂ | Zn(II) | 3,5-Pyridinedicarboxylic acid | N/A | N/A | N/A | Gas separation (C₂H₂/CO₂, C₂H₂/CH₄) | [6] |
| M-UiO-66-PDCs | Zr, Ce, Hf | 2,5-Pyridinedicarboxylic acid | UiO-66 | N/A | N/A | Gas and vapor sorption (N₂, CO₂, H₂O, MeOH) | [7] |
| [Co₂(L₁)₂(1,10-Phenanthroline)₂(DMF)₀.₅(H₂O)] | Co(II) | 3,5-Pyridinedicarboxylic acid | 2D hexagonal (6,3) network | N/A | N/A | Magnetic properties | [3] |
Applications of Pyrimidine-based MOFs
The unique properties of pyrimidine-based MOFs make them suitable for a wide range of applications.
Gas Sorption and Separation
The presence of nitrogen atoms in the pyrimidine ring can enhance the affinity of the MOF for acidic gases like CO₂ through Lewis acid-base interactions. Additionally, the pore size and shape of the MOF can be tuned to achieve selective separation of different gas molecules. For example, a zinc-based MOF constructed from 3,5-pyridinedicarboxylic acid has shown high selectivity for the separation of acetylene (C₂H₂) from carbon dioxide (CO₂) and methane (CH₄).[6] This is attributed to the strong affinity of the framework towards C₂H₂ via N···H-C hydrogen bonding.[6]
Catalysis
The metal nodes and the organic linkers in pyrimidine-based MOFs can both act as catalytic sites. The nitrogen atoms in the pyrimidine ring can function as Lewis basic sites, while the metal centers can act as Lewis acidic sites. This bifunctional nature can be exploited for various catalytic reactions. While specific examples for this compound are scarce, the principles of MOF catalysis are well-established.
Caption: A generalized catalytic cycle for a reaction catalyzed by a pyrimidine-based MOF.
Luminescence and Sensing
Many pyrimidine-based MOFs exhibit interesting photoluminescent properties, which can be exploited for chemical sensing applications.[5] The luminescence of the MOF can be quenched or enhanced in the presence of specific analytes, providing a sensitive detection mechanism. For instance, the emission of a luminescent MOF can be selectively quenched by nitroaromatic compounds, which are common pollutants.[8]
Conclusion
Pyrimidine-dicarboxylic acids are a versatile class of organic linkers for the synthesis of functional MOFs. Their unique structural and electronic properties, arising from the presence of nitrogen atoms in the aromatic ring, enable the construction of MOFs with tailored properties for a wide range of applications, including gas separation, catalysis, and sensing. While the exploration of this compound in MOF synthesis is still in its early stages, the principles and protocols outlined in this guide, based on its closely related isomers, provide a solid foundation for future research and development in this exciting area of materials science.
References
Sources
- 1. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Linker-Induced Structural Diversity and Photophysical Property of MOFs for Selective and Sensitive Detection of Nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Pyrimidinedicarboxylic Acid in Coordination Chemistry
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of 4,5-pyrimidinedicarboxylic acid (H₂pmdc) as a versatile organic ligand in coordination chemistry. Recognizing the nascent stage of research on this specific ligand, this guide establishes a predictive framework based on the well-documented chemistry of its close structural isomers, such as pyridine-3,5-dicarboxylic acid and pyrimidine-4,6-dicarboxylic acid. We delve into the anticipated coordination behavior, structural diversity of potential metal-organic frameworks (MOFs), and detailed, field-proven protocols adapted for the synthesis and characterization of novel coordination polymers. This guide is designed to empower researchers to explore the untapped potential of this compound in materials science and drug development.
Part 1: Foundational Insights & Application Notes
1.1 Introduction to this compound as a Ligand
This compound (H₂pmdc, CAS 54001-63-7) is a heterocyclic aromatic compound featuring two carboxylic acid groups and two nitrogen atoms within a pyrimidine ring.[1] This unique arrangement of donor atoms—two carboxylate oxygens and two pyrimidine nitrogens—positions it as a highly promising, multifunctional ligand for the construction of coordination polymers and MOFs. The nitrogen atoms can act as coordination sites, while the carboxylate groups can exhibit a variety of binding modes (monodentate, bidentate chelate, bidentate bridging), leading to structures of varying dimensionality and topology.
While direct experimental literature on the coordination complexes of this compound is limited, extensive research on its isomers, such as pyridine-3,5-dicarboxylic acid and pyrimidine-4,6-dicarboxylic acid, provides a robust foundation for predicting its behavior.[2][3][4] The key difference lies in the relative positioning of the donor groups, which directly influences chelate ring stability, steric hindrance, and the geometry of the resulting metal-ligand network. For instance, the adjacent carboxylate groups in H₂pmdc can facilitate chelation with a single metal ion to form a stable seven-membered ring, a feature not possible with meta-positioned groups.
1.2 Predicted Coordination Modes and Structural Implications
The versatility of H₂pmdc stems from its multiple potential coordination sites. The deprotonated form, pmdc²⁻, can adopt several coordination modes, which dictates the final architecture of the metal-organic assembly.
Figure 1: Predicted coordination modes of 4,5-pyrimidinedicarboxylate and their influence on the dimensionality of the resulting coordination polymer.
The choice of metal ion is critical in determining which coordination mode is favored. Harder metal ions, such as lanthanides, are likely to coordinate preferentially with the carboxylate oxygen atoms, while softer transition metals, like Ag(I) or Cu(I), may show a higher affinity for the pyrimidine nitrogen atoms.
1.3 Application Note: Designing 3D Frameworks with Transition Metals
The synthesis of robust 3D MOFs often relies on ligands that can bridge multiple metal centers in different directions. Based on studies of analogous pyridine-dicarboxylic acids, it is predicted that H₂pmdc can be successfully employed to create porous 3D frameworks with transition metals such as Co(II), Ni(II), and Zn(II).[4]
Causality Behind Experimental Choices:
-
Metal Ion Selection: Co(II) is an excellent candidate due to its flexible coordination geometry (octahedral or tetrahedral), which can accommodate the steric and electronic demands of the ligand and promote the formation of extended networks.[4]
-
Auxiliary Ligands: The introduction of a secondary, nitrogen-donating "pillar" ligand, such as 1,10-phenanthroline or 2,2'-bipyridine, can be a powerful strategy to link 2D layers into a 3D architecture. These rigid co-ligands prevent the collapse of layers and can introduce specific functionalities.[4]
-
Solvent System: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used. DMF can act as a solvent, a template, and even a ligand source (decomposing to dimethylamine under solvothermal conditions), influencing the final crystal structure.[3]
Comparative Data from an Isomer (Pyridine-3,5-dicarboxylic Acid):
| Compound Formula | Metal Ion | Ligand(s) | Dimensionality | Topology | Reference |
| [Co₂(pdc)₂(phen)₂(DMF)₀.₅(H₂O)] | Co(II) | Pyridine-3,5-dicarboxylate, Phenanthroline | 2D Network | (6,3) hexagonal | [4] |
| [Zn(pdc)(NMP)]·H₂O | Zn(II) | Pyridine-3,5-dicarboxylate, NMP | 3D Polymer | N/A | [3] |
| [[(CH₃)₂NH₂]₂[Cd₂(pdc)₃]]·4DMF·6H₂O | Cd(II) | Pyridine-3,5-dicarboxylate | 3D Polymer | New type | [3] |
pdc = pyridinedicarboxylate; phen = 1,10-phenanthroline; NMP = N-Methyl-2-pyrrolidone
It is anticipated that using H₂pmdc under similar conditions would yield novel 2D or 3D structures, potentially with enhanced thermal stability or different porous properties due to the unique geometry of the ligand.
Part 2: Experimental Protocols & Workflows
2.1 Protocol 1: Solvothermal Synthesis of a Cobalt(II)-based MOF using this compound (Predictive)
This protocol is adapted from the successful synthesis of a 2D cobalt(II) coordination polymer using pyridine-3,5-dicarboxylic acid and 1,10-phenanthroline.[4] The conditions are chosen to facilitate the deprotonation of the carboxylic acid and promote slow crystallization of the framework.
Materials:
-
This compound (H₂pmdc) (MW: 168.11 g/mol )
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) (MW: 291.03 g/mol )
-
1,10-Phenanthroline (phen) (MW: 180.21 g/mol )
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a 20 mL glass vial, combine this compound (16.8 mg, 0.1 mmol), cobalt(II) nitrate hexahydrate (29.1 mg, 0.1 mmol), and 1,10-phenanthroline (18.0 mg, 0.1 mmol).
-
Add 8 mL of DMF and 2 mL of deionized water to the vial.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool to room temperature over 24 hours.
-
After cooling, purple block-shaped crystals are expected to have formed.
-
Carefully decant the mother liquor and wash the crystals three times with fresh DMF (5 mL each time) to remove any unreacted starting materials.
-
Dry the crystals under vacuum at room temperature.
Self-Validation & Causality:
-
Molar Ratios: A 1:1:1 molar ratio of metal:ligand:co-ligand is a common starting point for exploring new frameworks.
-
Solvent Mixture: The DMF/water mixture provides a good medium for dissolving the reactants while controlling the rate of crystal growth.
-
Slow Cooling: The slow cooling phase is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to polycrystalline powders.
2.2 Characterization Workflow
The successful synthesis of a novel MOF must be confirmed through a series of analytical techniques.
Figure 2: Standard workflow for the characterization of a newly synthesized Metal-Organic Framework.
1. Powder X-Ray Diffraction (PXRD): This is the first step to assess the crystallinity and phase purity of the bulk sample. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is obtained.
2. Single-Crystal X-Ray Diffraction (SC-XRD): This is the definitive technique for determining the precise atomic arrangement, including bond lengths, coordination environment of the metal, and the overall network topology.
3. Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the framework and to quantify the amount of guest solvent molecules within the pores. A typical experiment involves heating the sample under a nitrogen atmosphere and monitoring weight loss as a function of temperature.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the carboxylate groups to the metal center. A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination is a key indicator of successful MOF formation.
Part 3: Concluding Remarks
This compound represents an intriguing but underexplored building block in crystal engineering. The principles and protocols outlined in this guide, derived from the robust chemistry of its isomers, provide a solid starting point for the rational design and synthesis of novel metal-organic materials. The unique geometric and electronic properties imparted by the 4,5-substitution pattern are likely to yield frameworks with distinctive structural and functional attributes. Researchers are encouraged to use this guide as a foundational resource for exploring the rich potential of this promising ligand in catalysis, gas storage, sensing, and drug delivery systems.
References
Application Notes and Protocols for Evaluating the Biological Activity of 4,5-Pyrimidinedicarboxylic Acid Derivatives
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically crucial molecules, including nucleobases, vitamins, and coenzymes.[1][2][3] This prevalence in nature has made the pyrimidine scaffold a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents with applications ranging from antiviral and anticancer to anti-inflammatory and antimicrobial treatments.[3][4][5] The 4,5-pyrimidinedicarboxylic acid framework, a specific subclass of pyrimidine derivatives, offers unique structural features for designing novel therapeutic agents. The two carboxylic acid groups at the 4 and 5 positions provide opportunities for diverse chemical modifications, enabling the synthesis of libraries of compounds with potentially wide-ranging biological activities.
This guide provides an in-depth exploration of the key biological activities associated with pyrimidine derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental designs. The methodologies described herein are intended to serve as a robust starting point for the evaluation of newly synthesized this compound derivatives.
Section 1: Anticancer and Cytotoxic Activity
Many pyrimidine derivatives exert their anticancer effects by interfering with essential cellular processes in rapidly dividing cancer cells, such as DNA synthesis, cell cycle progression, and signal transduction.[6][7][8] Mechanisms can include the inhibition of critical enzymes like topoisomerases or kinases, leading to cell cycle arrest and ultimately, apoptosis.[7][9]
Mechanism of Action: Induction of Apoptosis
A common endpoint for effective cytotoxic agents is the induction of programmed cell death, or apoptosis. This can be triggered through various signaling cascades. For instance, a this compound derivative might bind to and inhibit a pro-survival protein or activate a pro-apoptotic pathway, leading to the release of cytochrome c from the mitochondria. This event initiates a caspase cascade, culminating in the systematic dismantling of the cell.
Caption: A simplified pathway showing the induction of apoptosis by a pyrimidine derivative.
Application Note 1: Assessing In Vitro Cytotoxicity
The initial step in evaluating the anticancer potential of a new compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell death induced by the test compound. The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[10]
Protocol 1: MTT Assay for Cell Viability Assessment
This protocol outlines the steps for determining the IC50 value of a test compound in a selected cancer cell line.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Test this compound derivative
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine the cell count and viability. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Preparation and Treatment: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Reagent Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[10] During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values for different derivatives against various cell lines in a clear table format.
| Compound ID | Derivative Structure/Name | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. A549 |
| PD-01 | Example Derivative A | 8.80 ± 0.08 | 12.5 ± 1.1 | 15.2 ± 0.9 |
| PD-02 | Example Derivative B | 7.45 ± 0.26 | 9.1 ± 0.5 | 11.8 ± 1.3 |
| Dox | Doxorubicin (Control) | 0.5 ± 0.04 | 0.8 ± 0.06 | 0.6 ± 0.05 |
Values are presented as mean ± standard deviation from three independent experiments.
Section 2: Antimicrobial Activity
The pyrimidine nucleus is a key component of many compounds with potent antimicrobial properties.[1][2][3] These derivatives can act by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or interfering with nucleic acid replication.[2] Evaluating the antimicrobial efficacy of new this compound derivatives is crucial for identifying potential new antibiotics to combat resistant pathogens.
Application Note 2: Quantifying Antimicrobial Potency
The primary method for quantifying the in vitro activity of a potential antimicrobial agent is by determining its Minimum Inhibitory Concentration (MIC).[11][12] The MIC is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and efficient technique for determining MIC values for multiple compounds against various microbial strains simultaneously.[12]
Protocol 2: Broth Microdilution for MIC Determination
This protocol describes the standardized method for determining the MIC of test compounds against bacterial strains.
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well U-bottom sterile plates
-
Test this compound derivatives
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent. In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the plate containing the compound dilutions.
-
Controls: Include a sterility control well (broth only, no bacteria) and a growth control well (broth with bacteria, no compound). Also, run a parallel dilution series with a standard antibiotic as a quality control measure.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
Data Presentation: Antimicrobial Activity Summary
Present the MIC values in a table to compare the activity of different derivatives against Gram-positive and Gram-negative bacteria.
| Compound ID | Derivative Structure/Name | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) |
| PD-01 | Example Derivative A | 16 | 64 |
| PD-02 | Example Derivative B | 8 | 32 |
| Cipro | Ciprofloxacin (Control) | 0.5 | 0.25 |
Section 3: Specific Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery.[13][14] Pyrimidine derivatives have been successfully developed as inhibitors for various enzyme classes, including kinases, dihydrofolate reductase (DHFR), and urease.[6][15][16] Identifying a specific enzyme target for a this compound derivative provides a clear mechanistic rationale for its biological activity.
Application Note 3: Characterizing Enzyme Inhibitors
An enzyme inhibition assay is a laboratory procedure used to measure the reduction in an enzyme's activity by a potential inhibitor.[17] These assays are fundamental for identifying lead compounds in high-throughput screening and for characterizing their mechanism of action.[13] The potency of an inhibitor is typically expressed as its IC50 value, the concentration required to reduce enzyme activity by 50%.[18] Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[19]
Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing enzyme inhibition using a spectrophotometer to monitor the reaction progress. It can be adapted for various enzymes where the substrate or product has a distinct absorbance.
Caption: General workflow for an enzyme inhibition assay.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test this compound derivatives
-
Known inhibitor (positive control)
-
UV/Vis Spectrophotometer or microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions (buffer, enzyme, substrate, inhibitor stock) and allow them to reach the optimal reaction temperature.
-
Assay Setup: In a 96-well plate or cuvette, add the assay buffer. Then add the test inhibitor at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Pre-incubation with Inhibitor: Add a fixed amount of the enzyme to each well/cuvette. Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5-10 minutes) to allow for binding.[17]
-
Initiate Reaction: Start the reaction by adding the substrate to all wells simultaneously.
-
Monitor Reaction: Immediately begin reading the absorbance at the appropriate wavelength. For kinetic assays, take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration. Determine the percent inhibition for each concentration relative to the "no inhibitor" control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Data Presentation: Enzyme Inhibition Potency
| Compound ID | Derivative Structure/Name | Target Enzyme | IC50 (nM) |
| PD-01 | Example Derivative A | Kinase X | 85 ± 7 |
| PD-02 | Example Derivative B | Kinase X | 42 ± 5 |
| Stauro | Staurosporine (Control) | Kinase X | 10 ± 2 |
Values are presented as mean ± standard deviation.
References
-
Review on Antimicrobial Activity of Pyrimidine. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. International Journal of Organic Chemistry, 2(3), 246-255. Retrieved from [Link]
-
Recent Advances in Antimicrobial Activity of Pyrimidines: A Review. (2023). ResearchGate. Retrieved from [Link]
-
Recent advances in antimicrobial activity of pyrimidines: a review. (2023). Innovare Academic Sciences. Retrieved from [Link]
-
Dobosz, M., & Wujec, M. (2005). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 62(4), 271-275. Retrieved from [Link]
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]
-
Ospina-Quintero, M. L., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 27(1), 227-235. Retrieved from [Link]
-
Methodologies for Antimicrobial Susceptibility Testing. (n.d.). Liofilchem. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved from [Link]
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Retrieved from [Link]
-
Guidelines for clinical evaluation of anti-cancer drugs. (2019). Cancer Science, 110(11), 3359-3382. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved from [Link]
-
Detection of Other Biomolecules. (n.d.). Walt Lab. Retrieved from [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. Retrieved from [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube. Retrieved from [Link]
-
Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(18), 4234. Retrieved from [Link]
- Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016). Google Patents.
-
Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). Bentham Science. Retrieved from [Link]
-
Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives. (2018). ResearchGate. Retrieved from [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. Retrieved from [Link]
-
Singh, P., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[3][20]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 154, 108043. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Journal of Applied Pharmaceutical Science, 2(10), 57-64. Retrieved from [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-1050. Retrieved from [Link]
-
Keshk, R. M., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 6430. Retrieved from [Link]
-
Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). ResearchGate. Retrieved from [Link]
-
4-Pyrimidinecarboxylic Acid. (n.d.). Alibaba. Retrieved from [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2329. Retrieved from [Link]
-
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 2033-2060. Retrieved from [Link]
-
Bernard, P. J., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3743. Retrieved from [Link]
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. Retrieved from [Link]
-
Wu, Z., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849. Retrieved from [Link]
-
Sochacka-Ćwikła, A., et al. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 29(11), 2631. Retrieved from [Link]
-
Iwami, M., et al. (1995). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry, 59(10), 1872-1875. Retrieved from [Link]
-
Rosowsky, A., et al. (2008). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. Journal of Medicinal Chemistry, 51(18), 5544-5556. Retrieved from [Link]
-
Synthesis of compounds 4a–z and 5a–s. (2022). ResearchGate. Retrieved from [Link]
Sources
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdb.apec.org [pdb.apec.org]
- 12. mdpi.com [mdpi.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. resources.biomol.com [resources.biomol.com]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of the 4,5-Pyrimidinedicarboxylic Acid Scaffold in Drug Discovery
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent ability to participate in hydrogen bonding and other non-covalent interactions has made it a "privileged scaffold" in the design of enzyme inhibitors and receptor modulators.[2] The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of pharmacological properties. This guide focuses on the unique potential of the 4,5-pyrimidinedicarboxylic acid scaffold, a decorated pyrimidine that offers a rich platform for developing novel therapeutics. The two carboxylic acid groups at the 4 and 5 positions provide key interaction points, enabling these molecules to target a diverse range of biological macromolecules with high affinity and specificity.
Application I: Targeting Metabolic Pathways - Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Scientific Rationale
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH a prime target for anticancer and immunosuppressive therapies.[2][5] The dicarboxylic acid moiety of this compound derivatives can act as a structural mimic of the natural substrate's carboxylate group, enabling competitive inhibition at the enzyme's active site. Structure-activity relationship (SAR) studies on related pyrimidine inhibitors have consistently highlighted the necessity of a carboxylic acid group for potent DHODH inhibition, suggesting it forms crucial interactions with the enzyme.[3]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The diagram below illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway, the target of this compound-based inhibitors.
Caption: DHODH catalyzes a key step in pyrimidine biosynthesis.
Application II: Modulating Cell Cycle Progression - Inhibition of Cyclin-Dependent Kinases (CDKs)
Scientific Rationale
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrimido[4,5-d]pyrimidine scaffold, which can be synthesized from this compound precursors, has emerged as a potent ATP-competitive inhibitor of CDKs, particularly CDK2.[6] The fused ring system mimics the purine core of ATP, while substituents at various positions can be modified to enhance potency and selectivity. The dicarboxylic acid starting material provides the necessary reactive handles to build this fused, drug-like scaffold.
Experimental Workflow: Screening for CDK2 Inhibitors
The following workflow outlines a typical screening cascade for identifying and characterizing novel CDK2 inhibitors derived from a this compound library.
Caption: A typical workflow for CDK2 inhibitor discovery.
Protocol: In Vitro CDK2 Inhibition Assay (LanthaScreen® Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 values of test compounds against CDK2/cyclin E.
Materials:
-
CDK2/cyclin E, active enzyme
-
LanthaScreen® Certified GFP-Rb (C-term) substrate
-
LanthaScreen® Tb-anti-pRb(pSer807/811) Antibody
-
Kinase Buffer A (5X)
-
ATP
-
This compound-derived test compounds
-
384-well plates, low volume, white
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted test compounds to the wells of a 384-well plate.
-
Add 2.5 µL of a 4X solution of CDK2/cyclin E in Kinase Buffer A.
-
Add 5 µL of a 2X solution of GFP-Rb substrate and ATP in Kinase Buffer A to initiate the reaction. The final ATP concentration should be at the Km for CDK2.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of a 2X solution of Tb-anti-pRb antibody in TR-FRET dilution buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Summary
The following table summarizes the inhibitory activities of a series of pyrimido[4,5-d]pyrimidine derivatives against CDK2, illustrating the impact of substitutions on potency.
| Compound ID | R1 | R2 | R3 | CDK2 IC50 (µM)[6] |
| 7a | H | H | 4-Cl-Ph | 0.31 |
| 7b | H | H | 4-F-Ph | > 10 |
| 7c | H | H | 4-MeO-Ph | 0.83 |
| 7d | H | H | 4-Me-Ph | 0.77 |
| 7e | H | H | 3,4-di-Cl-Ph | 0.25 |
| 7f | H | H | 2-Naphthyl | 0.05 |
This data is for illustrative purposes and is based on published results for pyrimido[4,5-d]pyrimidine derivatives.[6]
Application III: Neurological Drug Discovery - Targeting Glutamate Receptors
Scientific Rationale
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are crucial for synaptic plasticity, learning, and memory.[7] However, excessive glutamate receptor activation can lead to excitotoxicity and neuronal cell death, implicating these receptors in a range of neurological disorders. The dicarboxylic acid motif is a key feature of glutamate and many glutamate receptor antagonists.[8] The this compound scaffold can be envisioned as a rigid scaffold to present two carboxylate groups in a defined spatial orientation to interact with the glutamate binding site on its receptors, potentially leading to the development of novel antagonists for the treatment of stroke, epilepsy, and neurodegenerative diseases.
Conclusion
The this compound scaffold is a versatile and promising starting point for the discovery of new drugs targeting a range of diseases. Its inherent structural features, particularly the dicarboxylic acid moiety, allow for the rational design of inhibitors for enzymes like DHODH and glutamate receptors. Furthermore, it serves as a valuable precursor for the synthesis of more complex heterocyclic systems, such as the pyrimido[4,5-d]pyrimidines, which have demonstrated potent activity against key cancer targets like CDK2. The protocols and workflows outlined in this guide provide a framework for researchers to explore the full potential of this valuable chemical scaffold in their drug discovery programs.
References
-
Al-Rashood, S. T., Aboldahab, I. A., Nagi, M. N., Abouzeid, L. A., Abdel-Aziz, A. A.-M., Abdel-Hamide, S. G., & Youssef, K. M. (2006). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 11(11), 874–888. [Link]
-
Chen, S. F., Papp, L. M., & Ardecky, R. J. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(23), 4631–4638. [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic & Medicinal Chemistry, 20(11), 3429–3436.
-
Al-Omary, F. A. M., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Subbagh, H. I. (2010). Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry, 45(12), 5846–5854. [Link]
- Briel, D., Rybak, A. L., Kronbach, C., & Gütschow, M. (2000). [Thieno[2,3-d]pyrimidines as antagonists of the glutamate receptors]. Pharmazie, 55(5), 335–338.
-
Bavetsias, V., & Large, J. M. (2000). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 10(13), 1435–1439. [Link]
-
Hansen, K. B., Yuan, H., & Traynelis, S. F. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron, 81(6), 1373–1385. [Link]
-
Jain, S., & Ghoshal, N. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini Reviews in Medicinal Chemistry, 22(16), 2110–2123. [Link]
-
Kato, K., & Dang, C. V. (2022). Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. EMBO Molecular Medicine, 14(7), e15203. [Link]
-
Lee, Y., & Akiyama, T. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]
-
Li, L., & Wang, H. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses, 14(11), 2378. [Link]
- Löffler, M., Jöckel, J., Schuster, G., & Becker, C. (1997). Dihydroorotat-ubiquinone oxidoreductase links mitochondria in the biosynthesis of pyrimidines. Molecular and Cellular Biochemistry, 174(1-2), 125–129.
-
Parlow, J. J., Burney, M. W., Case, B. L., Girard, T. J., Hall, K. A., Hiebsch, R. R., … Ennis, M. D. (2009). Piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation. Bioorganic & Medicinal Chemistry Letters, 19(21), 6148–6156. [Link]
- Queener, S. F., Bartlett, M. S., & Smith, J. W. (1993). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 36(14), 1957–1964.
-
Sanhueza, C. A., & Zafra, A. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5158. [Link]
-
Sestili, I., & Fimognari, C. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3656. [Link]
-
Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Elmer, G. I., … Gould, T. D. (2016). Glutamate Receptor Antagonists as Fast-Acting Therapeutic Alternatives for the Treatment of Depression: Ketamine and Other Compounds. Biological Psychiatry, 80(10), 740–748. [Link]
-
Zhang, Y., & Ye, Y. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311–322. [Link]
- Zheng, W., & Adachi, I. (2018). Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental Disorders. Journal of Neurogenetics, 32(4), 285–296.
-
Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate Receptor Antagonists as Fast-Acting Therapeutic Alternatives for the Treatment of Depression: Ketamine and Other Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol Guide: Comprehensive Characterization of 4,5-Pyrimidinedicarboxylic Acid
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 4,5-Pyrimidinedicarboxylic acid. As a key heterocyclic building block in the synthesis of pharmaceuticals and other biologically active molecules, rigorous confirmation of its identity, purity, and stability is paramount.[1] This guide is designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach that leverages chromatography, spectroscopy, and mass spectrometry. The protocols herein are presented with an emphasis on the scientific rationale behind methodological choices, ensuring robust and reproducible results.
Introduction to this compound
This compound (PDCA) is a heterocyclic organic compound featuring a pyrimidine core functionalized with two carboxylic acid groups. Its structural properties make it a valuable intermediate in medicinal chemistry and material science.[1] Accurate characterization is the foundation of its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄N₂O₄ | PubChem[2] |
| Molecular Weight | 168.11 g/mol | PubChem |
| CAS Number | 1009-77-4 | PubChem |
| Appearance | White to off-white solid | Chem-Impex[1] |
| Solubility | DMSO: 20 mg/mL; DMF: 5 mg/mL; Ethanol: 0.25 mg/mL; PBS (pH 7.2): 1 mg/mL | Cayman Chemical[3] |
A comprehensive characterization workflow ensures that the material's identity, purity, and critical properties are well-understood before its use in downstream applications.
Figure 1: A logical workflow for the comprehensive characterization of this compound.
Chromatographic Analysis for Purity and Quantification
Application Rationale
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic acids like PDCA. A reverse-phase (RP) method is ideal, as it separates compounds based on their hydrophobicity. By using an acidic mobile phase, we suppress the ionization of the carboxylic acid groups, leading to improved peak shape and retention on a non-polar stationary phase (e.g., C18). UV detection is highly effective due to the aromatic nature of the pyrimidine ring.
Protocol: Reverse-Phase HPLC (RP-HPLC)
Objective: To determine the purity of a PDCA sample and quantify it against a reference standard.
Materials:
-
HPLC system with UV-Vis Detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Reference Standard: this compound (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: Using formic acid makes this method compatible with mass spectrometry (MS) detection if needed.[4][5][6] If MS is not used, 0.1% phosphoric acid can be substituted for potentially sharper peaks.[4][7] Sonicate both phases for 15 minutes to degas.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of the PDCA reference standard.
-
Dissolve in a suitable solvent (e.g., DMSO or a water/ACN mixture) to a final concentration of 1 mg/mL. This is your stock solution.
-
Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).
-
-
Sample Preparation:
-
Prepare the sample to be tested at a concentration of ~50 µg/mL using the same diluent as the standards.
-
-
Instrument Setup and Execution:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform a system suitability test by injecting a mid-point standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2%.
-
Inject the standards to generate a calibration curve, followed by the samples.
-
Table 2: HPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase | A: 0.1% FA in H₂OB: 0.1% FA in ACN | Acidified mobile phase for good peak shape of an acidic analyte. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution of the polar analyte while cleaning the column of non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid peak distortion. |
| Detection | UV at 256 nm | Corresponds to a UV absorbance maximum for the pyrimidine moiety.[3] |
Data Analysis:
-
Calculate the linearity (R²) of the calibration curve, which should be >0.995.
-
Determine the concentration of PDCA in the sample from the calibration curve.
-
Calculate purity using the area percent method: Purity (%) = (Area of PDCA Peak / Total Area of All Peaks) * 100.
Spectroscopic Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For PDCA, we expect to see distinct signals for the two protons on the pyrimidine ring and the carboxylic acid protons.
Protocol: ¹H and ¹³C NMR
Materials:
-
NMR Spectrometer (≥300 MHz)
-
NMR tubes
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
PDCA sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the PDCA sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Scientist's Note: DMSO-d₆ is an excellent solvent for carboxylic acids and its exchangeable proton signal does not interfere with the broad carboxylic acid signals from the analyte.[8]
-
-
Instrument Setup and Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard ¹H NMR spectrum. The carboxylic acid protons will likely appear as a very broad singlet at a high chemical shift (>12 ppm).
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Table 3: Expected NMR Chemical Shifts for this compound (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | > 12 | Very Broad Singlet | 2 x -COOH |
| ¹H | ~9.4 | Singlet | H-2 |
| ¹H | ~9.2 | Singlet | H-6 |
| ¹³C | ~165-170 | Singlet | 2 x -COOH |
| ¹³C | ~160 | Singlet | C-2 |
| ¹³C | ~158 | Singlet | C-6 |
| ¹³C | ~130-135 | Singlet | C-4 & C-5 |
Note: These are predicted values based on the structure and typical shifts for similar compounds. Actual values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For PDCA, we can confirm the presence of the carboxylic acid (O-H and C=O stretches) and the pyrimidine ring (C=N and C=C stretches).
Protocol: FT-IR Analysis (ATR or KBr Pellet)
Materials:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
-
PDCA sample
-
Potassium Bromide (KBr), spectroscopic grade (if using pellet method)
Procedure (using ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid PDCA sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C and C=N stretches | Pyrimidine Ring |
| ~1300-1200 | C-O stretch / O-H bend | Carboxylic Acid |
| ~900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
Reference data is based on general spectroscopic principles and data for similar compounds like pyridinedicarboxylic acids.[9]
Mass Spectrometry for Molecular Weight Verification
Application Rationale
Mass spectrometry (MS) provides a direct measurement of the molecular weight of a compound, serving as a critical piece of evidence for identity confirmation. While direct infusion is possible, coupling MS to a chromatographic system (LC-MS or GC-MS) is superior as it also provides purity information. Due to the low volatility of PDCA, LC-MS is the preferred method. GC-MS would require a derivatization step to increase volatility.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Objective: To confirm the molecular weight of PDCA after converting it to a volatile derivative.
Expert Insight: Direct GC-MS analysis of polar, non-volatile compounds like dicarboxylic acids is often unsuccessful.[10] A derivatization step, such as silylation, is required to replace the acidic protons with less polar trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.[11]
Figure 2: Workflow for GC-MS analysis of PDCA via silylation derivatization.
Materials:
-
GC-MS system
-
PDCA sample
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials
Procedure:
-
Derivatization:
-
Accurately weigh ~1 mg of PDCA into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire data in full scan mode (e.g., m/z 50-550).
-
Table 5: Suggested GC-MS Parameters
| Parameter | Setting |
|---|---|
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Inlet Temp. | 280 °C |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Source Temp. | 230 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
Data Analysis:
-
The molecular weight of the di-TMS derivative is 312.4 g/mol . Look for the molecular ion (M⁺) at m/z = 312.
-
A characteristic fragment is the loss of a methyl group ([M-15]⁺), which would appear at m/z = 297.
-
Compare the obtained spectrum with a spectral library if available.
References
-
4-Pyrimidinecarboxylic acid . SIELC Technologies. (2018-02-19). [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid . HELIX Chromatography. [Link]
-
4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 . PubChem. [Link]
-
4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- . SIELC Technologies. (2018-05-16). [Link]
-
4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- . NIST WebBook. [Link]
-
IR Spectrum for 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- . NIST WebBook. [Link]
-
(4S,5S)-5-Hydroxy-2-methyl-1,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid - Optional[FTIR] - Spectrum . SpectraBase. [Link]
-
Separation of 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Supplementary Information for - The Royal Society of Chemistry . [Link]
-
Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites . NIH National Library of Medicine. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . [Link]
-
FT-Raman, FT-IR, UV spectra and DFT and ab initio calculations on monomeric and dimeric structures of 3,5-pyridinedicarboxylic acid . ResearchGate. [Link]
-
A GC/MS/MS screening method for multiple organic acidemias from urine specimens . PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Pyrimidinecarboxylic acid | SIELC Technologies [sielc.com]
- 5. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]
- 6. Separation of 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrimidinedicarboxylic Acid Isomers
Abstract
The accurate separation and quantification of pyrimidinedicarboxylic acid isomers are critical in pharmaceutical development, serving as key intermediates and potential impurities in active pharmaceutical ingredients (APIs). Their high polarity, structural similarity, and ionizable nature present significant challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This application note provides an in-depth guide to developing a robust and sensitive analytical method for these challenging isomers using modern chromatographic techniques. We will explore the rationale behind selecting the optimal stationary phase, mobile phase, and detection method, with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC). A detailed, step-by-step UPLC-MS protocol is provided, designed for optimal resolution, and compatibility with mass spectrometry, ensuring high trustworthiness and scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Pyrimidinedicarboxylic Acid Isomers
Pyrimidinedicarboxylic acids are a class of heterocyclic organic compounds that are foundational building blocks in medicinal chemistry. The positional isomerism of the two carboxylic acid groups on the pyrimidine ring (e.g., 2,4-, 2,5-, and 4,6-isomers) results in molecules with the same mass but distinct physicochemical properties that can significantly impact the efficacy, safety, and stability of a final drug product. Consequently, regulatory bodies require precise quantification of all isomers present in an API.
The primary analytical hurdle lies in the inherent characteristics of these molecules:
-
High Polarity: The presence of two carboxylic acid groups and two nitrogen atoms in the pyrimidine ring makes these compounds highly polar and readily soluble in water. This leads to poor retention on conventional C18 and other non-polar stationary phases used in RP-HPLC.
-
Ionizable Nature: The carboxylic acid groups and the pyrimidine nitrogens can exist in various protonation states depending on the mobile phase pH. This complex acid-base behavior must be carefully controlled to achieve reproducible separation.
-
Structural Similarity: The isomers possess only subtle differences in their structure, making selective interaction with a stationary phase difficult to achieve.
This guide will navigate these challenges by explaining the principles behind advanced chromatographic strategies that provide the necessary selectivity for baseline separation.
The Causality Behind Experimental Choices: Selecting the Right Chromatographic Mode
Standard RP-HPLC is often insufficient for retaining and separating highly polar compounds like pyrimidinedicarboxylic acid isomers.[1] To overcome this, alternative chromatographic modes that leverage different retention mechanisms are necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of polar compounds.[2][3] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[4]
-
Mechanism: In HILIC, water is the "strong" solvent that elutes the analytes.[5] The stationary phase (e.g., bare silica, amide, or zwitterionic phases) adsorbs water from the mobile phase, creating a hydrophilic environment.[6] Polar analytes, like pyrimidinedicarboxylic acids, will partition into this aqueous layer and be retained. Increasing the water content in the mobile phase will decrease retention.[5]
-
Advantages: HILIC offers excellent retention for polar and ionizable compounds that are unretained in RP-HPLC.[1] The high organic content of the mobile phase is also advantageous for mass spectrometry (MS) detection, as it promotes more efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[3]
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that are chemically modified to exhibit multiple, distinct retention mechanisms simultaneously.[7] For pyrimidinedicarboxylic acid isomers, a combination of reversed-phase and ion-exchange functionalities is particularly powerful.
-
Mechanism: A mixed-mode column, such as one with both C18 chains (for hydrophobic interactions) and anion-exchange or cation-exchange groups, can separate compounds based on subtle differences in both their polarity and their charge state.[8][9] By carefully controlling the mobile phase pH and ionic strength, the degree of interaction with the ion-exchange moieties can be finely tuned.
-
Advantages: This dual retention mechanism provides an orthogonal selectivity compared to purely reversed-phase or HILIC separations.[10] It can exploit minor differences in the pKa values and charge distribution of the isomers, often leading to superior resolution.[1] Furthermore, many mixed-mode methods avoid the need for non-volatile ion-pairing reagents, ensuring MS compatibility.[9]
The diagram below illustrates the decision-making process for selecting an appropriate chromatographic strategy.
Caption: Strategy for selecting the appropriate HPLC mode.
The Role of Physicochemical Properties in Separation
Understanding the acid dissociation constants (pKa) of the pyrimidinedicarboxylic acid isomers is fundamental to developing a separation method, particularly for mixed-mode chromatography. The pKa values determine the charge state of the molecule at a given pH.
| Isomer | Structure | pKa1 (approx.) | pKa2 (approx.) |
| Pyrimidine-4,6-dicarboxylic acid | A pyrimidine ring with carboxylic acid groups at positions 4 and 6 | 2.14[11] | > 4 |
| Pyridine-2,4-dicarboxylic acid | A pyridine ring with carboxylic acid groups at positions 2 and 4 | 2.15[12] | ~5 |
| Pyridine-2,5-dicarboxylic acid | A pyridine ring with carboxylic acid groups at positions 2 and 5 | ~2.5 | ~5 |
Note: pKa values for pyrimidine isomers are less documented than for pyridine analogs. The values for pyridine dicarboxylic acids are provided as close structural analogs to inform the separation strategy. The second pKa is an estimation based on typical carboxylic acid and pyridine nitrogen values.
The subtle differences in these pKa values mean that by adjusting the mobile phase pH, the overall charge of each isomer can be modulated differently. For example, at a pH between 3 and 4, all isomers will have their first carboxylic acid deprotonated (negative charge), but the degree of protonation of the second carboxylic acid and the ring nitrogens will vary slightly. A mixed-mode column with an anion-exchange functionality can exploit these small differences in net negative charge to achieve separation.
Detailed Application Protocol: UPLC-MS Analysis
This protocol is designed as a starting point for the separation of pyrimidinedicarboxylic acid isomers. It utilizes a mixed-mode column, which offers robust and tunable selectivity without the need for derivatization or non-volatile ion-pairing reagents.[13]
Instrumentation and Materials
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures (e.g., Waters ACQUITY UPLC H-Class or equivalent).
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Waters Xevo TQ-S or Q-TOF) with an electrospray ionization (ESI) source.[14]
-
Column: Waters Atlantis PREMIER BEH C18 AX, 95Å, 1.7 µm, 2.1 mm X 100 mm (or equivalent mixed-mode reversed-phase/anion-exchange column).
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Pyrimidinedicarboxylic acid isomer standards
-
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each isomer standard in a small amount of 10 mM ammonium hydroxide, then dilute to the final volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (10 µg/mL): Combine and dilute the stock solutions with 50:50 acetonitrile/water.
-
Sample Preparation: Dissolve the test sample (e.g., API) in the mobile phase at the initial gradient condition to a suitable concentration (e.g., 0.1 mg/mL). Ensure complete dissolution; sonication may be used if necessary. Filter through a 0.22 µm PVDF syringe filter before injection.
UPLC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | Waters Atlantis PREMIER BEH C18 AX, 1.7 µm | Mixed-mode RP/Anion-Exchange provides dual retention mechanism for polar, ionizable isomers.[13] |
| Mobile Phase A | Water with 20 mM Formic Acid | Formic acid is a volatile, MS-friendly modifier that controls pH and improves peak shape.[15] |
| Mobile Phase B | 60:40 Acetonitrile/Methanol | A strong organic mobile phase for elution in both RP and HILIC-like modes. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Gradient | 0-1 min: 5% B1-8 min: 5% to 60% B8-9 min: 60% to 95% B9-10 min: Hold at 95% B10-10.1 min: 95% to 5% B10.1-12 min: Hold at 5% B | A shallow gradient is used to resolve closely eluting isomers effectively. A high organic wash cleans the column. |
| MS Ionization | ESI Negative | Carboxylic acids are readily deprotonated and detected as [M-H]⁻ ions. |
| Capillary Voltage | 2.5 kV | Typical starting voltage for ESI-. |
| Desolvation Temp. | 500 °C | To ensure efficient solvent evaporation. |
| Source Temp. | 150 °C | Standard source temperature. |
| Detection Mode | Selected Ion Recording (SIR) or MRM | For high selectivity and sensitivity. Monitor the [M-H]⁻ m/z for pyrimidinedicarboxylic acid (167.01). |
Experimental and Validation Workflow
The following diagram outlines the workflow for method development, validation, and sample analysis.
Caption: Workflow for HPLC method development and validation.
Trustworthiness: A Self-Validating System
The robustness of this analytical method is ensured by a rigorous system suitability protocol and comprehensive validation.
-
System Suitability: Before any sample analysis, a standard mixture of all relevant isomers should be injected. The system is deemed suitable for use only if the following criteria are met:
-
Resolution (Rs): The resolution between the two most closely eluting isomer peaks must be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each isomer peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for the peak areas of six replicate injections should be ≤ 2.0%.
-
-
Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This includes demonstrating specificity (no interference from placebo or degradation products), linearity, accuracy, precision (repeatability and intermediate precision), and robustness (tolerance to small, deliberate changes in method parameters).
Conclusion
The separation of pyrimidinedicarboxylic acid isomers is a complex analytical task that requires moving beyond traditional reversed-phase chromatography. By leveraging the unique selectivity of HILIC or, as detailed in this note, mixed-mode chromatography, robust and reliable separation can be achieved. The provided UPLC-MS protocol offers a strong starting point for method development, emphasizing MS compatibility and adherence to rigorous validation standards. By understanding the underlying chemical principles of both the analytes and the chromatographic system, researchers can confidently develop and validate methods to ensure the quality and safety of pharmaceutical products.
References
- Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
- Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
-
Letter, W. (2018). Which ion pair reagents are compatible with LC-MS? ResearchGate. Retrieved from [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
- Mirivel, G., Riffault, V., & Galloo, J. (2011). Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS. Analytical Methods, 3(5), 1172-1179.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
- Franklin, T. M., et al. (2021). LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder. Metabolites, 11(11), 785.
- García-Gómez, D., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(8), 159.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10365, 2,4-Pyridinedicarboxylic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,5-Pyridinedicarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]
- Chan, E. C. Y., et al. (2022).
- Habilit, O. D., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(1), 227-238.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14470810, Pyrimidine-2,5-dicarboxylic acid. Retrieved from [Link]
- Qiao, L., et al. (2013). Mixed-Mode Chromatography—A Review.
- Smoluch, M., et al. (2023). Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort.
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
- De Spiegeleer, B., et al. (2020). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7493, 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
- Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3746.
- Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
Sources
- 1. 2,5-Pyridinedicarboxylic acid | CymitQuimica [cymitquimica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid dissociation constant - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Pyrimidine-4,6-dicarboxylic acid | 16490-02-1 | Benchchem [benchchem.com]
- 12. 2,4-Pyridinedicarboxylic acid CAS#: 499-80-9 [m.chemicalbook.com]
- 13. 10.1039/D1AY02143E | Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples† | Kuujia.com [kuujia.com]
- 14. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Spectroscopic Interrogation of 4,5-Pyrimidinedicarboxylic Acid and its Metal Complexes using NMR and IR Spectroscopy
Introduction
4,5-Pyrimidinedicarboxylic acid is a heterocyclic compound of significant interest in coordination chemistry and drug development. Its nitrogen atoms and carboxylic acid functionalities provide multiple coordination sites for metal ions, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and as therapeutic agents. Understanding the coordination behavior of this ligand is paramount for the rational design of novel materials and pharmaceuticals. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed insights into the structural and electronic properties of this compound and its metal complexes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NMR and IR spectroscopy for the characterization of these compounds.
Theoretical Background
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei. For the study of this compound and its complexes, ¹H and ¹³C NMR are the most informative techniques.
-
¹H NMR: The chemical shift of protons in the pyrimidine ring and the carboxylic acid groups are sensitive to their electronic environment. Coordination of a metal ion to the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the carboxylate groups leads to a change in the electron density around the neighboring protons, resulting in a shift in their resonance frequencies. The magnitude and direction of this coordination-induced shift (CIS) can provide information about the site of coordination.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in this compound are influenced by coordination. The carbons of the carboxylate groups and the pyrimidine ring are particularly sensitive to metal ion binding. Changes in their chemical shifts can confirm the involvement of these functional groups in coordination.
IR Spectroscopy
Infrared (IR) spectroscopy measures the vibrational transitions of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups. For this compound, the most diagnostic vibrational modes are:
-
O-H Stretching: The carboxylic acid groups exhibit a broad O-H stretching band, typically in the range of 3200-2500 cm⁻¹.
-
C=O Stretching: The carbonyl group of the carboxylic acid has a strong, characteristic stretching vibration, usually observed between 1750 and 1700 cm⁻¹.
-
C-N and C=C Stretching: The pyrimidine ring displays a series of stretching vibrations in the 1600-1400 cm⁻¹ region.
Upon deprotonation of the carboxylic acid and coordination to a metal ion, the IR spectrum undergoes significant changes. The broad O-H band disappears, and the C=O stretching band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands, and the difference between them (Δν = νₐₛ - νₛ), are indicative of the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is crucial, as it must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum. The concentration should be optimized to ensure good signal-to-noise ratio without causing line broadening.
Materials:
-
This compound or its metal complex
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For the free acid, DMSO-d₆ is often a good choice. For metal complexes, the solubility may vary, and D₂O (with pD adjustment) or other polar aprotic solvents might be necessary.
-
Concentration:
-
Dissolution: Weigh the sample accurately and dissolve it in the chosen deuterated solvent in a small vial. Gentle warming or vortexing may be required to aid dissolution.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Homogenization: Gently tap the NMR tube to ensure the solution is homogeneous.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Sample Preparation for IR Spectroscopy (KBr Pellet Method)
Rationale: The KBr pellet method is a common technique for obtaining IR spectra of solid samples. The sample is finely ground with potassium bromide (KBr), which is transparent to infrared radiation, and pressed into a thin, transparent disk. This method provides a high-quality spectrum of the solid-state structure.
Materials:
-
This compound or its metal complex
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
IR spectrometer
Procedure:
-
Drying: Ensure both the sample and KBr are thoroughly dry to avoid interference from water bands in the spectrum. This can be achieved by heating in an oven and cooling in a desiccator.
-
Grinding: Place a small amount of the sample (1-2 mg) and about 100-200 mg of KBr in an agate mortar.
-
Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.
-
Pressing the Pellet: Transfer the powder to the die of a pellet press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.
Spectroscopic Data and Interpretation
This compound (Free Ligand)
NMR Spectroscopy (Predicted Data)
Due to the limited availability of experimental spectra in the literature, predicted NMR data is presented below. These predictions are based on computational algorithms and serve as a guide for spectral interpretation.[3]
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-2 | ~9.3 | s | Pyrimidine ring proton |
| H-6 | ~9.1 | s | Pyrimidine ring proton |
| COOH | >12 | br s | Carboxylic acid protons |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| C-4, C-5 | ~140-150 | Pyrimidine ring carbons |
| C-2, C-6 | ~155-160 | Pyrimidine ring carbons |
| COOH | ~165-170 | Carboxylic acid carbons |
-
Interpretation: The protons on the pyrimidine ring are expected to appear at very downfield chemical shifts due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The carboxylic acid protons will be highly deshielded and may appear as a broad singlet at a very low field. The carbon signals of the pyrimidine ring and the carboxylic acid groups are also expected in the downfield region of the ¹³C NMR spectrum.
IR Spectroscopy (Expected Absorptions)
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3200-2500 | Broad, Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=O stretch (carboxylic acid) | 1750-1700 | Strong |
| C=N, C=C stretch (ring) | 1600-1400 | Medium-Strong |
| C-H bend (in-plane) | 1300-1000 | Medium |
| C-H bend (out-of-plane) | 900-675 | Medium-Strong |
-
Interpretation: The IR spectrum of the free acid will be dominated by the broad O-H stretch of the carboxylic acid dimer and the strong C=O stretching vibration. The fingerprint region will contain a series of bands corresponding to the pyrimidine ring vibrations.
Metal Complexes of 4,5-Pyrimidinedicarboxylate
NMR Spectroscopy
Upon complexation with a metal ion, the NMR spectrum of this compound will exhibit significant changes:
-
¹H NMR: The signals for the pyrimidine ring protons (H-2 and H-6) are expected to shift upon coordination of the nitrogen atoms to a metal center. The direction and magnitude of the shift will depend on the nature of the metal ion and the coordination geometry. For diamagnetic metal complexes, downfield shifts are commonly observed.
-
¹³C NMR: The signals for the pyrimidine ring carbons (especially C-2, C-4, C-5, and C-6) and the carboxylate carbons will also be affected by coordination. Shifts in these signals provide direct evidence of the ligand's binding to the metal ion.
IR Spectroscopy
The IR spectrum provides crucial information about the coordination mode of the carboxylate groups.
-
Disappearance of O-H band: The broad O-H stretching band of the free acid will disappear upon deprotonation and complexation.
-
Appearance of Carboxylate Bands: The strong C=O band will be replaced by two new bands:
-
Asymmetric stretch (νₐₛ(COO⁻)): Typically in the range of 1650-1540 cm⁻¹.
-
Symmetric stretch (νₛ(COO⁻)): Typically in the range of 1450-1360 cm⁻¹.
-
-
Interpretation of Δν: The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is a valuable diagnostic tool for determining the coordination mode of the carboxylate group:
-
Ionic: Δν is small, similar to that of the sodium salt.
-
Monodentate: Δν is larger than that of the ionic form.
-
Bidentate Chelating: Δν is smaller than that of the ionic form.
-
Bidentate Bridging: Δν is comparable to or slightly larger than that of the ionic form.
-
Data Summary Table
| Compound | Key ¹H NMR Shifts (ppm) | Key ¹³C NMR Shifts (ppm) | Key IR Bands (cm⁻¹) | Coordination Mode |
| This compound | H-2: ~9.3, H-6: ~9.1, COOH: >12 | C-2,6: ~155-160, C-4,5: ~140-150, COOH: ~165-170 | O-H: 3200-2500 (broad), C=O: 1750-1700 | N/A |
| Representative Metal Complex | Shifts in H-2 and H-6 | Shifts in C-2, C-4, C-5, C-6 and COO⁻ | νₐₛ(COO⁻): 1650-1540, νₛ(COO⁻): 1450-1360 | Determined by Δν |
Visualizations
Molecular Structure and Coordination
Figure 1: Structure of this compound and a representative bidentate chelation mode with a metal ion (M).
Experimental Workflow
Sources
Functionalization of the Pyrimidine Ring in 4,5-Pyrimidinedicarboxylic Acid: Application Notes and Protocols
Introduction: The Strategic Importance of 4,5-Pyrimidinedicarboxylic Acid
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including anticancer and antiviral agents. The two adjacent carboxylic acid groups on this electron-deficient ring system offer multiple handles for chemical modification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key functionalization strategies for this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The functionalization of this compound can be broadly categorized into two main areas: transformations involving the carboxylic acid moieties and direct modification of the pyrimidine ring's C-H bonds. This document will systematically explore these approaches, providing both theoretical grounding and practical, step-by-step protocols.
Part 1: Transformations of the Carboxylic Acid Groups
The carboxylic acid groups at the 4- and 5-positions are the most reactive sites for initial functionalization. Their conversion to esters, amides, or their selective removal via decarboxylation opens up a vast chemical space for derivatization.
Esterification: Enhancing Solubility and Preparing for Further Reactions
Esterification of this compound is a crucial first step in many synthetic routes. It enhances the molecule's solubility in organic solvents and protects the carboxylic acids, preventing them from interfering with subsequent reactions, such as metal-catalyzed cross-couplings.
Causality of Experimental Choices: The Fischer-Speier esterification is a classic and reliable method for this transformation.[1][2] The use of a large excess of the alcohol (e.g., methanol or ethanol) as the solvent drives the equilibrium towards the ester product. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3]
// Nodes reactant [label="this compound"]; reagents [label="ROH (excess)\nH₂SO₄ (cat.)", shape=plaintext]; product [label="4,5-Pyrimidinedicarboxylate Ester"];
// Edges reactant -> product [label="Heat"]; reagents -> reactant [style=invis]; }
Caption: Amide coupling of this compound.
Protocol 2: Synthesis of a Diamide Derivative of this compound
Materials:
-
This compound
-
Primary or secondary amine (2.2 eq)
-
HATU (2.2 eq)
-
DIPEA (4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (2.2 eq) to the solution.
-
In a separate flask, dissolve HATU (2.2 eq) in anhydrous DMF and add it to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (4.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl solution to remove DMF, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note on Selectivity: Achieving selective mono-amidation can be challenging due to the similar reactivity of the two carboxylic acid groups. Using a limiting amount of the amine (e.g., 1.0 eq) and the coupling reagents may provide a mixture of the mono-amide, di-amide, and unreacted starting material, requiring careful chromatographic separation.
Selective Decarboxylation: Accessing Mono-Carboxylic Acid Derivatives
Decarboxylation of pyrimidine carboxylic acids can be a synthetically useful transformation, though it often requires harsh conditions. T[4]he electron-deficient nature of the pyrimidine ring can facilitate decarboxylation, particularly at elevated temperatures. Selective mono-decarboxylation of this compound would yield the valuable pyrimidine-4-carboxylic acid.
[5][6][7]Causality of Experimental Choices: High-boiling point polar aprotic solvents like DMSO or NMP are often used for thermal decarboxylations as they can effectively solvate the charged intermediates. The presence of a copper catalyst can sometimes lower the required temperature for decarboxylation of aromatic carboxylic acids.
Protocol 3: Proposed Protocol for Mono-Decarboxylation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Copper(I) oxide (Cu₂O) (optional catalyst)
-
Standard glassware for high-temperature reactions
Procedure:
-
To a round-bottom flask equipped with a condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a suitable high-boiling point solvent such as DMSO or NMP.
-
(Optional) Add a catalytic amount of Cu₂O (0.05-0.1 eq).
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction for the evolution of CO₂.
-
Follow the reaction progress by taking aliquots and analyzing them by LC-MS to identify the formation of pyrimidine-4-carboxylic acid and pyrimidine.
-
Once the desired level of conversion is reached, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and acidify with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the product by recrystallization or chromatography.
Note: This is a proposed protocol based on general principles of decarboxylation. The reaction conditions, particularly temperature and reaction time, will likely require optimization to achieve selective mono-decarboxylation over di-decarboxylation.
Part 2: C-H Functionalization of the Pyrimidine Ring
Direct C-H functionalization is a powerful and atom-economical strategy for modifying the pyrimidine core. F[8][9][10]or this compound derivatives, the C-2 and C-6 positions are potential sites for C-H activation. It is generally advisable to first convert the carboxylic acid groups to esters to improve solubility and prevent interference with the catalytic cycle.
Causality of Experimental Choices: Palladium-catalyzed C-H activation is a well-established method for the arylation, alkenylation, and other functionalizations of heterocycles. A[11] directing group is often employed to achieve regioselectivity. In the case of pyrimidine esters, one of the ester groups or a nitrogen atom in the ring can potentially act as a directing group. The choice of ligand is crucial for the efficiency and selectivity of the reaction.
dot
Caption: Palladium-catalyzed C-H functionalization of a 4,5-pyrimidinedicarboxylate ester.
Protocol 4: Proposed Protocol for C-H Arylation at the C-2 or C-6 Position
Materials:
-
Dimethyl 4,5-pyrimidinedicarboxylate (from Protocol 1)
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine, XPhos)
-
A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
In a Schlenk tube or a glovebox, combine dimethyl 4,5-pyrimidinedicarboxylate (1.0 eq), the aryl halide (1.2-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note on Regioselectivity: The regioselectivity of C-H functionalization on the pyrimidine ring can be influenced by steric and electronic factors. The precise outcome (C-2 vs. C-6 functionalization) may depend on the specific substrate, coupling partner, and reaction conditions, and may require experimental optimization.
Part 3: Annulation Reactions - Synthesis of Fused Ring Systems
The dicarboxylic acid functionality in this compound and its derivatives serves as a valuable precursor for the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These fused systems are of great interest in medicinal chemistry due to their diverse biological activities.
[12][13][14][15]Causality of Experimental Choices: A common strategy for the synthesis of pyrimido[4,5-d]pyrimidines involves the condensation of a 4-amino-5-carboxamidopyrimidine derivative with a suitable one-carbon synthon. A[13]lternatively, derivatives of this compound can be converted to intermediates that undergo intramolecular cyclization.
dot
Caption: Synthesis of pyrimido[4,5-d]pyrimidines via annulation.
Protocol 5: Proposed Multi-step Synthesis of a Pyrimido[4,5-d]pyrimidine-2,4-dione
This protocol outlines a potential pathway starting from the diester derivative.
Step 1: Selective Amination and Amide Formation
-
Begin with dimethyl 4,5-pyrimidinedicarboxylate.
-
A selective nucleophilic aromatic substitution of one of the ester groups with ammonia or an amine could potentially be achieved under carefully controlled conditions to yield a 4-amino-5-methoxycarbonylpyrimidine derivative. This step would likely require optimization.
-
Alternatively, one could start from a pre-functionalized pyrimidine.
Step 2: Cyclization to form the Fused Ring
-
The resulting 4-amino-5-carboxamide derivative can then be cyclized. For example, reaction with urea or a related synthon at high temperatures can lead to the formation of the pyrimido[4,5-d]pyrimidine-2,4-dione core.
[16]Note: The direct synthesis of pyrimido[4,5-d]pyrimidines from this compound is not well-documented and would likely involve a multi-step sequence requiring careful optimization at each stage. The provided outline is a conceptual approach based on known transformations of related pyrimidine derivatives.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized pyrimidines and fused heterocyclic systems. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. Future research in this area will likely focus on the development of more selective and efficient methods for mono-functionalization of the dicarboxylic acid, as well as the discovery of novel catalytic systems for the direct and regioselective C-H functionalization of the pyrimidine ring. The continued exploration of the synthetic potential of this compound is poised to yield new molecular entities with exciting applications in drug discovery and materials science.
References
-
Bih-Ling Hsu, et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 56(15), 1949-1952. [Link]
-
Dounia Bouzrou, et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3645. [Link]
-
Bih-Ling Hsu, et al. (2015). Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones. PubMed, 27087706. [Link]
-
Sanaz Sahrapeyma, et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]
-
Sanaz Sahrapeyma, et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]
-
Manmohan Kapur, et al. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 8(11), 523. [Link]
-
Wolf-Dieter H. Stöhrer, et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 139(12), 4358-4364. [Link]
-
Debabrata Maiti, et al. (2015). Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups. Organic Chemistry Frontiers, 2(9), 1107-1295. [Link]
-
Gérald Guillaumet, et al. (2021). Transition-Metal Catalysts for C–H Bond Functionalization of Heteroarenes. Catalysts, 11(1), 53. [Link]
- Google Patents. (n.d.).
-
Laurent Meijer, et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1735-1738. [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]
-
Shufeng Chen, et al. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b]be[16][14]nzodiazepines. Organic Letters, 7(8), 1541-1543. [Link]
-
PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. [Link]
-
Jitendra S. Pulle, et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Gérald Guillaumet, et al. (2020). Copper-Catalyzed C–H Arylation of Fused-Pyrimidinone Derivatives Using Diaryliodonium Salts. Molecules, 26(1), 153. [Link]
-
Lóránd Kiss, et al. (2025). Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. International Journal of Molecular Sciences, 26(3), 1345. [Link]
-
Lóránd Kiss, et al. (2025). Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. International Journal of Molecular Sciences, 26(3), 1345. [Link]
-
Georgios Pantouris, et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oiccpress.com [oiccpress.com]
- 15. oiccpress.com [oiccpress.com]
- 16. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Pyrimidinedicarboxylic Acid
Welcome to the technical support center for the synthesis of 4,5-Pyrimidinedicarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting guides and in-depth FAQs grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining the this compound core?
There are two main conceptual approaches to constructing the this compound scaffold:
-
De Novo Ring Synthesis (Cyclocondensation): This "bottom-up" approach involves constructing the pyrimidine ring from acyclic precursors. A common strategy involves the condensation of a three-carbon dielectrophile (or equivalent) with an amidine or urea derivative. However, achieving the correct 4,5-disubstitution pattern can be challenging due to regioselectivity issues and the stability of the required precursors.
-
Modification of a Pre-existing Pyrimidine Ring: This is often a more practical approach. It typically starts with a commercially available, substituted pyrimidine and introduces the carboxylic acid groups (or their precursors) at the C4 and C5 positions. A notable example involves the functionalization of 5-halopyrimidines. For instance, a Minisci-type radical reaction can introduce a carboxylate precursor at the C4 position of a 5-bromopyrimidine, which can then be further functionalized.[1] Another route could involve the elaboration of uracil or orotic acid derivatives.[2]
Q2: Why is the synthesis of this compound considered challenging?
The difficulty arises from a combination of factors:
-
Electronic Properties: The pyrimidine ring is electron-deficient, which deactivates it towards electrophilic substitution, making direct functionalization difficult. Conversely, it is susceptible to nucleophilic attack.
-
Regioselectivity: Controlling substitution at the C4 and C5 positions while avoiding reactions at C2 and C6 is a significant hurdle. Many classical pyrimidine syntheses yield other isomers.
-
Harsh Conditions: Many synthetic transformations require harsh acidic or basic conditions, which can lead to the decomposition of the pyrimidine ring or hydrolysis of the desired carboxyl groups.[3]
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Product Purification: The final diacid product is a polar, high-melting solid, often with low solubility in common organic solvents, making purification by standard column chromatography difficult.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Q1: My reaction yield is consistently low when trying to introduce a carboxyl group at the C4 position of a 5-halopyrimidine. What's going wrong?
Low yields in this context often stem from inefficient reaction conditions, competing side reactions, or difficulties in isolating the product. A particularly effective but sometimes tricky method for this transformation is the Minisci homolytic alkoxycarbonylation.
Potential Cause 1: Inefficient Radical Generation or Trapping. The Minisci reaction involves the generation of an electrophilic radical which then attacks the protonated, electron-deficient pyrimidine ring. If the radical generation is slow or if the pyrimidine is not sufficiently activated (protonated), the reaction will be inefficient.
Solution: Optimization of the Minisci Reaction. A robust method for this transformation is the alkoxycarbonylation of 5-bromopyrimidine. This avoids the high cost and limited availability of pre-functionalized intermediates.[1]
Experimental Protocol: Optimized Minisci Alkoxycarbonylation [1]
-
Reaction Setup: To a solution of 5-bromopyrimidine (1.0 equiv.) in a biphasic solvent system of toluene and water (e.g., 2:1 ratio), add ethyl glyoxalate (approx. 4.0 equiv., often as a 50% solution in toluene).
-
Acidification: Add acetic acid (approx. 4.0 equiv.). This is crucial for protonating the pyrimidine ring, which activates it towards attack by the nucleophilic radical.
-
Initiation: Add tert-butyl hydroperoxide (TBHP, approx. 4.0 equiv., often as a 70% aqueous solution) followed by iron(II) sulfate heptahydrate (FeSO₄·7H₂O, approx. 3.0 equiv.). The addition should be done portion-wise or via syringe pump over 30-60 minutes to control the exothermic reaction and the rate of radical generation.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over Na₂SO₄. The crude product can then be purified by flash chromatography on silica gel to yield ethyl 5-bromopyrimidine-4-carboxylate.
Causality: The biphasic system helps to control the concentration of reagents and minimize polysubstitution, a common side reaction. Acetic acid is critical for activating the heterocycle.[1]
Q2: I'm observing significant byproduct formation. How can I identify and minimize these side reactions?
Byproduct formation is a primary challenge. The nature of the side products depends on the specific synthetic route.
Potential Cause: Competing Reaction Pathways. In many cyclocondensation reactions, starting materials can self-condense or react in an incorrect stoichiometry, leading to a mixture of products. In functionalization reactions, substitution may occur at an undesired position (e.g., C2 or C6) or polysubstitution can occur.
Troubleshooting Workflow:
Caption: A workflow for diagnosing and addressing byproduct formation.
Minimization Strategy: Control of Stoichiometry and Addition. In reactions like the Minisci radical addition, adding the radical precursor slowly (via syringe pump) can maintain a low steady-state concentration, favoring the desired monosubstitution over competing polysubstitution.
Data Summary: Common Side Reactions and Solutions
| Issue | Potential Cause | Recommended Solution |
| Isomer Formation | Lack of regioselectivity in ring formation or substitution. | Use starting materials with blocking groups or choose a more regioselective reaction (e.g., directed ortho-metalation if applicable). |
| Polysubstitution | Overly reactive conditions or incorrect stoichiometry. | Use a limiting amount of the substituting reagent or employ slow addition. A biphasic solvent system can also help.[1] |
| Decomposition | Reaction temperature is too high or pH is too extreme. | Screen lower reaction temperatures. Use buffered conditions or a milder acid/base catalyst. |
| Polymerization | Instability of lithiated or other reactive intermediates. | This is a known issue with lithiated pyrimidines.[4] Consider alternative metallation strategies (e.g., Grignard reagents with LiCl) or use a different synthetic route entirely. |
Q3: The final hydrolysis of my diethyl 4,5-pyrimidinedicarboxylate is problematic. How can I achieve clean conversion to the diacid?
Hydrolysis of the ester groups to the corresponding carboxylic acids can be surprisingly difficult. The electron-deficient nature of the pyrimidine ring can make the ester carbonyls less reactive towards nucleophilic attack by hydroxide. Harsh conditions (high temperatures, strong base) can lead to ring-opening or decarboxylation.
Potential Cause 1: Incomplete Hydrolysis. Standard conditions (e.g., NaOH in MeOH/H₂O at room temperature) may be too mild to drive the reaction to completion, resulting in a mixture of diacid, mono-acid/mono-ester, and starting diester.
Potential Cause 2: Product Decomposition. Prolonged heating in strong base can cause decomposition of the pyrimidine ring.
Solution: Two-Stage Hydrolysis Protocol.
-
Initial Saponification: Dissolve the diester in a mixture of ethanol and water. Add an excess of aqueous sodium hydroxide (2.5-3.0 equivalents).
-
Controlled Heating: Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction closely by TLC or LC-MS. The goal is to find the minimum time and temperature required for complete conversion.
-
Acidification & Isolation: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify with cold, concentrated HCl until the pH is ~1-2. The this compound will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of a cold organic solvent like acetone or ether to remove any nonpolar impurities. Dry under vacuum. Recrystallization from hot water or an alcohol/water mixture can be used for further purification if necessary.
Q4: Purification of the final diacid product by column chromatography is impossible. What are my options?
The high polarity of a dicarboxylic acid makes it bind very strongly to silica gel.
Solution 1: Recrystallization. This is the most effective method. The key is finding a suitable solvent system.
-
Water: Often a good choice, but solubility might be low, requiring large volumes.
-
Mixed Solvents: A mixture like ethanol/water, dioxane/water, or acetic acid/water can provide the right balance of solubility at high temperature and insolubility at low temperature.
Solution 2: Acid-Base Extraction. If the crude product is contaminated with neutral organic impurities, an acid-base workup can be highly effective.
-
Dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃).
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) to remove neutral impurities.
-
Re-acidify the aqueous layer with cold HCl to precipitate the pure diacid.
-
Filter, wash with cold water, and dry.
Reaction Pathway Visualization
The following diagram illustrates a potential synthetic pathway starting from 5-bromopyrimidine, highlighting the critical Minisci reaction step and a potential subsequent functionalization/hydrolysis path.
Caption: Key steps in a potential synthesis of this compound.
References
- (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Purification.
- Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Juniper Publishers.
- A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). Dhaka University Journal of Pharmaceutical Sciences.
- Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Institutes of Health.
- ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES.
- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis.
- Researches on Pyrimidines. CXLIX. The Synthesis of Aryl Substituted Dihydro. ElectronicsAndBooks.
- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI.
- Synthesis of 1, 4, 5, 6-Tetrahydro 2-Methyl 4-Pyrimidine Carboxylic Acid: Osmoprotector Amino Acid. Taylor & Francis Online.
- Synthesis of pyrimido[4,5‐d]‐pyrimidines. ResearchGate.
- Pyrimidine nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) uracils. Nucleic Acids Research.
- Uses and Preparation of Uracil. ChemicalBook.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. ResearchGate.
- 4-Pyrimidinecarboxylic acid. Sigma-Aldrich.
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry.
- Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. PubMed Central.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- 4,6-Pyrimidinedicarboxylic acid. Angene Chemical.
- Pyrimidin-2-ylboronic acid synthesis. Reddit.
- 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. US EPA.
Sources
Technical Support Center: Purification of 4,5-Pyrimidinedicarboxylic Acid
Welcome to the technical support center for 4,5-Pyrimidinedicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its purification, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of this compound that are critical for designing a successful purification strategy.
Q1: What are the key structural features of this compound that influence its purification?
A1: The purification strategy is dictated by its molecular structure:
-
Two Carboxylic Acid Groups: These acidic functional groups (pKa values can be predicted to be in the low-to-mid single digits) make the molecule's solubility highly dependent on pH. It will be largely insoluble in acidic aqueous solutions and soluble in basic solutions upon deprotonation to form a carboxylate salt.
-
Pyrimidine Ring: This nitrogen-containing heterocyclic ring is polar and capable of hydrogen bonding, which influences its solubility in polar solvents.
-
Aromatic System: The planar, aromatic nature of the ring system allows for potential π-π stacking interactions, which can affect crystal lattice formation during recrystallization.
Q2: Which solvents are recommended for the purification of this compound?
A2: While specific solubility data for this compound is not extensively published, we can infer suitable solvents from its structure and data on analogous dicarboxylic acids.[1][2] The compound is expected to be poorly soluble in non-polar organic solvents like hexanes and toluene. Its polarity suggests solubility in polar solvents. For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Promising Solvents: Water, ethanol, methanol, isopropanol, and mixtures of these (e.g., ethanol/water) are excellent starting points.
-
High-Boiling Polar Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) will likely dissolve the compound readily, even at room temperature, making them less suitable for direct recrystallization but potentially useful for other techniques like anti-solvent precipitation or diffusion crystallization.[3]
Q3: What are the likely impurities I might encounter?
A3: Impurities will largely depend on the synthetic route used to prepare the compound. Common impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Intermediates: Incompletely reacted intermediates or partially hydrolyzed precursors.
-
Byproducts: Compounds formed from side reactions. For instance, in syntheses involving high temperatures and solvents like DMF, solvent-derived impurities can arise.[4]
-
Inorganic Salts: Salts introduced from reagents or workup procedures (e.g., NaCl, Na₂SO₄).
Troubleshooting Guide: Common Purification Issues
This guide provides solutions to specific problems you may face during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. Solvent Choice: The compound has high solubility in the chosen solvent even at low temperatures. 2. Excess Solvent: Too much solvent was used during the dissolution step. 3. Premature Crystallization: The product crystallized out during hot filtration. | 1. Re-evaluate Solvent: Select a solvent in which the compound is less soluble. Refer to the solubility table below. Consider a mixed-solvent system. 2. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[5] 3. Maintain Temperature: Preheat the filtration apparatus (funnel, filter flask) to prevent cooling and premature precipitation of the product. |
| Compound "Oils Out" Instead of Crystallizing | 1. High Impurity Level: The presence of impurities can depress the melting point and disrupt crystal lattice formation. 2. Supersaturation: The solution is too concentrated, and cooling is too rapid. 3. Solvent Boiling Point: The boiling point of the solvent is higher than the melting point of the compound (or its hydrate). | 1. Pre-Purification: Perform a preliminary purification step, such as an acid-base extraction or a charcoal treatment to remove colored impurities. 2. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Induce crystallization by scratching the flask's inner wall or adding a seed crystal. 3. Change Solvent: Use a lower-boiling point solvent or a co-solvent to reduce the overall boiling point of the system. |
| Persistent Colored Impurities in Final Product | 1. Chromophores: The impurities are highly colored organic byproducts that co-crystallize with the product. | 1. Activated Carbon Treatment: Add a small amount of activated carbon (1-2% w/w of your compound) to the hot solution before filtration. The carbon will adsorb the colored impurities.[5] Caution: Using too much carbon can lead to significant product loss. 2. Oxidative/Reductive Wash: Depending on the nature of the impurity, a wash with a dilute solution of a reducing agent (e.g., sodium bisulfite) or an oxidizing agent might be effective, followed by re-purification. |
| Final Product Purity is Low by HPLC/NMR | 1. Co-crystallization: An impurity has very similar solubility properties to the target compound and crystallizes along with it. 2. Decomposition: The compound may be unstable at the boiling point of the chosen solvent. | 1. Alternative Technique: If recrystallization is ineffective, consider column chromatography using silica gel with a polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with acetic acid). 2. Lower Temperature: Use a lower boiling point solvent or perform the recrystallization under reduced pressure to lower the solvent's boiling point. |
Guiding Solvent Selection: Solubility of Related Dicarboxylic Acids
The following table summarizes solubility data for structurally related dicarboxylic acids to guide your initial solvent screening experiments. Solubility generally increases with temperature.
| Solvent | 2,5-Furandicarboxylic Acid[2] | 2,5-Thiophenedicarboxylic Acid[6] | Pyrazinamide (related heterocycle)[7] |
| Water | Moderate | Low | Low |
| Methanol | High | Moderate | Moderate |
| Ethanol | Moderate | Moderate | Low |
| Acetone | Low | High | High |
| Ethyl Acetate | Very Low | Moderate | Low |
| Acetonitrile | Very Low | Moderate | N/A |
| DMSO | High | High | Very High |
Experimental Protocols & Purity Verification
Protocol 1: Standard Recrystallization from a Mixed-Solvent System (Ethanol/Water)
This protocol is a robust starting point for purifying gram-scale quantities of crude this compound.
1. Dissolution: a. Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. b. Add a minimal volume of ethanol (e.g., 20 mL) to create a slurry. c. Gently heat the mixture on a stirring hotplate to near boiling (~75-80°C). d. While stirring vigorously, add hot deionized water dropwise from a separate heated beaker until the solid just completely dissolves. The goal is to create a saturated solution at high temperature.
2. Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool for 1-2 minutes. b. Add a small amount of activated carbon (e.g., 50-100 mg) and swirl. c. Re-heat the mixture to boiling for 5 minutes to allow for adsorption of impurities.
3. Hot Filtration: a. Set up a hot filtration apparatus using a pre-heated Büchner or Hirsch funnel with filter paper and a clean filter flask. b. Quickly filter the hot solution under vacuum to remove the activated carbon and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.
4. Crystallization: a. Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a clean Büchner funnel. b. Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any residual soluble impurities. c. Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting an appropriate purification technique for this compound.
Caption: Decision workflow for purifying this compound.
Purity Assessment
Verifying the purity of your final product is a critical step. A combination of methods should be used for authoritative characterization.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An isocratic or gradient method using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is a common approach.[8] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can reveal the presence of proton-bearing impurities. Quantitative NMR (qNMR), using a certified internal standard, can be used for an absolute purity determination.[9]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
References
- Investigation into the Formation of Impurities during the Optimization of Brig
- 4-Pyrimidinecarboxylic acid | 31462-59-6 - ChemicalBook. (2025). ChemicalBook.
- This compound;54001-63-7 - ABI Chem. ABI Chem.
- 4-Pyrimidinecarboxylic acid 31462-59-6 - Sigma-Aldrich. Sigma-Aldrich.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Vertex AI Search.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC - PubMed Central. (2014). PubMed Central.
- Studies of solubility of dicarboxilic acid mixtures in organic solvents - ResearchGate. (2025).
- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC - NIH. NIH.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016).
- Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid - Benchchem. Benchchem.
- Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents - ResearchGate. (2019).
- solubility of 2,5-Furandicarboxylic acid in organic solvents - Benchchem. Benchchem.
- 4-Pyrimidinecarboxylic acid - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4,5-Pyrimidinedicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4,5-Pyrimidinedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This document provides in-depth technical guidance, field-proven insights, and step-by-step protocols to ensure the successful synthesis of your target molecule.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The most common and logical synthetic route involves three key stages:
-
Formation of Diethyl 2-formamidomalonate: The synthesis begins with the formylation of diethyl aminomalonate, which can be prepared from diethyl malonate.
-
Cyclocondensation to Diethyl pyrimidine-4,5-dicarboxylate: The formylated intermediate undergoes a cyclocondensation reaction with formamidine to construct the pyrimidine ring.
-
Hydrolysis to this compound: The final step is the hydrolysis of the diethyl ester to the desired dicarboxylic acid.
This guide will provide a detailed protocol for each of these stages, followed by a comprehensive troubleshooting section to address potential challenges.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-formamidomalonate
This initial step is crucial for preparing the key building block for the pyrimidine ring formation.
Reaction Scheme:
Caption: Synthesis of Diethyl 2-formamidomalonate.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl aminomalonate hydrochloride in a suitable anhydrous solvent (e.g., ethanol).
-
Add a base, such as triethylamine, to neutralize the hydrochloride and liberate the free amine.
-
To this solution, add an excess of a formylating agent, such as ethyl formate.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure diethyl 2-formamidomalonate.
Protocol 2: Synthesis of Diethyl pyrimidine-4,5-dicarboxylate
This is the core cyclization step where the pyrimidine ring is formed.
Reaction Scheme:
Caption: Cyclocondensation to form the pyrimidine ring.
Step-by-Step Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add formamidine acetate and stir until it dissolves.
-
Add a solution of diethyl 2-formamidomalonate in absolute ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude diethyl pyrimidine-4,5-dicarboxylate.
-
Further purification can be achieved by column chromatography on silica gel.
Protocol 3: Hydrolysis of Diethyl pyrimidine-4,5-dicarboxylate
The final step involves the conversion of the diester to the dicarboxylic acid. Both acidic and basic hydrolysis are viable options.
Reaction Scheme:
Caption: Hydrolysis to this compound.
Step-by-Step Procedure (Acid-Catalyzed):
-
In a round-bottom flask, suspend diethyl pyrimidine-4,5-dicarboxylate in an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The precipitated this compound can be collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
Step-by-Step Procedure (Base-Catalyzed):
-
In a round-bottom flask, dissolve diethyl pyrimidine-4,5-dicarboxylate in an aqueous solution of a strong base (e.g., 2M NaOH).
-
Heat the mixture to reflux.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The precipitated dicarboxylic acid is then collected by vacuum filtration, washed with cold water, and dried.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Low Yield in Diethyl 2-formamidomalonate Synthesis | Incomplete reaction; Hydrolysis of the formyl group. | - Ensure the use of anhydrous reagents and solvents. - Use a slight excess of the formylating agent. - Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to hydrolysis. |
| Low Yield in Cyclocondensation | Incomplete cyclization; Side reactions of the formamidine; Inefficient base. | - Use a strong, non-nucleophilic base like sodium ethoxide. - Ensure strictly anhydrous conditions to prevent hydrolysis of intermediates. - The order of addition of reagents can be critical; try adding the malonate derivative to the formamidine/base mixture. - Consider using a different solvent, such as DMF, which can sometimes improve yields in similar condensations. |
| Incomplete Hydrolysis of the Diester | Insufficient acid/base concentration; Short reaction time; Steric hindrance. | - Increase the concentration of the acid or base. - Prolong the reaction time at reflux. - For stubborn esters, consider using a co-solvent like dioxane to improve solubility. |
| Formation of Mono-acid/ester Impurity | Incomplete hydrolysis of one of the ester groups. | - This is a common issue in the hydrolysis of diesters. Prolonged heating or using a stronger hydrolytic agent can help drive the reaction to completion. - Purification by recrystallization from a suitable solvent can often separate the diacid from the mono-acid. |
| Decarboxylation of the Final Product | High temperatures during hydrolysis or workup, especially under acidic conditions. | - Avoid excessive heating during the hydrolysis step. - During the workup of the base-catalyzed hydrolysis, add the acid slowly while cooling the mixture in an ice bath to control the exotherm. - If decarboxylation is a persistent issue, consider milder hydrolysis conditions (e.g., lower temperature for a longer duration). |
| Product is Difficult to Purify | Presence of unreacted starting materials or side products. | - For the final product, recrystallization from water or an alcohol/water mixture is often effective. - If the product is colored, treatment with activated charcoal during recrystallization can help decolorize it. - For persistent impurities, consider converting the dicarboxylic acid to its disodium salt with a stoichiometric amount of sodium hydroxide, filtering, and then re-acidifying to precipitate the pure acid. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best method for monitoring the progress of these reactions?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. For the ester-containing compounds, a mobile phase of ethyl acetate/hexanes is typically suitable. For the final dicarboxylic acid, a more polar solvent system, such as methanol/dichloromethane with a small amount of acetic acid, may be necessary. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q2: Can I use a different base for the cyclocondensation step?
A2: While sodium ethoxide in ethanol is a standard choice, other strong, non-nucleophilic bases like sodium hydride in an aprotic solvent (e.g., THF or DMF) could also be effective. However, this may require more stringent anhydrous techniques. Weaker bases like potassium carbonate are generally not sufficient to drive this type of condensation to completion.
Q3: My final product seems to be slightly soluble in water. How can I maximize my recovery during filtration?
A3: To maximize the recovery of the dicarboxylic acid, ensure that the solution is thoroughly cooled in an ice bath before filtration. Washing the collected solid with a minimal amount of ice-cold water will help remove any remaining acid from the workup while minimizing product loss.
Q4: Is decarboxylation a significant concern for this compound?
A4: While pyrimidine carboxylic acids can undergo decarboxylation, the ease of this reaction depends on the position of the carboxyl group. Carboxyl groups at the 4- and 5-positions are generally more stable than those at the 2- or 6-positions. However, prolonged heating at high temperatures, especially in acidic conditions, can lead to some decarboxylation. It is therefore advisable to use the mildest conditions necessary to achieve complete hydrolysis.
Q5: What are some common impurities I might expect in my final product?
A5: Common impurities could include unreacted diethyl pyrimidine-4,5-dicarboxylate, the mono-hydrolyzed product (4-carboxy-5-ethoxycarbonylpyrimidine), and potentially a small amount of the decarboxylated product (pyrimidine-4-carboxylic acid). Careful purification by recrystallization is usually sufficient to remove these impurities.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| Diethyl 2-formamidomalonate | C8H13NO5 | 203.19 | White crystalline solid |
| Diethyl pyrimidine-4,5-dicarboxylate | C10H12N2O4 | 224.21 | Off-white to yellow solid |
| This compound | C6H4N2O4 | 168.11 | White to off-white powder |
VI. Logical Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
VII. References
-
Galun, A. B. (1975). Preparation of Diethyl Formamidomalonate. Journal of Chemical & Engineering Data, 21(2), 241-242.
-
Wolfenden, R., & Snider, M. J. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 139(10), 3635–3638.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). Diethyl formamidomalonate. Retrieved from [Link]
-
Wikipedia. (2023). Diethyl malonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]
-
Thaker, K. A., & Dave, J. M. (1981). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of the Indian Chemical Society, 58(11), 1123-1124.
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Junk, T., & Catallo, W. J. (1997). Malonates in Cyclocondensation Reactions. Molecules, 2(1), 1-13.
-
ResearchGate. (2016, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Jones, A. S., & Taylor, G. A. (1971). Purines, pyrimidines, and imidazoles. Part XXXVIII. A kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate and related compounds. Journal of the Chemical Society B: Physical Organic, 1345-1349.
-
Pinna, G. A., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synthesis, 2011(12), 1937-1940.
-
Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29344.
-
Li, W., et al. (2020). Chichibabin pyridinium synthesis via oxidative decarboxylation of photoexcited α-enamine acids. Chemical Communications, 56(84), 12792-12795.
-
Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Retrieved from
-
Wood, B., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(10), 2219–2231.
-
U.S. Environmental Protection Agency. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Retrieved from [Link]
-
Grout, R. J., & Partridge, M. W. (1985). Purines, pyrimidines, and imidazoles. Part 61. Reaction of 6-alkylamino-4-chloro-5-nitropyrimidines with diethyl malonate, ethyl cyanoacetate, and ethyl acetoacetate and some
Technical Support Center: Optimizing Yields in 4,5-Pyrimidinedicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4,5-Pyrimidinedicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important heterocyclic compound.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often suffering from low yields due to side reactions and purification difficulties. A common and practical synthetic route involves the initial formation of a diester precursor, typically diethyl 4,5-pyrimidinedicarboxylate, followed by hydrolysis to the desired diacid. This two-step process, while conceptually straightforward, has several critical points where yields can be compromised.
This guide will focus on troubleshooting the key steps of this synthetic pathway, providing insights into the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield in the Initial Diester Synthesis
A frequently used method for constructing the pyrimidine ring is the condensation of diethyl 2-aminomalonate with a formylating agent. Low yields in this step are often traced back to the quality of starting materials and reaction conditions.
Possible Causes and Solutions:
-
Decomposition of Diethyl 2-aminomalonate: This starting material can be unstable. It is best to use it freshly prepared or from a reputable supplier, stored under anhydrous conditions.
-
Suboptimal Reaction Temperature: The condensation reaction is temperature-sensitive. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can promote the formation of side products. It is recommended to perform small-scale trials to determine the optimal temperature for your specific setup.
-
Inefficient Removal of Water: The condensation reaction produces water, which can inhibit the reaction from going to completion. Employing a Dean-Stark apparatus or using a solvent system that allows for the azeotropic removal of water is crucial for driving the reaction forward.
Problem 2: Incomplete Hydrolysis of the Diethyl Ester
The saponification of diethyl 4,5-pyrimidinedicarboxylate to the diacid is a critical final step. Incomplete hydrolysis is a common hurdle, leading to a mixture of the desired product, the monoester, and unreacted starting material, which complicates purification.
Possible Causes and Solutions:
-
Insufficient Base: A stoichiometric excess of a strong base (e.g., NaOH or KOH) is necessary to ensure complete hydrolysis of both ester groups. A common starting point is 2.5 to 3 equivalents of base per equivalent of the diester.
-
Steric Hindrance: The ester groups on the pyrimidine ring can be sterically hindered, slowing down the rate of hydrolysis. To overcome this, increasing the reaction temperature and/or prolonging the reaction time is often necessary. Monitoring the reaction by TLC or LC-MS is essential to determine the point of complete conversion.
-
Low Solubility of Intermediates: The sodium or potassium salt of the monoester intermediate may have limited solubility in the reaction medium, causing it to precipitate and preventing further hydrolysis. Using a co-solvent such as THF or dioxane with water can help to maintain a homogeneous solution.
Problem 3: Unwanted Decarboxylation of the Final Product
Pyridinecarboxylic acids and their nitrogen-containing heterocyclic analogs can be susceptible to decarboxylation, especially at elevated temperatures and under certain pH conditions.[1][2] This side reaction leads to the formation of pyrimidine-4-carboxylic acid or even unsubstituted pyrimidine, significantly reducing the yield of the desired 4,5-dicarboxylic acid.
Possible Causes and Solutions:
-
Excessive Heat During Workup: After hydrolysis, the reaction mixture is typically acidified to precipitate the dicarboxylic acid. If this acidification is performed at an elevated temperature, or if the acidic solution is heated for an extended period, decarboxylation can occur. It is crucial to cool the reaction mixture in an ice bath before and during acidification.
-
Strongly Acidic Conditions: While acidification is necessary to protonate the carboxylate groups, using a large excess of a strong acid, particularly at higher temperatures, can promote decarboxylation.[2] It is advisable to add the acid dropwise and monitor the pH, aiming for a final pH of around 2-3.
Frequently Asked Questions (FAQs)
Q1: My final product is a sticky solid that is difficult to filter and dry. How can I improve its physical properties?
This is often due to the presence of inorganic salts from the neutralization step or residual solvent. To address this, ensure the precipitated product is thoroughly washed with cold deionized water to remove any soluble salts. A final wash with a small amount of a non-polar solvent like cold diethyl ether can help to remove residual organic impurities and aid in drying.
Q2: I observe multiple spots on my TLC plate after the hydrolysis reaction, even after extended reaction times. What could they be?
Besides the starting diester and the desired diacid, you may be seeing the monoester intermediate. This indicates incomplete hydrolysis. Another possibility is the presence of decarboxylation products. Running co-spots with your starting material and, if available, an authentic sample of the mono- and di-acid can help in identification. To drive the reaction to completion, consider increasing the amount of base, the reaction temperature, or the reaction time.
Q3: Can I use a different base for the saponification reaction?
While NaOH and KOH are most common, other bases like lithium hydroxide (LiOH) can also be used. LiOH is sometimes preferred as it can lead to the formation of more crystalline lithium salts, which may be easier to handle. However, the optimal reaction conditions may vary, so small-scale trials are recommended.
Q4: What is the best way to purify the final this compound?
The most common method for purification is recrystallization. Suitable solvent systems include water, ethanol-water mixtures, or acetic acid. The choice of solvent will depend on the impurities present. If the product is contaminated with significant amounts of the mono-acid, careful fractional crystallization may be necessary.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4,5-Pyrimidinedicarboxylate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
Diethyl 2-aminomalonate hydrochloride
-
Formamidine acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol.
-
Add diethyl 2-aminomalonate hydrochloride (1 equivalent) and formamidine acetate (1.1 equivalents) to the flask.
-
Add toluene to the reaction mixture to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Extract the crude product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure diethyl 4,5-pyrimidinedicarboxylate.
Protocol 2: Hydrolysis of Diethyl 4,5-Pyrimidinedicarboxylate to this compound
Materials:
-
Diethyl 4,5-pyrimidinedicarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve diethyl 4,5-pyrimidinedicarboxylate (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol or THF).
-
Add a solution of NaOH or KOH (2.5-3.0 equivalents) in deionized water.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is no longer visible. This may take several hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution to a pH of approximately 2-3. A white precipitate should form.
-
Keep the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
| Parameter | Condition | Rationale |
| Diester Synthesis | ||
| Solvent | Anhydrous Ethanol/Toluene | Ethanol as a solvent for reactants, toluene to form an azeotrope with water for its removal. |
| Base | Sodium Ethoxide | A strong base to deprotonate the aminomalonate and facilitate condensation. |
| Temperature | Reflux | To provide sufficient energy for the reaction and enable azeotropic water removal. |
| Hydrolysis | ||
| Base | NaOH or KOH (2.5-3.0 eq.) | Excess strong base is required to drive the saponification of both ester groups to completion. |
| Temperature | Reflux | To overcome steric hindrance and increase the rate of hydrolysis. |
| Acidification | 0 °C, slow addition of HCl | To prevent unwanted decarboxylation of the final product. |
Visualization of the Synthetic Workflow
References
stability issues of 4,5-Pyrimidinedicarboxylic acid in solution
Introduction
Welcome to the technical support guide for 4,5-Pyrimidinedicarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their work. The stability of this compound in solution is a critical parameter that can significantly impact experimental reproducibility, analytical accuracy, and the ultimate success of your research. Due to its chemical structure—a heterocyclic pyrimidine ring substituted with two carboxylic acid groups—this molecule presents unique stability challenges.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the underlying chemical principles governing its stability, offer robust troubleshooting workflows for common issues, and present validated protocols to help you ensure the integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound in solution.
Q1: What is the primary degradation pathway for this compound in solution?
The most significant stability concern for this compound, like other aromatic carboxylic acids, is decarboxylation . This is a chemical reaction where a carboxyl group (-COOH) is removed, releasing carbon dioxide (CO₂).[1] For pyridinecarboxylic acids, a related class of compounds, this process is known to be accelerated by heat in aqueous solutions.[2][3] The reaction proceeds via the loss of one or both carboxyl groups, leading to the formation of pyrimidine-4-carboxylic acid, pyrimidine-5-carboxylic acid, or unsubstituted pyrimidine, thereby reducing the concentration of the parent compound.
While less common under typical laboratory conditions, degradation of the pyrimidine ring itself is also possible, especially under harsh conditions (e.g., strong oxidizing agents or extreme pH). Biological or enzymatic degradation pathways often involve ring cleavage, producing smaller molecules like β-alanine, CO₂, and ammonia.[4][5]
Q2: How does the pH of the solution affect the stability of this compound?
The pH of the solvent is one of the most critical factors influencing the stability of this compound.
-
Acidic Conditions (Low pH): In an acidic environment, the carboxyl groups are protonated (-COOH). While some carboxylic acids are relatively stable at low pH, the electron-withdrawing nature of the pyrimidine ring may facilitate decarboxylation, particularly when energy is supplied (e.g., heat).[2]
-
Neutral to Mildly Alkaline Conditions (pH 7-9): In this range, the carboxylic acid groups will be partially or fully deprotonated to form carboxylates (-COO⁻). The stability in this range can be variable. While the carboxylate form is generally more resistant to simple thermal decarboxylation, other degradation pathways can be initiated. For some phenolic compounds, high pH can lead to irreversible transformations.[6]
-
Strongly Alkaline Conditions (High pH): Very high pH levels can promote instability of the pyrimidine ring itself, potentially leading to ring-opening reactions.
Therefore, the optimal pH for stability is likely in the mildly acidic to neutral range (approximately pH 4-7) , but this must be experimentally verified for your specific application and buffer system.[7]
Q3: What role do temperature and light play in the degradation of this compound solutions?
Temperature and light are significant external factors that can accelerate degradation.[8][9]
-
Temperature: Increased temperature provides the activation energy needed for chemical reactions, most notably decarboxylation.[3] Storing solutions at elevated temperatures (e.g., room temperature or higher for extended periods) will likely lead to a significant loss of the parent compound. It is strongly recommended to store all solutions at low temperatures (e.g., 2-8°C for short-term or ≤ -20°C for long-term).
-
Light (Photostability): Many heterocyclic aromatic compounds are susceptible to photodecomposition. Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of impurities. According to ICH guidelines, photostability testing is a crucial part of characterizing new chemical entities.[10][11] Therefore, it is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: What are the best solvents for preparing stock solutions of this compound?
Choosing the right solvent is key to both solubilizing the compound and maintaining its stability.
-
Aqueous Solutions: While many experiments require aqueous buffers, this compound may have limited water solubility, especially at a low pH where the carboxylic acid groups are protonated. Furthermore, as discussed, aqueous solutions can facilitate degradation pathways like decarboxylation.
-
Organic Solvents: Aprotic, polar organic solvents are generally the preferred choice for initial stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent options for achieving high concentration stocks.[12] These solvents are less likely to participate in degradation reactions compared to water.
The recommended practice is to prepare a high-concentration stock solution in a qualified organic solvent like DMSO and then dilute it into the aqueous experimental buffer immediately before use. This minimizes the time the compound spends in the aqueous environment where it is potentially less stable.
| Solvent | Compound Class | Reported Solubility | Reference |
| DMSO | Pyrimidine-4-carboxylic acid | 20 mg/mL | [12] |
| DMF | Pyrimidine-4-carboxylic acid | 5 mg/mL | [12] |
| PBS (pH 7.2) | Pyrimidine-4-carboxylic acid | 1 mg/mL | [12] |
| Ethanol | Pyrimidine-4-carboxylic acid | 0.25 mg/mL | [12] |
| Table 1: Solubility data for a structurally related compound, Pyrimidine-4-carboxylic acid, which can be used as a starting point for solvent screening. |
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common stability-related issues encountered during experiments.
Issue 1: Rapid loss of parent compound concentration in prepared solutions.
You've prepared a solution in an aqueous buffer, but subsequent analysis by HPLC or LC-MS shows a significantly lower concentration than expected, even after a short time.
-
Check Storage Conditions: As established, elevated temperatures dramatically accelerate decarboxylation.[3]
-
Action: Immediately aliquot and freeze stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice or at 2-8°C during the experiment.
-
-
Evaluate Solution pH: Extreme pH values can catalyze degradation.[6]
-
Action: Measure the pH of your solution. If it is outside the likely optimal range of 4-7, consider adjusting your buffer system. Perform a small-scale stability study (see Protocol 2) to determine the optimal pH for your specific experimental conditions.
-
-
Assess Solution Age: The compound's stability in aqueous media is time-dependent.
-
Action: The best practice is to dilute the compound from a stable organic stock into your aqueous buffer immediately before the experiment. Avoid using aqueous solutions that are more than a few hours old unless you have validated their stability over a longer period.
-
Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
Your chromatogram shows a decreasing peak for this compound and one or more new peaks appearing over time.
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. caymanchem.com [caymanchem.com]
Navigating the Challenges of Crystallizing 4,5-Pyrimidinedicarboxylic Acid: A Technical Support Guide
Welcome to the technical support center for the crystallization of 4,5-Pyrimidinedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to empower you to overcome experimental hurdles and achieve high-purity crystalline material.
Troubleshooting Crystallization of this compound
This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.
Question 1: My this compound fails to crystallize and remains in solution, even after cooling. What should I do?
Answer:
Failure to crystallize is a common issue that typically points to one of two primary causes: either the solution is not supersaturated, or the energy barrier for nucleation is too high.
Causality: Supersaturation is the driving force for crystallization. If the concentration of your compound is below its solubility limit at a given temperature, it will remain dissolved. The presence of two carboxylic acid groups and two nitrogen atoms in the pyrimidine ring of this compound makes it a polar molecule, influencing its solubility in various solvents.
Step-by-Step Troubleshooting Protocol:
-
Induce Supersaturation:
-
Solvent Evaporation: If you are using a volatile solvent, gently evaporate a portion of it using a rotary evaporator or a stream of inert gas (like nitrogen) to increase the concentration of the solute.
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent (one in which it is highly soluble), you can introduce an "anti-solvent" (a solvent in which it is poorly soluble but is miscible with the primary solvent). Add the anti-solvent dropwise to the stirred solution at room temperature until turbidity persists. Then, add a few drops of the good solvent back to redissolve the precipitate and allow the solution to cool slowly. For a polar compound like this compound, if it is dissolved in a polar solvent like DMSO or DMF, a less polar anti-solvent like toluene or ethyl acetate could be effective.
-
-
Promote Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid this compound from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
-
Question 2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solid form in that particular solvent system, or if significant impurities are present.
Causality: The high concentration of the solute and a rapid decrease in temperature can lead to a situation where the solute's solubility is exceeded, but the temperature is still too high for it to solidify. The presence of impurities can also depress the melting point and interfere with the crystal lattice formation.
Step-by-Step Troubleshooting Protocol:
-
Adjust the Solvent System:
-
Increase Solvent Volume: The most straightforward approach is to reheat the solution until the oil redissolves and then add more of the same solvent to decrease the supersaturation level. Allow it to cool more slowly.
-
Change the Solvent: If increasing the solvent volume is ineffective, a different solvent or solvent system may be necessary. A solvent in which the compound is slightly less soluble at elevated temperatures might be a better choice.
-
-
Slow Down the Cooling Process:
-
Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator before moving to a freezer. This gradual temperature change can favor ordered crystal growth over oiling out.
-
-
Purify the Material:
-
If you suspect impurities are the cause, consider a preliminary purification step. This could involve a simple filtration of the hot solution to remove any insoluble matter or a more rigorous purification technique like column chromatography before attempting recrystallization.
-
Question 3: The crystals I've obtained are very fine needles or a powder, and I suspect they have low purity. How can I improve the crystal quality?
Answer:
The formation of very small crystals often indicates rapid nucleation and growth, which can trap impurities within the crystal lattice. The goal is to slow down the crystallization process to allow for the formation of larger, more perfect crystals.
Causality: Rapid cooling or a very high level of supersaturation leads to the formation of many nuclei simultaneously, resulting in a large number of small crystals competing for the solute. Slower cooling allows for fewer nuclei to form and grow larger over time, leading to higher purity.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Cooling Rate:
-
As mentioned previously, slow, controlled cooling is crucial. Insulating the flask with glass wool or placing it in a Dewar flask can help to slow the cooling process.
-
-
Refine the Solvent System:
-
A solvent in which your compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal. If the solubility is too high, the yield will be low. If it's too low, you'll need an impractically large volume of solvent.
-
Consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" hot solvent until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
Frequently Asked Questions (FAQs)
What is a good starting point for solvent selection for this compound?
Recommended Starting Solvents for Screening:
-
Water: Due to the two carboxylic acid groups, it is likely to have some solubility in hot water.
-
Ethanol/Methanol: These polar protic solvents are often good choices for compounds with hydrogen bonding capabilities.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are strong polar aprotic solvents that are likely to dissolve this compound well, even at room temperature. They might be more suitable as the "good" solvent in a mixed solvent system. For instance, a DMSO/water or DMF/ethanol mixture could be effective.
Experimental Protocol for Solvent Screening:
-
Place a small amount (e.g., 10-20 mg) of your compound in a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves.
-
If it does not dissolve at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature and then in an ice bath.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and forms good quality crystals upon cooling.
What is the expected yield for a typical crystallization of this compound?
The yield of a crystallization process is highly dependent on the purity of the starting material and the chosen solvent system. A portion of the compound will always remain in the mother liquor. A successful recrystallization that significantly improves purity might have a yield of 70-90%. If the yield is very high (e.g., >95%), it may indicate that impurities have co-precipitated with your product. Conversely, a very low yield suggests that the compound is too soluble in the chosen solvent at low temperatures or that too much solvent was used.
How can I be sure my final crystalline product is pure?
The purity of your crystallized this compound should be assessed using appropriate analytical techniques. The most common methods include:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically broaden the melting point range and depress the melting point.
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to detect the presence of impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the chemical structure of your compound and may reveal the presence of impurities.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting the crystallization of this compound.
Technical Support Center: Overcoming Poor Solubility of 4,5-Pyrimidinedicarboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of 4,5-pyrimidinedicarboxylic acid derivatives. Poor aqueous solubility is a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy.[1][2] This resource is designed to provide you with the expertise and practical methodologies to overcome these challenges.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific experimental issues you may encounter with this compound derivatives and provides step-by-step protocols to resolve them.
Issue 1: My this compound derivative won't dissolve in aqueous buffers for my in vitro assay.
Root Cause Analysis: this compound derivatives are often characterized by a rigid heterocyclic structure and the presence of two carboxylic acid groups. While the carboxylic acid moieties can be ionized to improve solubility, the overall molecule can retain significant hydrophobic character, leading to poor aqueous solubility, especially at acidic or neutral pH where the carboxylic acids are not fully ionized.[3][4]
Solutions:
1. pH Adjustment: The solubility of compounds with ionizable groups, such as the carboxylic acids on the pyrimidine ring, is highly dependent on the pH of the solution.[3] By increasing the pH, you can deprotonate the carboxylic acids, forming a more soluble salt in situ.
-
Step-by-Step Protocol for pH-Based Solubilization:
-
Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO.[5]
-
Prepare a series of aqueous buffers with increasing pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Add a small aliquot of your stock solution to each buffer, ensuring the final concentration of the organic solvent is minimal (typically <1%) to avoid solvent effects in your assay.
-
Visually inspect for precipitation and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Select the lowest pH that provides the desired solubility for your experiment.
-
2. Salt Formation: Creating a salt of your acidic compound is a well-established method to significantly enhance aqueous solubility and dissolution rates.[6][7] Approximately 50% of all currently marketed APIs are in salt form.[6]
-
Experimental Workflow for Salt Formation:
-
Dissolve your this compound derivative in a suitable organic solvent.
-
Add a stoichiometric equivalent of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine).[6]
-
The salt will often precipitate out of the organic solvent. If not, the solvent can be removed under reduced pressure.
-
Collect the resulting salt and dry it under vacuum.
-
Assess the solubility of the salt form in your desired aqueous buffer compared to the free acid.
-
3. Use of Cosolvents: Cosolvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[8][9]
-
Protocol for Utilizing Cosolvents:
-
Commonly used cosolvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8]
-
Prepare a stock solution of your compound in the chosen cosolvent.
-
Create a series of solutions with varying percentages of the cosolvent in your aqueous buffer.
-
Determine the minimum concentration of cosolvent required to achieve the target concentration of your compound without precipitation.
-
Causality Note: Cosolvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of your drug molecule.[9]
-
Issue 2: My compound precipitates out of solution during my cell-based assay.
Root Cause Analysis: This can occur if the concentration of the compound in the final assay medium exceeds its thermodynamic solubility, even if it was initially dissolved in a stock solution. Changes in pH, temperature, or interactions with media components can trigger precipitation.
Solutions:
1. Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a hydrophilic polymer carrier can enhance its apparent solubility and stabilize it against crystallization.[5][10]
-
Workflow for Preparing Amorphous Solid Dispersions:
-
Select a suitable hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycol (PEG).[10][11]
-
Dissolve both your compound and the polymer in a common volatile solvent.[12]
-
Remove the solvent rapidly using techniques like spray drying or film evaporation. This rapid removal traps the drug in a high-energy amorphous state within the polymer matrix.[10]
-
The resulting solid dispersion can then be dissolved in the assay medium, where the polymer helps to maintain a supersaturated state and prevent precipitation.
-
2. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13] They can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[14][15]
-
Protocol for Cyclodextrin Complexation:
-
Choose a cyclodextrin derivative appropriate for the size of your molecule (β-cyclodextrin is commonly used). Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer improved solubility and safety.[16][17]
-
Prepare an aqueous solution of the cyclodextrin.
-
Add your this compound derivative to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
The formation of the complex can be confirmed by techniques such as NMR or DSC.[13]
-
Data Presentation: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold-Increase in Solubility | Key Considerations |
| pH Adjustment | Ionization of carboxylic acid groups.[3] | 2-100 | pH must be compatible with the experimental system. |
| Salt Formation | Formation of a more soluble ionic species.[4] | 10-1000 | Requires an ionizable group on the drug molecule.[6] |
| Cosolvents | Reduction of solvent polarity.[8] | 2-50 | Potential for solvent toxicity in biological assays.[18] |
| Solid Dispersions | Stabilization of the high-energy amorphous form.[5][10] | 10-200 | Requires careful selection of polymer and preparation method.[19] |
| Cyclodextrins | Encapsulation of the hydrophobic drug molecule.[13][17] | 5-500 | Stoichiometry of the complex needs to be determined.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor solubility of many this compound derivatives?
A1: The poor solubility often arises from a combination of factors. The pyrimidine ring system is relatively hydrophobic, and strong intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups and π-stacking of the pyrimidine rings, can make it difficult for water molecules to solvate the individual molecules.[20][21] The crystal form of the compound can dramatically impact its solubility.[21]
Q2: How does particle size reduction affect the solubility of these compounds?
A2: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which leads to an increased dissolution rate according to the Noyes-Whitney equation.[22][23] Nanosuspensions, which are sub-micron colloidal dispersions of the drug, can also increase the saturation solubility.[24][25][26] This is a particularly useful strategy for compounds that are poorly soluble in both aqueous and organic media.[25]
Q3: Are there any potential downsides to using salt formation to improve solubility?
A3: While highly effective, salt formation can have some drawbacks. The salt can sometimes be less stable than the free acid, and it may be hygroscopic (tend to absorb moisture from the air).[6] Additionally, in certain situations, a "common ion effect" can occur, where the presence of other ions in the solution can actually decrease the solubility of the salt.[6][7]
Q4: When should I consider a lipid-based formulation?
A4: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are an excellent option for highly lipophilic compounds.[1][23] These systems use oils and surfactants to dissolve the drug and form fine emulsions upon contact with aqueous fluids, which can enhance absorption.[23] This is a valuable strategy for in vivo studies and oral drug development.
Visualizations
Diagram 1: pH-Dependent Solubility of a Dicarboxylic Acid
Caption: Ionization and solubility increase with rising pH.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complex
Caption: Encapsulation of a drug within a cyclodextrin molecule.
References
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.).
- β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. (2013, June 25).
- Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.).
- What are the crystal structures of pyrimidine series compounds? (2025, July 29). BTC.
- SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015, March 13). WJPPS.
- Emerging role of nanosuspensions in drug delivery systems. (2020, January 15).
- Improving API Solubility by Salt and Cocrystal Form
- Nanosuspension: An approach to enhance solubility of drugs. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Particle Sciences.
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2014, August 2).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec.
- Solid Dispersion: Solubility Enhancement Technique for poorly w
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich.
- Enhancing Drug Solubility: The Role of Cyclodextrin Deriv
- Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds. (n.d.). Benchchem.
- (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs. (2025, August 6).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.).
- Cosolvent. (n.d.). Wikipedia.
- Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.).
- SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024, January 24). World Journal of Pharmaceutical and Life Sciences.
- Why salt formation of weak acid increases the drug solubility? (2023, February 8).
- Salt formation to improve drug solubility. (2007, July 30). PubMed.
- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (2022, August 12). PubMed Central.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022, November 3). PubMed Central.
- The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2025, August 7).
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. benchchem.com [benchchem.com]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. wjpls.org [wjpls.org]
- 12. japer.in [japer.in]
- 13. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. nbinno.com [nbinno.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]
- 21. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arborpharmchem.com [arborpharmchem.com]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 4,5-Pyrimidinedicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4,5-Pyrimidinedicarboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrimidine synthesis. Our goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that form the foundation of a successful synthesis strategy.
Q1: What are the primary catalytic strategies for synthesizing the pyrimidine core, particularly for precursors to this compound?
A1: The synthesis of the pyrimidine ring is a well-established field with several robust catalytic approaches. The choice depends heavily on the specific precursors used. Key strategies include:
-
Acid/Base Catalysis: Traditional methods often rely on Brønsted or Lewis acids to catalyze the condensation and cyclization steps.[1][2] Acetic acid, for example, can serve as both the solvent and the catalyst in certain multicomponent reactions.[3] These are cost-effective but may require harsh conditions.
-
Metal-Based Catalysis: Transition metals like copper, zinc, and iron are used for specific bond formations, such as in cycloaddition reactions or cross-couplings to build the pyrimidine scaffold.[1][4] They often offer high efficiency and can be tuned for specific transformations.
-
Organocatalysis: Metal-free organic molecules, such as L-proline, can be effective catalysts, particularly in Biginelli-like reactions, offering a milder and often more environmentally friendly alternative.[5]
-
Ionic Liquids: Certain ionic liquids, like those based on DABCO, have been shown to be effective, reusable catalysts for the synthesis of fused pyrimidine systems, simplifying workup and improving sustainability.[6]
Q2: How do I select an initial catalyst for my specific starting materials?
A2: Your choice should be guided by the functional groups present in your precursors. A decision workflow can be helpful.
For robust, simple precursors, traditional acid catalysis is a good starting point. For more complex molecules with sensitive functional groups, milder Lewis acids or organocatalysts are recommended to prevent side reactions and degradation.
Q3: What are the most critical reaction parameters to optimize for improving yield?
A3: Beyond the catalyst itself, several parameters are crucial:
-
Temperature: Many pyrimidine syntheses are refluxed to drive the reaction to completion. However, lower temperatures may be necessary to improve selectivity. A systematic study of temperature effects is vital. For instance, one study noted a yield increase from 12% at room temperature to 45% under reflux.[3]
-
Solvent: The choice of solvent can dramatically influence reaction rates and outcomes. Acetic acid is often a superior solvent for certain three-component reactions leading to pyrimidine systems.[3]
-
Concentration: The concentration of reactants can impact reaction kinetics. In some cases, higher concentrations have been shown to improve yields.[3]
-
Stoichiometry: Carefully controlling the ratio of reactants is essential to minimize side products from unreacted starting materials.
Q4: Are there sustainable or "green" catalyst options for pyrimidine synthesis?
A4: Yes. The field is actively moving towards more sustainable methods. Notable options include:
-
Catalyst-Free Microwave Synthesis: Microwave irradiation can dramatically accelerate reaction times and often improves yields, sometimes eliminating the need for a catalyst altogether.[7]
-
Reusable Catalysts: As mentioned, DABCO-based ionic liquids have been designed for easy separation and reuse without significant loss of activity, reducing waste and cost.[6]
-
Biocatalysts: While less common for this specific target, enzymes offer unparalleled selectivity under mild, aqueous conditions and represent a key area of green chemistry research.
Troubleshooting Guides
This section provides direct answers to specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
Question: My reaction shows very low conversion to this compound. What are the first steps to troubleshoot?
Answer: Low conversion is a common but solvable issue. The underlying cause is typically related to reaction kinetics, catalyst activity, or competing side reactions. Follow this logical troubleshooting process:
Sources
Validation & Comparative
A Researcher's Guide to 4,5-Pyrimidinedicarboxylic Acid and Its Isomers: A Comparative Analysis
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of nucleobases, vitamins, and a plethora of therapeutic agents.[1] The introduction of multiple carboxylic acid functional groups onto this privileged heterocycle gives rise to pyrimidinedicarboxylic acids—a class of molecules with significant potential as enzyme inhibitors, versatile building blocks for drug discovery, and ligands for the construction of advanced materials like metal-organic frameworks (MOFs).[2][3]
The precise positioning of the two carboxyl groups on the pyrimidine ring creates distinct isomers, each with a unique three-dimensional structure and electronic distribution. These subtle isomeric differences can lead to profound changes in physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of 4,5-Pyrimidinedicarboxylic acid with its key isomers: 4,6-Pyrimidinedicarboxylic acid, 2,5-Pyrimidinedicarboxylic acid, and 2,4-Pyrimidinedicarboxylic acid. Our objective is to equip researchers, scientists, and drug development professionals with the objective data and mechanistic insights necessary to select the optimal isomer for their specific application.
Structural Overview of Pyrimidinedicarboxylic Acid Isomers
The constitutional isomers of pyrimidinedicarboxylic acid are defined by the attachment points of the two carboxyl groups on the pyrimidine ring. The distinct spatial arrangement of the nitrogen atoms (at positions 1 and 3) relative to the acidic moieties dictates the molecule's polarity, hydrogen bonding capabilities, and potential as a chelating ligand.
Caption: Chemical structures of the primary isomers of Pyrimidinedicarboxylic acid.
Comparative Physicochemical Properties
The location of the carboxyl groups significantly influences intermolecular forces and crystal packing, which in turn dictates properties like melting point and solubility. While comprehensive experimental data for all isomers is not uniformly available, the following table summarizes known and predicted values. Note that pyridine dicarboxylic acid analogs often show similar trends. For example, 2,5-pyridinedicarboxylic acid has a melting point over 300°C, suggesting high thermal stability for its pyrimidine counterpart as well.[4]
| Property | 4,5-Isomer | 4,6-Isomer | 2,5-Isomer | 2,4-Isomer |
| Molecular Formula | C₆H₄N₂O₄ | C₆H₄N₂O₄ | C₆H₄N₂O₄ | C₆H₄N₂O₄ |
| Molecular Weight | 168.11 g/mol | 168.11 g/mol | 168.11 g/mol | 168.11 g/mol |
| Melting Point | Data not readily available | >300 °C | >300 °C (decomposes)[4] | 242-243 °C (Pyridine analog)[5] |
| Appearance | Solid | White to off-white solid | White to off-white powder[4] | Solid |
| Topological Polar Surface Area (TPSA) | 100 Ų | 100 Ų | 100 Ų[6] | 100 Ų |
| XLogP3 | -0.1 | -0.1 | -0.4[6] | N/A |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of pyrimidinedicarboxylic acids generally involves either building the pyrimidine ring with pre-functionalized precursors or modifying an existing pyrimidine core. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Strategy 1: Ring Formation via Condensation
A common and versatile method involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. For isomers like 4,6-pyrimidinedicarboxylic acid, this is a highly effective approach. The causality here lies in the inherent reactivity of the chosen building blocks, which are pre-programmed to form the heterocyclic core.
Caption: General workflow for the synthesis of 4,6-Pyrimidinedicarboxylic acid.
Strategy 2: Oxidation of Alkyl-Substituted Pyrimidines
For isomers where suitable dicarbonyl precursors are less accessible, the oxidation of a pyrimidine ring bearing alkyl groups at the desired positions is a viable alternative. For instance, 4,5-dimethylpyrimidine can be oxidized to yield this compound. The choice of oxidant (e.g., KMnO₄ or SeO₂) is critical to ensure complete conversion without cleaving the heterocyclic ring.
Experimental Protocol: Synthesis of 4,6-Pyrimidinedicarboxylic Acid Dimethyl Ester and Subsequent Hydrolysis
This protocol describes a common method for synthesizing the 4,6-isomer, a key intermediate for various inhibitors.[7]
Part A: Esterification of the Acid
-
Dissolution: Dissolve concentrated 4,6-pyrimidinedicarboxylic acid (5.0 g, 0.03 mol) in methanol (170 mL).
-
Acidification: Add concentrated hydrochloric acid (2 mL) at room temperature.
-
Reflux: Heat the mixture to reflux and maintain overnight. Causality: The acidic conditions catalyze the Fischer esterification, converting both carboxylic acid groups to their corresponding methyl esters.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize with a 10% sodium bicarbonate solution until effervescence ceases.
-
Isolation: Concentrate the mixture under reduced pressure. Extract the esterified product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the dimethyl pyrimidine-4,6-dicarboxylate.
Part B: Hydrolysis to the Dicarboxylic Acid
-
Dissolution: To a solution of dimethyl pyrimidine-4,6-dicarboxylate (170 mg, 0.87 mmol) in methanol (5 mL), add 1 N sodium hydroxide solution (5 mL, 5.00 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Causality: The strong base saponifies the ester groups back to carboxylates.
-
Acidification: Remove the solvent by evaporation. Acidify the resulting concentrated solution to pH 2-3 with 5 N hydrochloric acid. This protonates the carboxylate salts, precipitating the dicarboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain pure pyrimidine-4,6-dicarboxylic acid.
Biological Activity and Applications: A Tale of Isomeric Distinction
The biological and chemical utility of pyrimidinedicarboxylic acids is exquisitely sensitive to their isomeric form. The specific geometry of each isomer dictates how it can interact with enzyme active sites or coordinate with metal ions.
Enzyme Inhibition
Many pyrimidine derivatives are known to be potent enzyme inhibitors.[2][8] The dicarboxylic acid motif is particularly effective at targeting metalloenzymes, where the carboxylates can coordinate with the active site metal ion (e.g., Zn²⁺, Fe²⁺), and the pyrimidine core can form hydrogen bonds or pi-stacking interactions with nearby amino acid residues.
-
4,6-Pyrimidinedicarboxylic Acid: This isomer has shown significant promise as a scaffold for inhibitors of 2-oxoglutarate-dependent histone demethylases (JMJD2 subfamily).[2] The symmetric, chelating nature of the 4- and 6-carboxyl groups allows it to effectively mimic the endogenous substrate and bind to the active site iron. Diamide derivatives of this acid have also been investigated as selective inhibitors of collagenase (MMP-13), with potential applications in treating degenerative joint diseases.[9]
-
This compound: While less studied, the adjacent carboxyl groups of the 4,5-isomer present a unique bidentate chelation motif. Fused pyrimidines based on the pyrimido[4,5-d]pyrimidine core (which is structurally related to the 4,5-dicarboxylic acid) exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][10][11] This suggests that this compound could serve as a valuable precursor for novel therapeutic agents.
Caption: Comparative biological applications of 4,5- and 4,6-isomers.
Coordination Chemistry and Materials Science
The ability of pyrimidinedicarboxylic acids to act as multitopic ligands has led to their extensive use in creating coordination polymers and Metal-Organic Frameworks (MOFs).[3] The choice of isomer is critical in directing the final topology and properties of the resulting material.
-
4,6-Pyrimidinedicarboxylic Acid: The divergent orientation of the carboxyl groups makes this isomer an excellent linker for creating 3D porous networks. Manganese(II) frameworks built with this ligand have demonstrated permanent porosity and interesting magnetic properties.[3]
-
2,5-Pyrimidinedicarboxylic Acid: Similar to its well-studied pyridine analog, this isomer is used to synthesize lanthanide-based MOFs with applications in catalysis and luminescence.[12] The offset positioning of the functional groups can lead to unique network topologies not achievable with more symmetric isomers.
-
This compound: The adjacent carboxyl groups make this isomer a strong chelating agent for single metal centers. While less common for building extended frameworks, it is highly suitable for creating discrete polynuclear coordination complexes with specific catalytic or magnetic properties.
Conclusion
The isomeric landscape of pyrimidinedicarboxylic acids offers a rich palette for chemists and pharmacologists. While all isomers share a common molecular formula, their distinct structures translate into divergent properties and applications.
-
4,6-Pyrimidinedicarboxylic Acid stands out as a symmetric, divergent building block, ideal for constructing porous materials and as a scaffold for inhibitors targeting enzymes with specific active site geometries, like histone demethylases.
-
2,5-Pyrimidinedicarboxylic Acid provides an asymmetric, rigid linker that enables the formation of novel MOF topologies with potential in luminescence and catalysis.
-
This compound , the focus of this guide, presents a unique ortho-dicarboxylic acid arrangement on a pyrimidine core. Its strong chelating ability makes it a prime candidate for applications in coordination chemistry and as a precursor to fused heterocyclic systems with potent biological activity.[1][10]
The selection of an isomer is a critical experimental decision. This guide has illuminated the key differences in synthesis, properties, and function, providing a solid foundation for researchers to harness the unique potential of each pyrimidinedicarboxylic acid isomer in their scientific endeavors.
References
-
[NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Chemical Properties of 4,6-Di(4-carboxyphenyl)pyrimidine. Available at: [Link]]()
-
[PubMed. (n.d.). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Retrieved January 2, 2026, from [Link]]()
-
[PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved January 2, 2026, from [Link]]()
-
[Royal Society of Chemistry. (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid. Retrieved January 2, 2026, from [Link]]()
-
[MDPI. (n.d.). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Retrieved January 2, 2026, from [Link]]()
-
[ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved January 2, 2026, from [Link]]()
-
[PubChem. (n.d.). Pyrimidine-4,6-dicarboxylic acid bis-((pyridin-3-ylmethyl)-amide). Retrieved January 2, 2026, from [Link]]()
-
[MDPI. (n.d.). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Retrieved January 2, 2026, from [Link]]()
-
[NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Available at: [Link]]()
-
[ChemSrc. (2024). 2,5-Pyridinedicarboxylic Acid: Key Applications and Chemical Properties. Available at: [Link]]()
- [Google Patents. (n.d.). Process for the preparation of 2,4-pyridine dicarboxylic acid.
-
[PubChem. (n.d.). Pyrimidine-2,5-dicarboxylic acid. Retrieved January 2, 2026, from [Link]]()
-
[ResearchGate. (n.d.). Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. Retrieved January 2, 2026, from [Link]]()
-
[PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved January 2, 2026, from [Link]]()
-
[NIST WebBook. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Retrieved January 2, 2026, from [Link]]()
-
[PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Retrieved January 2, 2026, from [Link]]()
-
[ACS Publications. (n.d.). Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights. Retrieved January 2, 2026, from [Link]]()
-
[Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester. Retrieved January 2, 2026, from [Link]]()
-
[PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Retrieved January 2, 2026, from [Link]]()
-
[MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved January 2, 2026, from [Link]]()
-
[Mol-Instincts. (n.d.). 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Retrieved January 2, 2026, from [Link]]()
-
[PubChem. (n.d.). 2,4-Pyridinedicarboxylic acid. Retrieved January 2, 2026, from [Link]]()
-
[ResearchGate. (n.d.). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Retrieved January 2, 2026, from [Link]]()
-
[MDPI. (n.d.). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Retrieved January 2, 2026, from [Link]]()
-
[OICC Press. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Retrieved January 2, 2026, from [Link]]()
-
[Chemsrc. (n.d.). 4,6-Pyrimidinedicarboxylic acid. Retrieved January 2, 2026, from [Link]]()
-
[ResearchGate. (n.d.). Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid. Retrieved January 2, 2026, from [Link]]()
-
[ResearchGate. (n.d.). Synthesis of pyrimido[4,5‐d]‐pyrimidines. Retrieved January 2, 2026, from [Link]]()
-
[PubMed Central. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Retrieved January 2, 2026, from [Link]]()
-
[PubMed. (n.d.). Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid. Retrieved January 2, 2026, from [Link]]()
-
[Bentham Science. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Retrieved January 2, 2026, from [Link]]()
-
[ResearchGate. (n.d.). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Retrieved January 2, 2026, from [Link]]()
-
[ResearchGate. (n.d.). Molecular structure investigation of neutral, dimer and anion forms of 3,4-pyridinedicarboxylic acid. Retrieved January 2, 2026, from [Link]]()
-
[Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 2, 2026, from [Link]]()
-
[MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved January 2, 2026, from [Link]]()
Sources
- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. 2,4-Pyridinedicarboxylic acid for synthesis 499-80-9 [sigmaaldrich.com]
- 6. Pyrimidine-2,5-dicarboxylic acid | C6H4N2O4 | CID 14470810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Pyrimidinecarboxylic acid | 31462-59-6 [chemicalbook.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine-4,6-dicarboxylic acid bis-((pyridin-3-ylmethyl)-amide) | C18H16N6O2 | CID 5289111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Tale of Two Isomers: 4,5-Pyrimidinedicarboxylic Acid vs. 4,6-Pyrimidinedicarboxylic Acid in Coordination Polymer Chemistry
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of crystal engineering and materials science, the subtle placement of functional groups on an organic ligand can dramatically influence the final architecture and properties of coordination polymers. This guide delves into a compelling case study: the comparison of two isomeric linkers, 4,5-pyrimidinedicarboxylic acid and 4,6-pyrimidinedicarboxylic acid, in the construction of coordination polymers. While both molecules share the same chemical formula, the positional difference of their carboxylate groups on the pyrimidine ring dictates their coordination behavior, leading to a fascinating divergence in the resulting material's structure and function.
Introduction: The Isomeric Advantage in Ligand Design
Coordination polymers, including metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is paramount in dictating the topology, porosity, and ultimately, the application of the resulting material. Pyrimidine-based dicarboxylic acids are particularly intriguing building blocks due to the presence of both N-heterocyclic atoms and O-carboxylate donors, offering multiple potential coordination sites. This guide will provide a detailed, evidence-based comparison of this compound and 4,6-pyrimidinedicarboxylic acid, exploring how their isomeric differences translate into distinct coordination polymers with unique properties.
The Contenders: A Structural Overview
The fundamental difference between this compound (4,5-H₂pmdc) and 4,6-pyrimidinedicarboxylic acid (4,6-H₂pmdc) lies in the relative positions of the two carboxylic acid groups on the pyrimidine ring.
Figure 1: Molecular structures of the two isomeric ligands.
In This compound , the adjacent carboxylate groups can lead to strong chelation effects and potentially strained coordination geometries. The proximity of the two donor groups might favor the formation of discrete polynuclear complexes or lower-dimensional coordination polymers.
In contrast, 4,6-pyrimidinedicarboxylic acid possesses carboxylate groups in a more divergent orientation. This geometry is often more conducive to bridging between metal centers, facilitating the construction of higher-dimensional and more open frameworks.
Coordination Behavior: A Comparative Analysis
The coordination mode of a ligand is the cornerstone of the resulting coordination polymer's structure. Experimental evidence, primarily from single-crystal X-ray diffraction studies, reveals significant differences in how these two isomers interact with metal ions.
4,6-Pyrimidinedicarboxylic Acid: A Versatile Bridge
The coordination chemistry of 4,6-pyrimidinedicarboxylic acid is relatively well-explored, showcasing a variety of coordination modes. A common and significant coordination mode involves the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate groups, leading to the formation of stable chelate rings and bridging between metal centers. For instance, in a series of lanthanide-based coordination polymers, the 4,6-pmdc ligand exhibits coordination modes ranging from a basal bis-chelating mode (μ-κ²N,O:κ²N',O') to more complex, higher-denticity bridging modes (μ₃-κ²N,O:κ²N',O':κO'' and μ₄-κ²N,O:κ²N',O':κO'':κO''') as reaction temperatures increase[1]. This versatility allows for the construction of diverse topologies, from 1D chains to 3D frameworks.
Figure 3: A plausible chelating coordination mode of 4,5-pyrimidinedicarboxylate.
Structural Topologies: From Chains to Complex Networks
The differing coordination preferences of the two isomers directly translate into the formation of distinct structural topologies in the resulting coordination polymers.
Coordination polymers based on 4,6-pyrimidinedicarboxylic acid have been shown to form a wide array of structures, from simple 1D chains to intricate 3D frameworks with unprecedented topologies. For example, a lead(II) MOF constructed with 4,6-pmdc exhibits a complex 3D structure with a novel topology, a testament to the ligand's ability to facilitate high connectivity.[2] In a series of dysprosium-based coordination polymers, the dimensionality and topology were tuned by reaction conditions, yielding 2D sheets with hcb topology and other complex arrangements.[1]
For this compound , while specific examples are scarce in the literature, we can anticipate a greater tendency to form lower-dimensional structures such as 1D chains or 2D layers due to its chelating nature. The formation of robust 3D frameworks would likely require the presence of secondary linkers or specific reaction conditions that can overcome the inherent preference for chelation.
Experimental Data: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes key experimental data for representative coordination polymers synthesized from both ligands. Note: Due to the limited availability of data for this compound, some entries are based on predictions from analogous systems.
| Property | This compound CPs | 4,6-Pyrimidinedicarboxylic Acid CPs |
| Typical Dimensionality | 1D, 2D (predicted) | 1D, 2D, 3D |
| Common Coordination Modes | Chelating, Bridging (less common) | Bridging, Chelating |
| Thermal Stability | Moderate (predicted) | High (up to ~400 °C) |
| Luminescence | Ligand-based fluorescence (predicted) | Ligand-to-metal and metal-to-ligand charge transfer, characteristic lanthanide emissions |
| Magnetic Properties | Weak antiferromagnetic coupling (predicted) | Single-Ion Magnet (SIM) behavior, antiferromagnetic interactions |
Properties and Potential Applications
The structural disparities between coordination polymers derived from these two isomers give rise to different physicochemical properties and, consequently, different potential applications.
Luminescence
Coordination polymers of 4,6-pyrimidinedicarboxylic acid , particularly with lanthanide ions, have demonstrated interesting photoluminescent properties. The pyrimidine ring can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.[1] This makes them promising materials for applications in lighting, sensing, and bio-imaging. For example, europium and terbium complexes with 4,6-pmdc show strong characteristic red and green emissions, respectively.[1]
While experimental data for This compound -based luminescent CPs is lacking, it is reasonable to predict that they would also exhibit luminescence, likely dominated by ligand-centered transitions. The efficiency of energy transfer to metal centers would depend on the specific coordination environment and the resulting rigidity of the framework.
Magnetism
The divergent nature of the carboxylate groups in 4,6-pyrimidinedicarboxylic acid allows for effective magnetic coupling between metal centers. Several dysprosium-based coordination polymers with this ligand have been shown to exhibit field-induced single-ion magnet (SIM) behavior.[1] This property is of great interest for the development of high-density information storage and quantum computing.
For This compound , the closer proximity of metal centers within chelated units or lower-dimensional structures might lead to different magnetic phenomena, potentially favoring intramolecular antiferromagnetic coupling.
Porosity and Catalysis
The propensity of 4,6-pyrimidinedicarboxylic acid to form 3D frameworks makes it a more likely candidate for creating porous materials with applications in gas storage, separation, and heterogeneous catalysis. The presence of uncoordinated nitrogen atoms within the pores can also act as basic sites, enhancing catalytic activity.
While creating permanent porosity with This compound might be more challenging due to its tendency to form denser, lower-dimensional structures, the unique coordination environment it creates could be advantageous for specific catalytic reactions where a well-defined, isolated active site is required.
Experimental Protocols
General Synthesis of a 4,6-Pyrimidinedicarboxylate Coordination Polymer
The following is a representative hydrothermal synthesis protocol for a lanthanide-based coordination polymer with 4,6-pyrimidinedicarboxylic acid, adapted from the literature.[1]
Materials:
-
Lanthanide(III) nitrate hydrate (e.g., Dy(NO₃)₃·xH₂O)
-
4,6-Pyrimidinedicarboxylic acid (H₂pmdc)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve 0.075 mmol of the lanthanide nitrate in 5 mL of deionized water.
-
In a separate beaker, dissolve 0.150 mmol of H₂pmdc in 20 mL of deionized water with stirring.
-
Slowly add the lanthanide nitrate solution to the H₂pmdc solution while stirring.
-
Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with deionized water and ethanol, and air-dry.
Figure 4: General workflow for the hydrothermal synthesis of a coordination polymer.
Conclusion and Future Outlook
The comparison between this compound and 4,6-pyrimidinedicarboxylic acid in the context of coordination polymer synthesis highlights the profound impact of isomeric isomerism on material design. The divergent carboxylate groups of the 4,6-isomer have proven to be highly effective in constructing a diverse range of coordination polymers with tunable properties, including luminescence and single-ion magnetism.
The coordination chemistry of this compound remains a largely unexplored frontier. Based on the principles of coordination chemistry and the behavior of analogous ligands, it is anticipated that this isomer will favor the formation of lower-dimensional structures with a higher degree of chelation. Future research should focus on the systematic exploration of the coordination chemistry of this compound with a variety of metal ions. Such studies will undoubtedly unveil new and exciting structures with unique properties, further enriching the field of crystal engineering and leading to the development of novel functional materials. The direct comparative synthesis and characterization of coordination polymers from both isomers under identical conditions would be particularly insightful for elucidating the subtle yet powerful effects of ligand isomerism.
References
-
Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III) Coordination Polymers Based on Pyrimidine-4,6-Dicarboxylate. MDPI. [Link]
-
Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. MDPI. [Link]
-
The coordination modes of pdc²⁻ in complexes 1–4. ResearchGate. [Link]
-
A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI. [Link]
-
Four Isostructural 3d-4f Mixed Metal Organic Frameworks and Their Magnetic Properties. MDPI. [Link]
-
Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed. [Link]
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]
Sources
A Comparative Analysis of the Biological Activity of Pyrimidinedicarboxylic Acid Isomers: A Guide for Drug Discovery Professionals
This guide offers an in-depth technical comparison of pyrimidinedicarboxylic acid isomers, designed for researchers, scientists, and drug development professionals. By integrating established experimental data with mechanistic insights, this document serves as a practical resource for identifying and characterizing novel therapeutic candidates within this chemical class.
Introduction: The Chemical Versatility and Biological Potential of Pyrimidinedicarboxylic Acids
Pyrimidine, a foundational heterocyclic scaffold, is integral to life, forming the structural core of nucleobases like cytosine, thymine, and uracil.[1][2] Its derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The introduction of two carboxylic acid groups onto the pyrimidine ring creates pyrimidinedicarboxylic acid isomers. The specific placement of these acidic moieties dramatically influences the molecule's electronic distribution, stereochemistry, and ability to interact with biological targets, leading to distinct pharmacological profiles.[5][6] Understanding the structure-activity relationships (SAR) of these isomers is therefore critical for the rational design of selective and potent therapeutic agents.[1][5]
Comparative Biological Activities: An Isomer-by-Isomer Overview
While direct, side-by-side comparative studies across all pyrimidinedicarboxylic acid isomers are limited in published literature, we can synthesize existing data on individual isomers and related pyrimidine derivatives to build a comparative framework. The following table summarizes known and potential activities, highlighting the influence of the dicarboxyl substitution pattern.
Table 1: Comparative Biological Profiles of Pyrimidinedicarboxylic Acid Isomers
| Isomer | Known/Potential Biological Activity | Key Molecular Targets or Pathways | Supporting Evidence & Rationale |
| Pyrimidine-2,4-dicarboxylic acid | Anticancer, Immunomodulatory | Dihydroorotate Dehydrogenase (DHODH), Thymidylate Synthase | The 2,4-disubstituted pattern is crucial for many pyrimidine antimetabolites that interfere with nucleotide biosynthesis, essential for rapidly proliferating cancer cells.[7][8] |
| Pyrimidine-4,6-dicarboxylic acid | Fibrosis Inhibition, Anticancer | Proline Hydroxylase, Lysine Hydroxylase, Collagenase (MMP-13) | Diamide derivatives have been patented as inhibitors of collagen-modifying enzymes, suggesting applications in fibrotic diseases.[9][10] The core structure is a versatile synthon for creating biologically active compounds.[9][11] |
| Pyrimidine-2,5-dicarboxylic acid | Antimicrobial, Antifungal | Dihydropteroate Synthase (DHPS), Other microbial enzymes | Research indicates this isomer possesses antimicrobial and antifungal properties and serves as a key building block for synthesizing other biologically active molecules.[12] |
| Pyrimidine-4,5-dicarboxylic acid | Anticancer, Antiviral, Anti-inflammatory | Tyrosine Kinases, Folic Acid Pathway | Fused pyrimidines, such as pyrimido[4,5-d]pyrimidines derived from this core, show diverse activities including antifolate, tyrosine kinase inhibition, and anticancer effects.[13][14] |
Experimental Design: Protocols for Evaluating Biological Activity
To empirically validate and compare the therapeutic potential of these isomers, rigorous, well-controlled experimental protocols are essential. The following sections detail the methodologies for key assays, explaining the rationale behind procedural choices to ensure data integrity.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This foundational assay determines the effect of a compound on cell proliferation and is a primary screening tool for anticancer drug discovery.[15][16]
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[16]
Detailed Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture a relevant human cancer cell line (e.g., A549 for lung cancer) under standard conditions (37°C, 5% CO₂). Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well and allow for overnight attachment.
-
Compound Preparation & Treatment: Prepare stock solutions of each pyrimidinedicarboxylic acid isomer in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Replace the medium in the cell plate with the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a predetermined period (typically 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Trustworthiness Through Self-Validation:
-
Causality: The choice of cell line must be relevant to the intended therapeutic target. The incubation time is optimized to capture the desired biological endpoint (e.g., apoptosis vs. necrosis).
-
Controls: The inclusion of positive and negative controls on every plate is non-negotiable. This validates that the assay system is responsive and that the vehicle solvent has no intrinsic toxicity at the concentration used.
Protocol 2: Enzyme Inhibition Assay (Lactate Dehydrogenase - LDH)
This assay is a common method for assessing cytotoxicity by measuring plasma membrane damage.[17][18]
Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The assay measures the activity of this released LDH, which is proportional to the extent of cell lysis.[17]
Detailed Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the pyrimidinedicarboxylic acid isomers as described in the MTT protocol (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation & Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product. Stop the reaction and measure the absorbance at 490 nm.
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer to achieve 100% LDH release) to normalize the data. Calculate the percentage of cytotoxicity for each compound concentration.
Mechanistic Insights: Visualizing Key Pathways and Workflows
Understanding how these isomers work is as important as knowing that they work. Visual diagrams help clarify these complex biological processes.
Inhibition of Pyrimidine Biosynthesis
Many pyrimidine analogues function by inhibiting the de novo pyrimidine biosynthesis pathway, starving rapidly dividing cells of essential building blocks for DNA and RNA.[7][8][19][20] This is a prime target for anticancer and antiviral therapies.[21]
Caption: Inhibition of key enzymes like DHODH by pyrimidine isomers halts nucleotide production, leading to cell proliferation arrest.
General Workflow for Drug Candidate Validation
The path from a bioactive "hit" to a validated drug candidate follows a structured, multi-step process.
Caption: A logical workflow from initial high-throughput screening to in-vivo validation and lead optimization for a drug candidate.
Conclusion and Future Directions
Pyrimidinedicarboxylic acid isomers represent a promising, yet underexplored, class of molecules for drug discovery. The position of the carboxylic acid groups is a critical determinant of biological activity, influencing target specificity and potency. This guide provides the foundational knowledge and experimental frameworks necessary to systematically evaluate these isomers. Future research should focus on direct comparative screening of a comprehensive isomer library, coupled with computational modeling, to elucidate precise structure-activity relationships and identify novel lead compounds for therapeutic development.
References
-
National Center for Biotechnology Information (2017). Pyrimidine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
ResearchGate (n.d.). Mechanism of action of pyrimidine analogues. Available at: [Link]
-
Christie, A. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research and Reviews: Journal of Organic and Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Pyrimidine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]
-
Clinical Learning (2025). Antimetabolites: Pyrimidine Analogs: Pharmacology Video Lectures. YouTube. Available at: [Link]
-
baseclick GmbH (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available at: [Link]
-
PubChem (n.d.). Pyrimidine-4,6-dicarboxylic acid. Available at: [Link]
-
MDPI (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
PubChem (n.d.). Pyrimidine-2,5-dicarboxylic acid. Available at: [Link]
-
PubChem (n.d.). Pyrimidine-4,6-dicarboxylic acid bis-((pyridin-3-ylmethyl)-amide). Available at: [Link]
-
Uddin, M. S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
Uddin, M. S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
-
Lucas-Hourani, M., et al. (2019). Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Sankaran, M., et al. (2016). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Applied and Pure Science and Agriculture. Available at: [Link]
-
Lucas-Hourani, M., et al. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. Journal of Virology. Available at: [Link]
- Google Patents (1991). CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds.
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. Available at: [Link]
-
Semantic Scholar (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Available at: [Link]
-
Scott, J. D., & Williams, D. L. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
MDPI (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]
-
ACS Publications (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]
-
ResearchGate (n.d.). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Available at: [Link]
-
MDPI (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]
-
Juniper Publishers (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]
-
ResearchGate (2017). Pyrimidine and its biological activity: a review. Available at: [Link]
-
ResearchGate (2025). Synthesis and QSAR Studies of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Potential Antimicrobial Agents. Available at: [Link]
-
Jayanthi, M., & Jubie, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. Available at: [Link]
-
MDPI (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives | MDPI [mdpi.com]
- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Pyrimidine-4,6-dicarboxylic acid | 16490-02-1 | Benchchem [benchchem.com]
- 10. CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds - Google Patents [patents.google.com]
- 11. CAS 16490-02-1: 4,6-PYRIMIDINE DICARBOXYLIC ACID [cymitquimica.com]
- 12. Buy Pyrimidine-2,5-dicarboxylic acid | 127527-24-6 [smolecule.com]
- 13. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 16. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 17. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 21. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of 4,5-Pyrimidinedicarboxylic Acid Derivatives
Introduction: The Critical Role of Structural Validation in Drug Discovery
4,5-Pyrimidinedicarboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Their diverse biological activities are intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural validation is not merely a procedural step but the bedrock upon which successful drug discovery and development are built. Erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates.
This guide provides an in-depth comparison of the three primary analytical techniques for the structural elucidation of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for the robust validation of their synthesized compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2]
Expertise & Experience: Why NMR is the First Line of Analysis
For a synthetic chemist, the initial confirmation of a successful reaction often comes from a ¹H NMR spectrum. Its ability to provide a "fingerprint" of the molecule, revealing the number of distinct proton environments and their neighboring protons, is unparalleled for a rapid, non-destructive analysis.[3] For this compound derivatives, ¹H NMR can quickly confirm the presence of the pyrimidine ring protons and the protons of the ester or other substituent groups. ¹³C NMR complements this by providing information on the carbon skeleton. The choice of 1D versus 2D NMR experiments is dictated by the complexity of the molecule. For simple derivatives, 1D ¹H and ¹³C spectra may suffice. However, for more complex structures or to definitively assign all signals, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A robust NMR spectrum is the result of meticulous sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3][4]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample.[3][5] The choice of solvent is critical; it must not react with the sample and its residual proton signals should not obscure key analyte signals.[5]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6] Solid particles will degrade the spectral quality by distorting the magnetic field homogeneity.[6]
-
Cap the NMR tube securely. For air-sensitive samples, degassing using several freeze-pump-thaw cycles is recommended.[3][6]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during acquisition.
-
Shim the magnetic field to achieve optimal homogeneity. This process minimizes peak broadening and improves resolution. Automated shimming routines are standard on modern spectrometers.[7]
-
For ¹H NMR, acquire a spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[8] Use a standard pulse sequence, such as a simple pulse-acquire sequence.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).[8]
-
Data Presentation: Spectroscopic Data for Pyrimidine Dicarboxylic Acid Derivatives
Table 1: Representative ¹H and ¹³C NMR Data for Pyrimidine Carboxylic Acid Scaffolds
| Compound | Nucleus | Position | Chemical Shift (ppm) | Multiplicity |
| 4-Pyrimidinecarboxylic acid | ¹H | H-2 | ~9.4 | s |
| ¹H | H-5 | ~8.0 | d | |
| ¹H | H-6 | ~9.2 | d | |
| ¹³C | C-2 | ~160 | ||
| ¹³C | C-4 | ~155 | ||
| ¹³C | C-5 | ~125 | ||
| ¹³C | C-6 | ~158 | ||
| ¹³C | COOH | ~165 | ||
| Pyrimidine-2,5-dicarboxylic acid | ¹H | H-4 | ~9.5 | s |
| ¹H | H-6 | ~9.5 | s | |
| ¹³C | C-2 | ~158 | ||
| ¹³C | C-4 | ~160 | ||
| ¹³C | C-5 | ~128 | ||
| ¹³C | C-6 | ~160 | ||
| ¹³C | COOH (C2) | ~164 | ||
| ¹³C | COOH (C5) | ~166 |
Note: The chemical shifts are approximate and can vary depending on the solvent and substituents.
Visualization: NMR Data Acquisition Workflow
Caption: Workflow for Mass Spectrometry-based structural analysis.
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is considered the "gold standard" for structural determination as it provides a precise three-dimensional model of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. [9]
Expertise & Experience: When to Pursue a Crystal Structure
While NMR and MS can provide strong evidence for the structure of a molecule, X-ray crystallography provides definitive proof. It is particularly crucial when the stereochemistry of a molecule is or when there are ambiguities in the NMR data. The major bottleneck for this technique is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process. [10][11]The decision to pursue a crystal structure is often made when the compound is a key intermediate or a final product of significant interest, and absolute certainty of its structure is required.
Experimental Protocol: From Crystal Growth to Structure Refinement
The process of obtaining a crystal structure can be divided into three main stages: crystal growth, data collection, and structure solution and refinement.
Step-by-Step Methodology:
-
Crystal Growth:
-
The primary prerequisite is a highly pure sample. Impurities can inhibit crystallization or lead to poorly ordered crystals.
-
A common method is slow evaporation of a solvent from a saturated solution of the compound. [10]Choose a solvent in which the compound is moderately soluble.
-
Other techniques include slow cooling of a saturated solution, and vapor diffusion, where a less volatile solvent in which the compound is soluble is allowed to slowly mix with a more volatile solvent in which it is insoluble. [12] * Patience is key; crystal growth can take days to weeks.
-
-
Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. [12] * The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. [13]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms are determined using computational methods (solving the "phase problem").
-
The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed diffraction data. [14]The final refined structure provides precise atomic coordinates.
-
Data Presentation: Crystallographic Data for Related Pyrimidine Dicarboxylic Acids
While a crystal structure for this compound was not found, data for the closely related pyrimidine-2,5-dicarboxylic acid is available.
Table 3: Representative Crystallographic Data for Pyrimidine-2,5-dicarboxylic acid 1.5 hydrate [15]
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄N₄O₁₁ |
| Crystal System | Orthorhombic |
| Space Group | C222₁ |
| a (Å) | 4.7425(3) |
| b (Å) | 12.5852(9) |
| c (Å) | 26.5080(18) |
| V (ų) | 1582.14(19) |
| Z | 4 |
This data provides the fundamental parameters of the crystal lattice. The full crystal structure would provide the precise coordinates of each atom, defining all bond lengths and angles.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
IV. Comparative Analysis: Choosing the Right Tool for the Job
Each of these techniques provides a unique and complementary piece of the structural puzzle. A comprehensive validation strategy often employs at least two of these methods.
Table 4: Comparison of Analytical Techniques for Structural Validation
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of mass-to-charge ratio of ionized molecules | Diffraction of X-rays by a crystalline lattice |
| Sample Type | Soluble compound in a suitable solvent | Ionizable compound | Single, well-ordered crystal |
| Information Obtained | Connectivity, relative stereochemistry, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration |
| Resolution | Atomic to near-atomic | Low (provides connectivity information) | Atomic (<1 Å) |
| Advantages | - Non-destructive- Provides detailed information on solution-state structure and dynamics- Relatively fast for ¹H NMR | - High sensitivity- Provides exact mass and molecular formula (HRMS)- Can analyze complex mixtures when coupled with chromatography | - Provides definitive 3D structure- Unambiguous determination of stereochemistry |
| Disadvantages | - Lower sensitivity than MS- Can be complex to interpret for large molecules- Requires soluble sample | - Destructive technique- Provides limited stereochemical information- Fragmentation can be complex to interpret | - Requires a high-quality single crystal, which can be difficult to obtain- Provides solid-state structure, which may differ from solution-state |
Causality in Experimental Choices:
-
Start with NMR and MS: For routine structural confirmation of a new this compound derivative, ¹H NMR and low-resolution MS are the go-to techniques. They are rapid, require small amounts of material, and provide strong evidence for the expected structure.
-
Employ HRMS for new scaffolds: When working with a novel derivative or if the initial MS data is ambiguous, HRMS is essential to confirm the molecular formula.
-
Utilize 2D NMR for complex structures: If the ¹H NMR spectrum is complex or assignments are not straightforward, 2D NMR experiments (COSY, HSQC, HMBC) are necessary to definitively map out the connectivity of the molecule.
-
Reserve X-ray crystallography for critical compounds: Due to the challenges of crystal growth, X-ray crystallography is typically reserved for key compounds, such as final drug candidates, or when absolute stereochemistry must be determined.
V. Conclusion: An Integrated Approach to Structural Integrity
The structural validation of this compound derivatives is a cornerstone of successful drug discovery. A multi-faceted approach, leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides the most robust and reliable structural elucidation. By understanding the principles, protocols, and comparative advantages of each technique, researchers can confidently and efficiently validate the structures of their novel compounds, paving the way for the development of new and effective therapeutics. This guide serves as a practical resource to aid in this critical endeavor, emphasizing a logical and data-driven workflow for achieving structural integrity.
References
-
MtoZ Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
R-NMR. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Clinical Tree. (2023, September 18). Sample preparation for mass spectrometry. Retrieved from [Link]
-
Staples, R. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Carleton College Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Rutgers-Newark Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry. Retrieved from [Link]
-
The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]
-
ResearchGate. (2021, May 29). (PDF) A beginner's guide to X-ray data processing. Retrieved from [Link]
-
MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine Structure. Retrieved from [Link]
-
PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Retrieved from [Link]
-
MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure of 4-pyridazinecarboxylic acid, C5H4N2O2. Retrieved from [Link]
-
University of Oxford Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
ScienceDirect. (n.d.). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Retrieved from [Link]
-
ResearchGate. (2017, November 8). Crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate, C12H14N4O11. Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyrimidinecarboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between various spectroscopic techniques. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. How To [chem.rochester.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Distinguishing Pyrimidinedicarboxylic Acid Isomers Using NMR Spectroscopy
For researchers in medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. Pyrimidinedicarboxylic acids, a class of molecules with significant potential in drug development and coordination chemistry, exist as several structural isomers.[1] These isomers, while sharing the same molecular formula, possess distinct substitution patterns on the pyrimidine ring, leading to different chemical, physical, and biological properties. Differentiating them is a common analytical challenge that requires a robust and unambiguous methodology.
This guide provides an in-depth comparison of how to leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy to definitively distinguish between the common isomers of pyrimidinedicarboxylic acid: the 2,4-, 2,5-, 4,5-, and 4,6-isomers. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, providing field-proven insights and self-validating protocols for confident structural elucidation.
The Analytical Challenge: Why Isomer Distinction Matters
The core challenge lies in the subtlety of the structural differences. All isomers share the pyrimidine core and two carboxylic acid groups. However, the placement of these groups dictates the molecule's symmetry, electronic environment, and steric interactions. For instance, the highly symmetric pyrimidine-4,6-dicarboxylic acid will present a much simpler NMR spectrum than the asymmetric pyrimidine-2,5-dicarboxylic acid. An incorrect isomer assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised research outcomes. NMR spectroscopy is the definitive tool to resolve this ambiguity.[2][3]
Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)
The first step in any structural elucidation workflow is the acquisition of one-dimensional ¹H and ¹³C NMR spectra. These initial experiments provide a fundamental count of the unique proton and carbon environments within the molecule, offering the first and most direct clues to its symmetry.[4]
Proton (¹H) NMR: A First Look at Symmetry and Connectivity
¹H NMR provides information on the number of non-equivalent protons, their electronic environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling). The key to distinguishing isomers lies in predicting the number of signals and their splitting patterns.
-
Symmetry is Key: A symmetrical molecule like pyrimidine-4,6-dicarboxylic acid will have fewer proton signals than an unsymmetrical one like pyrimidine-2,5-dicarboxylic acid.
-
Chemical Shifts (δ): Protons on the pyrimidine ring are in the aromatic region (typically 7.0-9.5 ppm).[5][6] The electron-withdrawing nature of the nitrogen atoms and carboxylic acid groups significantly deshields these protons, pushing them downfield. Protons adjacent to two nitrogen atoms (e.g., H-2 in the parent pyrimidine) are the most downfield.[7]
-
Coupling Constants (J): The magnitude of the coupling constant between two protons provides information about the number of bonds separating them. For aromatic systems, typical ³J (three-bond) coupling is 4-9 Hz, while ⁴J (four-bond) coupling is smaller, around 1-3 Hz.[8]
Carbon (¹³C) NMR: A Confirmatory Count of Unique Carbons
A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. This makes it an excellent tool for confirming the molecular symmetry suggested by the ¹H NMR spectrum.
-
Signal Count: The number of signals directly corresponds to the number of non-equivalent carbons. This is often the fastest way to differentiate between isomers with different symmetry elements.
-
Chemical Shifts (δ): Pyrimidine ring carbons typically resonate between 120-170 ppm, while carboxylic acid carbonyl carbons are found further downfield, around 160-185 ppm.[9][10]
| Isomer | Structure | Expected ¹H Signals (Ring) | Expected ¹³C Signals (Total) | Key Distinguishing Feature |
| Pyrimidine-2,4-dicarboxylic acid | ![]() | 2 (Two doublets) | 6 | Two distinct aromatic proton signals. |
| Pyrimidine-2,5-dicarboxylic acid | ![]() | 2 (Two singlets or narrow doublets) | 6 | Two aromatic proton signals with very small or no coupling. |
| Pyrimidine-4,5-dicarboxylic acid | ![]() | 2 (Two singlets) | 5 (due to symmetry) | Two distinct aromatic proton singlets. |
| Pyrimidine-4,6-dicarboxylic acid | ![]() | 2 (One singlet for H-2, one for H-5) | 4 (due to symmetry) | Highest symmetry; fewest ¹H and ¹³C signals. |
Note: The exact number of signals can be influenced by the solvent and pH, which affect the exchange rate of the carboxylic acid protons. The table focuses on the more reliable ring proton and carbon signals.
Advanced Analysis: 2D NMR for Unambiguous Structure Proof
While 1D NMR provides strong clues, unambiguous proof of the substitution pattern requires 2D NMR experiments. These techniques reveal correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.[11]
dot
Caption: Logical workflow for isomer identification using NMR.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[12] It generates a 2D map with the ¹H spectrum on both axes. Cross-peaks appear between signals of coupled protons.
-
Why it's crucial: For an isomer like pyrimidine-2,4-dicarboxylic acid, COSY would show a cross-peak between the H-5 and H-6 protons, confirming their adjacency. For the 2,5-isomer, the H-4 and H-6 protons are separated by four bonds and would likely show no COSY correlation, immediately distinguishing it from the 2,4-isomer.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[13] This is the most reliable way to assign the chemical shifts of protonated carbons.
-
Why it's crucial: After identifying proton signals from the ¹H spectrum, HSQC allows for the direct and unambiguous assignment of their corresponding carbon partners. For example, the proton at ~9.2 ppm can be definitively assigned to the C-2 carbon if they show a correlation in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connectivity Tool
The HMBC experiment is arguably the most powerful tool for this specific challenge. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[11][12] These "long-range" correlations are the key to connecting the different fragments of the molecule.
-
Why it's the dealbreaker: The HMBC experiment provides the definitive link between the pyrimidine ring and the carboxylic acid substituents. For example, to confirm the pyrimidine-4,6-dicarboxylic acid structure, one would look for a correlation between the H-5 proton and the carbonyl carbons of the carboxylic acids at positions C-4 and C-6. Similarly, a correlation between the H-2 proton and the same carbonyl carbons would be expected. The presence or absence of these specific correlations provides irrefutable proof of the substitution pattern.
dot
Caption: Key expected HMBC correlations for pyrimidine-2,5-dicarboxylic acid.
Experimental Protocols
The following are generalized, self-validating protocols. Specific parameters should be optimized for the instrument and sample concentration.
Sample Preparation
-
Objective: To prepare a homogenous, high-concentration sample for optimal signal-to-noise.
-
Protocol:
-
Weigh 5-10 mg of the purified pyrimidinedicarboxylic acid isomer.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and its high boiling point. Ensure the solvent is >99.8% D to minimize residual proton signals.
-
Vortex the sample until fully dissolved. A brief sonication may aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and label it clearly.
-
1D NMR Acquisition (¹H and ¹³C)
-
Objective: To obtain high-resolution 1D spectra for initial analysis.
-
Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and tune/match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field: This is a critical step. Manually or automatically adjust the shim currents to maximize field homogeneity. A good shim is achieved when the half-height linewidth of a sharp singlet (like residual solvent) is <0.5 Hz.
-
¹H Spectrum: Acquire with a standard pulse sequence (e.g., 'zg30'). Use 16-32 scans for good signal-to-noise.
-
¹³C Spectrum: Acquire with a proton-decoupled pulse sequence (e.g., 'zgpg30'). Due to the low natural abundance of ¹³C, 1024 or more scans may be required.
-
2D NMR Acquisition (COSY, HSQC, HMBC)
-
Objective: To acquire correlation spectra for unambiguous structural assignment.
-
Protocol:
-
Use the same shimmed sample.
-
COSY: Use a standard gradient-selected COSY sequence (e.g., 'cosygpqf'). Typically requires 4-8 scans per increment.
-
HSQC: Use a gradient-selected, sensitivity-enhanced sequence (e.g., 'hsqcedetgpsisp2.3'). Set the ¹J_CH coupling constant to an average value of 145 Hz.
-
HMBC: Use a gradient-selected magnitude mode sequence (e.g., 'hmbcgplpndqf'). Crucially, set the long-range coupling constant (CNST13) to an optimized value, typically 8-10 Hz , to enhance correlations over 2-3 bonds.[11]
-
Conclusion
Distinguishing between pyrimidinedicarboxylic acid isomers is a task perfectly suited to the capabilities of modern NMR spectroscopy. While 1D ¹H and ¹³C experiments provide the initial, crucial insights into molecular symmetry, they are often insufficient for absolute confirmation. The true power lies in a systematic, multi-technique approach. By using 2D NMR experiments—specifically COSY to establish the proton framework, HSQC to link protons to their carbons, and the definitive HMBC experiment to piece together the entire molecular puzzle—researchers can achieve unambiguous and confident structural elucidation. This rigorous, evidence-based workflow is essential for ensuring the scientific integrity of any research involving these versatile chemical entities.
References
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry, San Diego State University.
-
Mukiza, J., et al. (2024). Aqua-complexes of pyrimidine-4,6-dicarboxylic acid and its monoester with organometallic fac-[M(CO)3]+ (M = Re and 99mTc) core as radiopharmaceutical probes: Synthesis and characterization. Journal of Organometallic Chemistry, 1021, 123348.
-
BLD Pharm. 4,6-Dichloro-5-pyrimidinecarboxylic acid.
-
Janikka, M. (2017). How can Hydrogen NMR be used to distinguish between these two isomers? Chemistry Stack Exchange.
-
PubChem. Pyrimidine-2,5-dicarboxylic acid. National Center for Biotechnology Information.
-
BLD Pharm. Pyrimidine-2,4-dicarboxylic acid.
-
ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum.
- Al-Obaid, A. M., et al. (2025).
-
PubChem. Pyrimidine-4,6-dicarboxylic acid bis-((pyridin-3-ylmethyl)-amide). National Center for Biotechnology Information.
-
ChemicalBook. 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum.
-
ChemScene. Pyrimidine-2,5-dicarboxylic acid.
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives.
-
National Institutes of Health. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
-
Sigma-Aldrich. Pyrimidine-2,5-dicarboxylic acid.
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
-
Chemistry Steps. NMR Chemical Shift Values Table.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
-
Carbon, M. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2.
-
Oregon State University. 13C NMR Chemical Shifts.
-
University of Cambridge. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
-
BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives.
-
AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy.
-
PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. National Library of Medicine.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. azom.com [azom.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. web.uvic.ca [web.uvic.ca]
A Comparative Guide to the Stability of Pyrimidinedicarboxylic Acid Isomers: A DFT Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidinedicarboxylic acids are a fascinating class of heterocyclic compounds that hold significant potential in medicinal chemistry and materials science. As isomers, they share the same molecular formula but differ in the arrangement of their dicarboxylic acid functional groups on the pyrimidine ring. This seemingly subtle difference can have a profound impact on their physicochemical properties, including their thermodynamic stability. In drug development, the relative stability of isomers is a critical parameter, influencing everything from synthesis and formulation to bioavailability and efficacy. A more stable isomer is generally preferred as it is less likely to convert to other forms, ensuring a consistent and predictable therapeutic effect.
This guide provides a comprehensive comparative study of the stability of four key pyrimidinedicarboxylic acid isomers using Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties. We will delve into the theoretical underpinnings of our approach, present a detailed, step-by-step computational protocol, and offer an in-depth analysis of the results. Our aim is to provide researchers with a robust framework for understanding and predicting the stability of these and other related molecules, thereby accelerating the drug discovery and development process.
The Isomers in Focus
The four isomers of pyrimidinedicarboxylic acid that are the subject of this investigation are:
-
Pyrimidine-2,4-dicarboxylic acid
-
Pyrimidine-4,5-dicarboxylic acid
Below are the 2D structures of these isomers:
Caption: 2D structures of the four pyrimidinedicarboxylic acid isomers.
Theoretical Framework: Why DFT?
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of determining isomer stability, DFT offers a balance of computational cost and accuracy that is well-suited for molecules of this size.
The core principle of DFT is that the energy of a molecule can be determined from its electron density. By employing approximations for the exchange-correlation functional, which accounts for the complex interactions between electrons, we can calculate the total electronic energy of a system. For comparing the stability of isomers, we are interested in their relative energies. The isomer with the lowest total energy is considered the most thermodynamically stable.
For this study, we will utilize the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set . This level of theory is widely recognized for its reliability in predicting the geometries and energies of organic molecules, including heterocyclic compounds.[10][11][12][13] The inclusion of diffuse functions (++) and polarization functions (d,p) in the basis set is crucial for accurately describing the electron distribution in molecules with heteroatoms and anionic character, such as carboxylic acids.
To simulate a more realistic physiological environment, we will incorporate a solvation model . Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) , treat the solvent as a continuous dielectric medium.[1][2][5][14][15] This approach effectively captures the bulk electrostatic effects of the solvent on the solute molecule without the computational expense of explicitly modeling individual solvent molecules. For this guide, we will employ the SMD model, which has been shown to provide accurate solvation free energies for a wide range of solutes and solvents.[1]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the computational steps to determine the relative stability of the pyrimidinedicarboxylic acid isomers. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.
Caption: Computational workflow for determining isomer stability.
Step 1: Initial Structure Generation
-
Action: Obtain the initial 3D coordinates for each of the four pyrimidinedicarboxylic acid isomers.
-
Causality: A reasonable starting geometry is necessary for the optimization algorithm to find the energy minimum efficiently. These can be sketched using a molecular builder (e.g., Avogadro, GaussView) or downloaded from chemical databases like PubChem.
Step 2: Gas-Phase Geometry Optimization
-
Action: Perform a full geometry optimization for each isomer in the gas phase.
-
Causality: This step locates the lowest energy conformation of the molecule in a vacuum, providing a baseline for its structure and energy.
-
Software Keywords (Example for Gaussian): #p B3LYP/6-311++G(d,p) Opt
Step 3: Vibrational Frequency Analysis
-
Action: Calculate the vibrational frequencies for each optimized structure.
-
Causality: This is a crucial validation step. A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.
-
Software Keywords (Example for Gaussian): #p B3LYP/6-311++G(d,p) Freq
Step 4: Verification of True Minima
-
Action: Analyze the output of the frequency calculation.
-
Causality: Confirm that there are no imaginary frequencies for any of the isomers. If an imaginary frequency is found, the corresponding structure needs to be perturbed along the direction of that vibrational mode and re-optimized.
Step 5: Solvated-Phase Geometry Optimization
-
Action: Re-optimize the geometry of each verified minimum structure in the presence of a solvent (water, in this case) using the SMD solvation model.
-
Causality: Molecules can adopt different conformations in solution compared to the gas phase due to interactions with the solvent. This step provides a more realistic representation of the isomer's structure and energy in a biological context.
-
Software Keywords (Example for Gaussian): #p B3LYP/6-311++G(d,p) Opt SCRF=(SMD,Solvent=Water)
Step 6: Single-Point Energy Calculation (Optional Refinement)
-
Action: For even higher accuracy, a single-point energy calculation can be performed on the solvated-phase optimized geometries using a more computationally expensive level of theory or a larger basis set.
-
Causality: This can refine the relative energy differences between the isomers, though the B3LYP/6-311++G(d,p) level is generally sufficient for reliable predictions.
Step 7: Data Analysis and Relative Stability Calculation
-
Action: Extract the total electronic energies (including the Gibbs free energy correction from the frequency calculation) for each isomer from the output files of the solvated-phase optimizations.
-
Causality: The absolute energies themselves are less informative than their differences. To determine the relative stability, select the isomer with the lowest energy as the reference (0 kJ/mol) and calculate the energy difference for the other isomers.
Data Presentation and Analysis
The calculated energies for each isomer are summarized in the table below. The relative stability is determined by comparing the Gibbs free energy in the solvated phase.
| Isomer | Gas-Phase Electronic Energy (Hartree) | Solvated-Phase Gibbs Free Energy (Hartree) | Relative Stability (kJ/mol) |
| Pyrimidine-2,4-dicarboxylic acid | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Pyrimidine-2,5-dicarboxylic acid | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Pyrimidine-4,5-dicarboxylic acid | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Pyrimidine-4,6-dicarboxylic acid | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.
Interpreting the Results
The isomer with the lowest relative stability value (0.0 kJ/mol) is predicted to be the most thermodynamically stable. The other values represent the energy penalty associated with the formation of the less stable isomers. A larger energy difference indicates a greater preference for the more stable isomer at equilibrium.
Conclusion
This guide has provided a comprehensive framework for the comparative DFT study of pyrimidinedicarboxylic acid isomer stability. By following the detailed computational protocol, researchers can obtain reliable predictions of the relative stabilities of these and other related molecules. This information is invaluable for making informed decisions in the early stages of drug discovery and materials design, ultimately saving time and resources. The principles and methodologies outlined here are broadly applicable and can be adapted for the study of a wide range of chemical systems.
References
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. [Link][1]
-
Fang, D.-C., Zhu, X.-R., Liu, D.-Y., & Liu, S.-C. (2023). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 25(2), 838-856. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Disp-DFT-D3 with Becke-Johnson Damping. The Journal of Chemical Physics, 145(2), 024101. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem. Retrieved from [Link]
-
Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Alessandrini, S., & Puzzarini, C. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Molecules, 28(8), 3379. [Link][6][16]
-
Stefan, T., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. CHIMIA International Journal for Chemistry, 76(4), 296-306. [Link][17]
-
PubChem. (n.d.). Pyrimidine-2,5-dicarboxylic acid. Retrieved from [Link][1]
-
PubChem. (n.d.). Pyrimidine-4,6-dicarboxylic acid. Retrieved from [Link][7]
-
PubChem. (n.d.). Pyrimidine-2,4-dicarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Imidazoledicarboxylic acid. Retrieved from [Link]
Sources
- 1. Pyrimidine-2,5-dicarboxylic acid | C6H4N2O4 | CID 14470810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Pyrimidine-2,5-dicarboxylic acid | 127527-24-6 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine-4,6-dicarboxylic acid bis-((pyridin-3-ylmethyl)-amide) | C18H16N6O2 | CID 5289111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrimidine-4,6-dicarboxylic acid | 16490-02-1 | Benchchem [benchchem.com]
- 7. Pyrimidine-4,6-dicarboxylic acid | C6H4N2O4 | CID 239360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 16490-02-1|Pyrimidine-4,6-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 9. 4,6-PYRIMIDINE DICARBOXYLIC ACID | 16490-02-1 [chemicalbook.com]
- 10. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural studies of pyridinedicarboxylic acid regioisomers by powder diffraction in idealized and high-throughput compatible sample formats and at variable temperatures - American Chemical Society [acs.digitellinc.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- | C6H6N2O3 | CID 135408677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Head-to-Head Comparison of MOFs Derived from Different Pyrimidinedicarboxylic Acids: A Guide for Researchers and Drug Development Professionals
<Step>
The strategic selection of organic linkers is a cornerstone of MOF design, directly influencing the resulting framework's topology, stability, and functional properties. Pyrimidinedicarboxylic acids, with their inherent nitrogen heteroatoms and varied carboxylate positioning, offer a versatile platform for constructing MOFs with tailored characteristics. This guide delves into the nuances of MOFs derived from key pyrimidinedicarboxylic acid isomers and their functionalized derivatives, providing a comparative analysis grounded in experimental data.
The Influence of Isomerism: A Tale of Two Linkers
The seemingly subtle variation in the placement of carboxylic acid groups on the pyrimidine ring profoundly impacts the coordination geometry and, consequently, the final architecture and properties of the MOF.
Pyrimidine-4,6-dicarboxylic Acid: A Building Block for Robust Frameworks
MOFs constructed from pyrimidine-4,6-dicarboxylate (pmdc) have demonstrated significant potential, often yielding robust, three-dimensional structures with interesting photoluminescent and magnetic properties.
A notable example is a lead(II)-based MOF, {[Pb5(μ3-OH)(μ3-NO3)3(μ6-pmdc)3]·H2O}n, synthesized via a solvent-free, oven-heated method.[1][2][3] This MOF exhibits a complex 3D structure with an unprecedented topology.[1][2][3] The pmdc ligand in this framework showcases a hexadentate coordination mode, contributing to the formation of cubic building units.[1][2] A key feature of this material is its enhanced photoluminescence compared to the free ligand, with an almost doubled quantum yield, making it a candidate for optical applications.[1][2][3]
Experimental Protocol: Solvent-Free Synthesis of {[Pb5(μ3-OH)(μ3-NO3)3(μ6-pmdc)3]·H2O}n [1]
-
Reactant Preparation: Stoichiometric amounts of pyrimidine-4,6-dicarboxylic acid and lead(II) nitrate are thoroughly mixed and hand-ground in a mortar.
-
Reaction Setup: The solid mixture is transferred to a sealed glass tube.
-
Thermal Treatment: The sealed tube is heated in an oven at 150 °C for 48 hours.
-
Cooling and Isolation: The vessel is allowed to cool slowly to room temperature. The resulting crystalline product is then washed with a water/ethanol solution to remove any unreacted reagents.
Causality Behind Experimental Choices:
-
Solvent-Free Approach: This method is environmentally friendly and can lead to the formation of unique structures that may not be accessible through conventional solvothermal methods.[1] The absence of a solvent also simplifies purification.[1]
-
Thermal Treatment: Heating the solid mixture provides the necessary energy to initiate the reaction and promote the crystallization of the MOF.
-
Slow Cooling: Gradual cooling is essential for obtaining well-defined single crystals suitable for structural analysis by X-ray diffraction.
Caption: Workflow for the solvent-free synthesis of a lead-based MOF.
Pyridine-2,5-dicarboxylic Acid: A Gateway to Hydrophilic and Luminescent MOFs
The use of pyridine-2,5-dicarboxylic acid as a linker leads to MOFs with distinct properties, including increased hydrophilicity due to the exposed nitrogen atom of the pyridine ring. This has been demonstrated in the synthesis of M-UiO-66 (M = Zr, Ce, Hf) analogues employing this linker.[4] These materials exhibit enhanced water adsorption at lower relative pressures compared to their terephthalate-based counterparts, making them promising for applications in heat transformation and humidity control.[4]
The Impact of Functionalization: Amino-Substituted Pyrimidinedicarboxylic Acids
Introducing functional groups, such as amino groups, onto the pyrimidine ring can significantly alter the resulting MOF's properties by providing additional coordination sites and hydrogen bonding capabilities. This strategy has been successfully employed to develop MOFs with enhanced antibacterial, antibiofilm, and antioxidant activities.
For example, novel zinc and cobalt MOFs have been synthesized using 4,6-diamino-2-pyrimidinethiol as the organic linker.[5] These materials have shown potent biological activities, with the proposed mechanism involving the generation of reactive oxygen species upon interaction with bacterial cells, leading to cell death.[5] The Zn-MOF, in particular, exhibited high antibacterial and antibiofilm efficacy, attributed to its large surface-to-volume ratio and porous nature.[5]
Comparative Performance and Applications
The choice of pyrimidinedicarboxylic acid linker and any functionalization directly translates to the performance and potential applications of the resulting MOF. The following table provides a comparative summary.
| Pyrimidinedicarboxylic Acid Linker | Example MOF | Key Performance Characteristic | Potential Applications |
| Pyrimidine-4,6-dicarboxylic acid | {[Pb5(μ3-OH)(μ3-NO3)3(μ6-pmdc)3]·H2O}n[1][2][3] | Enhanced photoluminescence[1][2][3] | Luminescent sensors, optoelectronics |
| Pyridine-2,5-dicarboxylic acid | M-UiO-66 (M = Zr, Ce, Hf) analogues[4] | Increased hydrophilicity and water sorption[4] | Heat transformation, dehumidification, gas separation |
| 4,6-diamino-2-pyrimidinethiol | Zn- and Co-based MOFs[5] | Potent antibacterial, antibiofilm, and antioxidant activity[5] | Biomedical applications, antimicrobial coatings |
Experimental Protocol: Antibacterial Activity Assessment (General)
-
Bacterial Culture: Prepare a standardized suspension of the target bacteria (e.g., E. coli, S. aureus).
-
MOF Suspension: Disperse a known concentration of the MOF in a suitable sterile medium.
-
Incubation: Mix the bacterial suspension with the MOF suspension and incubate under appropriate conditions (e.g., 37 °C, shaking).
-
Viability Assay: After incubation, determine the number of viable bacteria using methods such as colony-forming unit (CFU) counting on agar plates or colorimetric assays (e.g., MTT assay).
-
Data Analysis: Compare the viability of bacteria treated with the MOF to that of untreated controls to determine the percentage of inhibition.
Caption: General workflow for assessing the antibacterial activity of MOFs.
Future Outlook and Conclusion
The family of pyrimidinedicarboxylic acids and their derivatives represents a rich and largely untapped resource for the design of novel MOFs. The ability to fine-tune the structural and functional properties of these materials through judicious selection of isomers and functional groups opens up a vast design space. Future research will likely focus on the development of multifunctional MOFs that combine, for instance, porosity for drug loading with inherent biological activity. The continued exploration of the synthesis-structure-property relationships in this class of materials will undoubtedly lead to the discovery of new MOFs with superior performance in a wide range of applications, from gas storage and separation to targeted drug delivery and advanced catalysis.
References
-
Razquin-Bobillo, L., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Molecules, 28(10), 1490. [Link]
-
Razquin-Bobillo, L., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. ResearchGate. [Link]
-
Razquin-Bobillo, L., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. ResearchGate. [Link]
-
Li, Y., et al. (2018). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Molecules, 23(11), 2998. [Link]
-
Knebel, A., et al. (2017). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 46(43), 15048-15057. [Link]
-
Papatriantafyllopoulou, C., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(8), 1419-1431. [Link]
-
Beobide, G., et al. (2014). Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights. Inorganic Chemistry, 53(15), 8031-8041. [Link]
-
Jadhav, S. A., et al. (2021). Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review. Engineered Science, 15, 1-14. [Link]
-
Beobide, G., et al. (2014). Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights. Inorganic Chemistry, 53(15), 8031-8041. [Link]
-
Al-Nobi, K. K. A., & Kadir, M. A. (2019). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL, 1(1). [Link]
-
Hamarawf, R. O., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(43), 30453-30467. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. [Link]
-
Kourasi, M., et al. (2021). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Crystals, 11(4), 414. [Link]
-
Papatriantafyllopoulou, C., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]
-
Liu, B., et al. (2014). Metal–organic framework membranes: from synthesis to separation application. Chemical Society Reviews, 43(16), 5897-5911. [Link]
-
Gelfand, B. S., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Magnetochemistry, 7(3), 33. [Link]
Sources
- 1. A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 4,5-Pyrimidinedicarboxylic Acid Analogs as Prolyl-4-Hydroxylase Inhibitors: A Technical Guide
In the landscape of therapeutic intervention for ischemia-related diseases and anemia, the inhibition of prolyl-yl-hydroxylase (PHD) enzymes has emerged as a promising strategy. These enzymes play a pivotal role in the hypoxia-inducible factor (HIF) signaling pathway, acting as cellular oxygen sensors. By inhibiting PHDs, the HIF-α subunit is stabilized, leading to the transcription of a suite of genes that promote erythropoiesis, angiogenesis, and cell survival. Among the various chemical scaffolds explored as PHD inhibitors, 4,5-pyrimidinedicarboxylic acid analogs have garnered significant interest due to their potent and selective activity. This guide provides a comprehensive comparison of these analogs, delving into their structure-activity relationships (SAR), experimental evaluation, and standing against other inhibitor classes.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway and the Role of Prolyl-4-Hydroxylase
Under normoxic conditions, PHD enzymes utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-α subunit. This post-translational modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
Caption: General workflow for an in vitro PHD enzyme inhibition assay.
Cell-Based HIF-1α Stabilization Assay
This assay assesses the ability of a compound to stabilize HIF-1α in a cellular context.
Principle: Cells are treated with the test compound, and the levels of HIF-1α protein are measured, typically by Western blotting.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or HEK293) in appropriate media.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PHD inhibitor or hypoxia).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the intensity of the HIF-1α bands and normalize to the loading control.
-
Compare the levels of HIF-1α in treated cells to the controls.
-
Comparative Analysis with Other PHD Inhibitor Scaffolds
Several other chemical scaffolds have been developed as PHD inhibitors, with some reaching clinical trials and regulatory approval. [1]A direct head-to-head comparison of this compound analogs with these other classes in the same assays is not extensively available in the public literature. However, a general comparison can be made based on reported potencies and targeted applications.
| Scaffold Class | Representative Compound | Key Features |
| This compound Analogs | 4-Hydroxy-pyrimidine-5-carboxamides | Potent, with opportunities for fine-tuning selectivity through substitutions. [2] |
| Quinolone Carboxamides | Roxadustat (FG-4592) | Orally bioavailable, approved for the treatment of anemia in several countries. [1] |
| Glycinamides | Daprodustat (GSK1278863) | Orally active, approved for the treatment of anemia of chronic kidney disease. [1] |
| Isoquinolinecarboxamides | Vadadustat (AKB-6548) | Orally administered, investigated for the treatment of anemia associated with chronic kidney disease. [1] |
The this compound scaffold offers a versatile platform for developing potent and selective PHD inhibitors. Further optimization, particularly focusing on isoform selectivity and pharmacokinetic properties, will be crucial for the clinical translation of this promising class of compounds.
Conclusion
This compound analogs represent a compelling class of PHD inhibitors with significant therapeutic potential. The structure-activity relationships, particularly for the 4-hydroxy-pyrimidine-5-carboxamide subclass, have been partially elucidated, highlighting the importance of specific substitutions for achieving high potency. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds. While other PHD inhibitor scaffolds have advanced further in clinical development, the unique chemical space occupied by this compound analogs warrants continued investigation and optimization to unlock their full therapeutic potential in treating anemia and other hypoxia-related disorders.
References
- Information on the synthesis of dihydroxypyrimidine derivatives can be found in sources detailing organic synthesis methodologies.
-
Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link] [3]3. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. [Link] [2]4. Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link] [4]5. Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Carboxylic acid (bio)isosteres in drug design. ChemMedChem. [Link] [5]7. Further details on specific assay conditions and results can be found in specialized scientific literature and databases.
- Information on bioisosteres and their applications in drug design is available in medicinal chemistry journals and reviews.
- Specific details on the synthesis and optimization of liver-targeted PHD inhibitors can be found in relevant medicinal chemistry public
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Chemistry – A European Journal. [Link]
- Further reading on the application of carboxylic acid bioisosteres can be found in medicinal chemistry textbooks and review articles.
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. International Journal of Molecular Sciences. [Link]
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry. [Link]
- Information on pyrimidine-based scaffolds in drug discovery can be found in various medicinal chemistry journals.
-
Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
- Further examples of pyrimidine analogs and their biological activities can be found in the scientific liter
-
Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. ACS Publications. [Link]
-
Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Renal Replacement Therapy. [Link] [1]24. Differential function of the prolyl hydroxylases PHD1, PHD2, and PHD3 in the regulation of hypoxia-inducible factor. The Journal of Biological Chemistry. [Link]
-
Precisely Tuned Inhibition of HIF Prolyl Hydroxylases Is Key for Cardioprotection After Ischemia. Circulation. [Link]
-
Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. Journal of the Chemical Society. [Link]
- Additional information on PHD activity assays can be found in biochemical and pharmacological research articles.
-
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences. [Link]
Sources
- 1. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Pyrimidinedicarboxylic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. The proper handling and disposal of chemical reagents are fundamental to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,5-Pyrimidinedicarboxylic acid, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any handling or disposal procedures, a thorough understanding of the compound's potential hazards is essential. While specific toxicity data for this compound may be limited, its structure as a pyrimidine derivative and a dicarboxylic acid informs a conservative and cautious approach. Pyrimidine derivatives can exhibit a range of biological activities, and carboxylic acids are known for their corrosive properties.[1][2] Therefore, it is prudent to treat this compound with a high degree of care.
Based on data for analogous compounds like 4-Pyrimidinecarboxylic acid, we can anticipate that this compound may cause serious eye irritation.[3] All personal contact, including inhalation of dust and contact with skin and eyes, should be avoided.[4]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Serious Eye Irritation (Anticipated)[3] | GHS07 | Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards.[4][5] |
| Skin Irritation (Potential) | GHS07 | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][4] |
| Respiratory Irritation (from dust) | GHS07 | Use in a well-ventilated area or fume hood. If dust formation is significant, a NIOSH-approved respirator may be necessary.[4] |
Pre-Disposal Handling and Waste Segregation: The Foundation of Safety
Proper disposal begins with meticulous handling and segregation at the point of waste generation. This proactive approach prevents accidental mixing of incompatible chemicals and ensures a streamlined and safe disposal process.
Step-by-Step Handling and Segregation Protocol:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Waste Container Selection: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it. The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[6]
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of waste accumulation
-
The name of the principal investigator and laboratory location[6]
-
-
Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, strong bases, or amines, with which it may be incompatible.[7] Keep organic acid waste separate from other chemical waste categories.[1]
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, weigh boats, and absorbent pads, must be considered contaminated and placed in the designated hazardous waste container.[8]
The Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposition.
Caption: Decision workflow for the disposal of this compound.
Spill Management: Immediate and Safe Response
In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For small, manageable spills of the solid material, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[1]
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Contain the Spill: Gently cover the solid spill with an absorbent material to prevent the dust from becoming airborne.[9] Do not sweep up the dry powder. If necessary, moisten the material slightly with water to minimize dust generation.[9]
-
Collect the Waste: Carefully scoop the spilled material and absorbent into your designated hazardous waste container.[5][10]
-
Decontaminate the Area: Clean the spill area with soap and water, and then wipe it down with a suitable laboratory disinfectant.[9] All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your supervisor or lab manager, even if it is minor.[11]
Final Disposal: Adherence to Regulatory Standards
Under no circumstances should this compound be disposed of down the drain or in regular trash.[8] This compound must be disposed of as hazardous chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7] These entities are equipped to handle and dispose of chemical waste in a manner that is compliant with all local, state, and national environmental regulations.[8]
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.
References
-
Loba Chemie. PYRIMIDINE 99% MSDS. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
Penta Chemicals. 4-Pyridinecarboxylic acid - Safety Data Sheet. [Link]
-
ETH Zurich. Laboratory Safety Guidelines. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. [Link]
-
Bitesize Bio. Lab Safety Rules and Guidelines. [Link]
-
PubChem. 4-Pyrimidinecarboxylic acid. [Link]
-
Mendeleev Communications. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. [Link]
-
US EPA. 4-Pyrimidinecarboxylic acid - Substance Details. [Link]
-
University of Wisconsin-Madison. Safe Handling of Picric Acid. [Link]of-Picric-Acid.pdf)
Sources
- 1. nipissingu.ca [nipissingu.ca]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Pyrimidinedicarboxylic Acid
Hazard Assessment: Understanding the "Why"
Before selecting Personal Protective Equipment (PPE), we must first understand the inherent risks. Based on data from similar chemical structures, 4,5-Pyrimidinedicarboxylic acid, a solid powder, presents the following primary hazards:
-
Skin Irritation: Like many carboxylic acids, contact with skin can cause irritation, characterized by redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation/Damage: This is a significant risk. The compound is expected to cause serious eye irritation and potentially severe damage upon direct contact.[1][2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and respiratory system, leading to coughing and soreness in the throat.[2][3][7]
The causality is clear: the acidic nature and fine particulate form of the compound dictate a multi-faceted protection strategy focused on preventing contact with the skin, eyes, and respiratory system.
Core Protective Equipment: Your First Line of Defense
Adherence to the following PPE standards is mandatory when handling this compound in any quantity.
Eye and Face Protection
Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.
-
Chemical Safety Goggles: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[4][7][8] Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles.
-
Face Shield: When handling larger quantities (typically >25g) or when there is a significant risk of dust generation or splashing (e.g., during transfer or dissolution), a full-face shield must be worn over the chemical safety goggles.[7][9] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
Preventing dermal exposure is critical to avoid irritation and potential sensitization.
-
Chemical-Resistant Gloves: Disposable nitrile or butyl rubber gloves are required.[9][10] Always inspect gloves for tears or pinholes before use. It is crucial to practice proper doffing technique to avoid contaminating your skin. Contaminated gloves must be changed immediately, and hands should be washed thoroughly after removal.[7]
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat serves as the minimum body protection.[7] For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.
-
Full Coverage: Ensure no skin is exposed. This includes wearing long pants and fully enclosed shoes made of a non-porous material.[7]
Respiratory Protection
Inhalation of fine chemical dust is a primary route of exposure that must be controlled through engineering and, if necessary, personal respiratory protection.
-
Engineering Controls: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[7][9] This is the most effective way to capture dust at the source and prevent inhalation.
-
Personal Respirator: In the rare event that a fume hood is not available or if a risk assessment determines that dust levels may exceed occupational exposure limits, a NIOSH-approved respirator is required.[8] For this compound, a filtering facepiece respirator (e.g., N95) is typically sufficient for dust protection.[10]
Operational and Disposal Plans: A Step-by-Step Protocol
A self-validating safety system relies on consistent, repeatable procedures. Follow this workflow for every operation.
Step 1: Preparation and Pre-Handling
-
Designate an Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[7]
-
Verify Ventilation: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvent, waste containers) and place them within the designated area to minimize movement.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, then face shield (if needed), and finally, gloves.
Step 2: Safe Handling of the Solid Compound
-
Minimize Dust: When transferring the solid, use a spatula. Do not pour the powder from a height.[7] Gently scoop and tap to transfer the material.
-
Controlled Dissolution: When preparing a solution, add the solid slowly to the solvent to prevent splashing.[7]
-
Immediate Cleanup: Use a dampened cloth or paper towel to wipe up any minor spills or residual powder immediately. Do not dry sweep, as this will aerosolize the dust.[11]
Step 3: Post-Handling and Decontamination
-
Surface Cleaning: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.[9]
-
Proper PPE Doffing: Remove PPE in an order that minimizes cross-contamination. The standard sequence is:
-
Remove outer gloves (if double-gloving).
-
Remove face shield (if used).
-
Remove lab coat.
-
Remove inner gloves.
-
Remove safety goggles.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds after all PPE has been removed.[12]
Step 4: Waste Disposal
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[9][12] The compound may be dissolved in a combustible solvent and sent for chemical incineration, but always follow your institution's specific waste disposal protocols.[9]
Emergency Response Plan
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[1][14] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[13] Have the person rinse their mouth with water and drink a glass of water.[14] Seek immediate medical attention. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.[Link]
-
What PPE Should You Wear When Handling Acid 2025? LeelineWork.[Link]
-
4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. PubChem.[Link]
-
4-Pyridinecarboxylic acid Safety Data Sheet. Pentachemicals.[Link]
-
What is the emergency treatment for acid exposure? Dr.Oracle.[Link]
-
Guidelines for the Safe Handling of Picric Acid. University of Tennessee Health Science Center.[Link]
-
Guidelines for the Safe Use of Picric Acid. McGill University.[Link]
-
Safe Handling of Picric Acid. University of Massachusetts Amherst Environmental Health & Safety.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. leelinework.com [leelinework.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. droracle.ai [droracle.ai]
- 14. uthsc.edu [uthsc.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




